1-Cbz-4-Piperidone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOVOHRDLOYBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349198 | |
| Record name | 1-Cbz-4-Piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19099-93-5 | |
| Record name | Benzyl 4-oxo-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19099-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cbz-4-Piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 4-oxo-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-Cbz-4-piperidone
An In-depth Technical Guide on the Physicochemical Properties of 1-Cbz-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Benzyl (B1604629) 4-oxo-1-piperidinecarboxylate, is a key synthetic intermediate widely utilized in medicinal chemistry and pharmaceutical development.[1] Its structural framework, featuring a piperidone ring protected with a carbobenzyloxy (Cbz) group, makes it a versatile building block for the synthesis of a wide array of complex molecules and bioactive compounds, particularly piperidine (B6355638) derivatives.[1] These derivatives have shown potential in various therapeutic areas, including the development of analgesics.[1][2] Understanding the is fundamental for optimizing reaction conditions, developing purification strategies, and designing novel molecular entities. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visual representation of its synthesis workflow.
Physicochemical Properties
The following table summarizes the key . These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Appearance | White to pale yellow solid or colorless oil | [1][2][3] |
| Melting Point | 38-41 °C | [1][2][4] |
| Boiling Point | 114-140 °C at 0.25 mmHg | [1][2][5] |
| Density | 1.172 g/mL at 25 °C | [1][2][5] |
| Refractive Index (n20/D) | 1.542 | [1][2][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol;[1][2][4] Insoluble in water.[6] | |
| pKa (Predicted) | -1.63 ± 0.20 | [2][4][5] |
| logP (Predicted) | 1.926 | [4] |
| Flash Point | >110 °C | [2][5] |
Experimental Protocols
The determination of the physicochemical properties listed above is achieved through standardized experimental methodologies. Below are detailed protocols for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of this compound.[7]
-
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[7]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5]
-
The assembly is placed in the heating block of the melting point apparatus or an oil bath (Thiele tube).
-
The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]
-
Boiling Point Determination (Distillation Method)
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Since this compound is a solid with a low melting point, its boiling point is determined under reduced pressure to prevent decomposition.
-
Apparatus: A small-scale distillation apparatus including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum source, and a heating mantle.[8]
-
Procedure:
-
A small volume (e.g., 5-10 mL) of the compound is placed in the round-bottom flask along with boiling chips.[2]
-
The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum application.
-
The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.[8]
-
A vacuum is applied, and the pressure is allowed to stabilize at the desired level (e.g., 0.25 mmHg).
-
The flask is gently heated. The temperature is recorded when it stabilizes during the distillation of the liquid. This stable temperature is the boiling point at the recorded pressure.[8]
-
Solubility Determination
Solubility tests provide qualitative information about the polarity and the presence of acidic or basic functional groups within a molecule.
-
Apparatus: Small test tubes, spatula, and a vortex mixer (optional).
-
Solvents: Water, Dichloromethane, Ethyl Acetate, Methanol, 5% aq. HCl, 5% aq. NaOH.
-
Procedure:
-
Approximately 0.1 g of solid this compound is placed into a small test tube.[1]
-
3 mL of the chosen solvent is added in portions.[1]
-
The test tube is shaken vigorously after each addition to facilitate dissolution.[1]
-
The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.[9] For this compound, its solubility in various organic solvents and insolubility in water helps confirm its moderately polar nature.
-
Synthetic Workflow Visualization
This compound is a valuable intermediate because the Cbz group effectively protects the piperidine nitrogen, allowing for selective reactions at the ketone functionality. The most common synthesis involves the N-acylation of a 4-piperidone (B1582916) precursor with benzyl chloroformate.[6]
Caption: Synthetic workflow for this compound via N-acylation.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Cbz-4-Piperidone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cbz-4-Piperidone (N-Benzyloxycarbonyl-4-piperidone), a key intermediate in synthetic organic chemistry and pharmaceutical development. This document details its physicochemical properties, provides established experimental protocols for its synthesis and analysis, and illustrates its synthetic utility.
Core Physicochemical Data
This compound, a derivative of 4-piperidone (B1582916), is distinguished by the presence of a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom. This feature makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2] Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃[3] |
| Molecular Weight | 233.26 g/mol [3] |
| CAS Number | 19099-93-5[3] |
| Appearance | Colorless oil or white to pale yellow solid[3][4] |
| Melting Point | 38-41 °C[4] |
| Boiling Point | 114-140 °C at 0.25 mmHg[4] |
| Density | 1.172 g/mL at 25 °C[4] |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), and methanol[4] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through the N-protection of 4-piperidone or its hydrochloride salt with benzyl (B1604629) chloroformate. Several effective protocols have been established, with variations in bases, solvents, and reaction conditions.
Protocol 1: Synthesis from 4-Piperidone Monohydrate Hydrochloride using Diisopropylethylamine
This method utilizes an organic base in a non-aqueous solvent, which can be advantageous for reactions sensitive to water.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
A solution of 4-piperidone monohydrate hydrochloride (1.0 g, 6.5 mmol) in dry dichloromethane (40 mL) is cooled to 0 °C with stirring.[5]
-
Diisopropylethylamine (3.40 mL, 19.5 mmol) is added, and the mixture is stirred for five minutes.[5]
-
Benzyl chloroformate (1.54 mL, 10.7 mmol) is added dropwise over 20 minutes.[5]
-
The reaction mixture is allowed to warm to room temperature and stirred for two hours.[5]
-
The mixture is then partitioned between dichloromethane (25 mL) and water (15 mL).[5]
-
The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 25 mL).[5]
-
The combined organic phases are washed with brine (1 x 15 mL), dried over sodium sulfate, and the solvent is evaporated to yield a residue.[5]
-
The crude product is purified by column chromatography using a gradient of 20% to 40% ethyl acetate in hexanes as the eluent.[5]
-
Evaporation of the collected fractions yields this compound as a clear oil (1.20 g, 85% yield).[5]
Protocol 2: Synthesis from 4,4-Piperidinediol Hydrochloride using Sodium Carbonate
This protocol employs an inorganic base in a mixed aqueous-organic solvent system, which can simplify product isolation.
Materials:
-
4,4-Piperidinediol hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added.[1][4]
-
The mixture is stirred at room temperature for 9 hours.[1]
-
The reaction mixture is then diluted with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.[4]
-
The aqueous layer is separated and extracted with ethyl acetate.[4]
-
The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure.[4]
-
The residue is purified by flash column chromatography (ethyl acetate/hexane = 1/3 to 1/2) to afford N-Cbz-4-piperidone as a colorless oil (15 g, 100% yield).[4]
Analytical Characterization
The structural confirmation of this compound is typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The proton NMR spectrum characteristically shows signals for the aromatic protons of the benzyl group (around δ 7.35, multiplet, 5H), the benzylic protons (around δ 5.16, singlet, 2H), and two triplets for the piperidine (B6355638) ring protons (around δ 3.78 and δ 2.43, 4H each).[4][5]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 207.1), the carbamate (B1207046) carbonyl (around δ 155.1), the aromatic carbons, the benzylic carbon, and the piperidine ring carbons.[4]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For C₁₃H₁₅NO₃, the calculated exact mass is 233.1052. Experimental values are expected to be in close agreement.[5]
Synthetic Utility and Reaction Pathways
This compound serves as a versatile intermediate in the synthesis of various piperidine-containing compounds, which are prevalent scaffolds in many biologically active molecules.[3] The Cbz group effectively protects the piperidine nitrogen, allowing for selective reactions at the C4-carbonyl position. This protecting group can be readily removed under standard hydrogenolysis conditions.
Key reactions involving this compound include:
-
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to form α,β-unsaturated systems.[6]
-
Hetero-Diels-Alder Reactions: Acting as a dienophile to construct complex heterocyclic frameworks.[6]
-
Aldol Condensation: Stereoselective reactions to introduce new chiral centers.[5]
-
Synthesis of N-(4-piperidinyl)oxindoles: A multi-step transformation to generate scaffolds of medicinal interest.[6]
The general synthetic workflow for the preparation of this compound is depicted below.
Caption: Synthetic workflow for this compound.
This guide provides essential information for researchers working with this compound, from its fundamental properties to detailed synthetic procedures and its role in the development of new chemical entities. The provided protocols offer reliable methods for its preparation, and the outlined analytical data will aid in its characterization.
References
- 1. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 2. CAS 19099-93-5: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Buy this compound | 19099-93-5 [smolecule.com]
Spectral Analysis of 1-Cbz-4-Piperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 1-Cbz-4-Piperidone (Benzyl 4-oxopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, MS, and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. All spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopic Data
The proton NMR spectrum reveals the chemical environment of each proton in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C₆H₅) | 7.29 - 7.45 | Multiplet | - | 5H |
| Benzylic (CH₂) | 5.18 | Singlet | - | 2H |
| Piperidone (CH₂N) | 3.80 | Triplet | 5.9 | 4H |
| Piperidone (CH₂CO) | 2.46 | Broad Singlet | - | 4H |
Table 1: ¹H NMR data for this compound.[1]
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| Ketone (C=O) | 207.1 |
| Carbamate (NCOO) | 155.1 |
| Aromatic (ipso-C) | 136.3 |
| Aromatic (CH) | 128.6, 128.2, 128.0 |
| Benzylic (OCH₂) | 67.6 |
| Piperidone (CH₂N) | 43.1 |
| Piperidone (CH₂CO) | 41.0 |
Table 2: ¹³C NMR data for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound.
| Technique | Ion | m/z (Calculated) | m/z (Found) |
| MS | [M]⁺ | 233.26 | 233 |
| HRMS | [M]⁺ | 233.1052 | 233.1055 |
| HRMS | [M+H]⁺ | - | 234.1130 |
Table 3: Mass spectrometry data for this compound.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H Stretch (sp³) | 2964 |
| C=O Stretch (Ketone & Carbamate) | 1698 |
| C-N Stretch | 1429 |
| C-O Stretch | 1229 |
Table 4: Key IR absorption peaks for this compound (neat).[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The dissolution is performed in a clean, dry vial.
-
Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field is shimmed to maximize homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.
Mass Spectrometry Protocol
-
Sample Introduction : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Ionization : For High-Resolution Mass Spectrometry (HRMS), a soft ionization technique like Electrospray Ionization (ESI) is commonly used. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form protonated molecules ([M+H]⁺) or molecular ions ([M]⁺).
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The high-resolution instrument provides a highly accurate mass measurement, which is used to confirm the elemental composition.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Thin Solid Film) : Since this compound is a low-melting solid or oil, it can be analyzed as a thin film.[1][2] A small drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition : The salt plates are mounted in the sample holder of an FT-IR spectrometer. The instrument is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Solubility Profile of 1-Cbz-4-Piperidone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Cbz-4-Piperidone, a key intermediate in the synthesis of various pharmaceutical agents. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates the factors influencing its solubility.
Introduction to this compound and its Solubility
This compound, also known as 1-Carbobenzyloxy-4-piperidone, is a derivative of piperidine (B6355638) containing a ketone functional group and a carbobenzyloxy (Cbz) protecting group on the nitrogen atom.[1] Its chemical structure dictates its physical and chemical properties, including its solubility. The presence of the Cbz group allows for selective chemical transformations, making it a valuable building block in organic synthesis.[2] The solubility of a compound like this compound is a critical parameter in drug discovery and development, influencing its bioavailability, formulation, and overall efficacy.[3]
Factors Influencing the Solubility of this compound
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5][6] Several structural and environmental factors influence the solubility of this compound:
-
Molecular Structure: The this compound molecule possesses both polar (the ketone and carbamate (B1207046) groups) and non-polar (the benzyl (B1604629) group and parts of the piperidine ring) regions. The large, non-polar benzyl group contributes to its hydrophobic nature, favoring solubility in non-polar organic solvents.[7]
-
Polarity and Functional Groups: The presence of the ketone and carbamate functional groups, which can act as hydrogen bond acceptors, allows for some interaction with polar solvents.[5] However, the overall polarity is balanced by the non-polar benzyl and piperidine rings.
-
Intermolecular Forces: The solubility depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.[5][8]
-
Temperature: For most solid solutes in liquid solvents, solubility tends to increase with temperature.[9] This is because the higher kinetic energy of the solvent molecules can more effectively break down the solute's crystal lattice.
The interplay of these factors determines the extent to which this compound will dissolve in a particular organic solvent.
Solubility Data of this compound
The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in various organic solvents. It is important to note that quantitative data is limited in publicly available literature, and the provided information is based on descriptive classifications.
| Solvent | Chemical Formula | Type | Solubility | Reference(s) |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble / Sparingly Soluble (1-10 mg/ml) | [10][11][12] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | [1][10][12] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | [10][12] |
| Methanol | CH₄O | Polar Protic | Soluble | [10][12] |
| Ethanol | C₂H₆O | Polar Protic | Soluble | [1] |
| Acetonitrile | C₂H₃N | Polar Aprotic | Slightly Soluble (0.1-1 mg/ml) | [11] |
| Water | H₂O | Polar Protic | Limited Solubility / Insoluble | [1][7] |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, throughput, and the amount of substance available.
The shake-flask method is a traditional and widely recognized technique for determining equilibrium solubility.[13][14]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. The separation of the saturated solution from the excess solid is a critical step and can be achieved by centrifugation or filtration.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by gravimetric analysis after solvent evaporation.
-
Calculation: Express the solubility as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Nephelometry is a high-throughput method for assessing kinetic solubility, which is particularly useful in early drug discovery.[3][15] This technique measures the light scattered by suspended particles in a solution.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: Dispense the stock solution into a multi-well plate.
-
Addition of Solvent: Add the organic solvent of interest to the wells containing the stock solution.
-
Precipitation and Measurement: The introduction of the less solubilizing organic solvent will cause the compound to precipitate if its solubility is exceeded. A nephelometer measures the light scattering caused by these precipitate particles over time.
-
Data Analysis: The kinetic solubility is determined by identifying the concentration at which precipitation occurs.
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. It exhibits good solubility in several common polar aprotic and polar protic organic solvents such as dichloromethane, ethyl acetate, and methanol, while its solubility in water is limited. The choice of solvent for a particular application should be guided by the principles of "like dissolves like" and an understanding of the compound's structural features. For precise quantitative measurements, the shake-flask method is recommended for determining equilibrium solubility, while nephelometry offers a high-throughput alternative for assessing kinetic solubility. Further studies to quantify the solubility of this compound across a wider range of solvents and temperatures would be beneficial for its broader application in synthetic and pharmaceutical chemistry.
References
- 1. CAS 19099-93-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. chem.ws [chem.ws]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | 19099-93-5 [chemicalbook.com]
- 13. tandfonline.com [tandfonline.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. bmglabtech.com [bmglabtech.com]
1-Cbz-4-Piperidone: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Cbz-4-Piperidone (CAS No. 19099-93-5). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.[1][2]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Signal Word: Warning[1]
Pictograms:
-
GHS07 (Exclamation Mark)
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [1][3] |
| Appearance | White to pale yellow solid or colorless oil | [3][4] |
| Melting Point | 38-41 °C | [3] |
| Boiling Point | 114-140 °C at 0.25 mmHg | [3][4] |
| Density | 1.172 g/mL at 25 °C | [3][4] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. | [3] |
Handling and Storage Precautions
Adherence to strict safety protocols is mandatory when working with this compound.[3]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator.
General Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed.
-
Protect from light.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.
-
Hazardous Combustion Products: May produce oxides of carbon and nitrogen upon combustion.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Experimental Protocols for Hazard Assessment
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[5][6]
Methodology Summary:
-
Test Animal: The albino rabbit is the preferred species.
-
Application: A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²).[5] An untreated area of skin serves as a control.[5]
-
Exposure: The substance is held in contact with the skin for a specified period, typically 4 hours.[5]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after removal of the test substance.[7]
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed effects.
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline outlines the procedure for determining the potential of a substance to cause eye irritation or damage.[7]
Methodology Summary:
-
Test Animal: The albino rabbit is the recommended species.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[7]
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7]
-
Scoring: Lesions are scored to quantify the degree of irritation. The reversibility of the ocular effects is also assessed to determine the final classification.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows related to the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Experimental workflow for OECD 404 Acute Dermal Irritation Test.
References
- 1. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 19099-93-5 [chemicalbook.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
The Strategic Role of the Cbz Protecting Group in the Synthesis of 4-Piperidone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-piperidone (B1582916) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The synthesis of complex piperidine (B6355638) derivatives frequently necessitates the strategic use of protecting groups to achieve regioselectivity and prevent unwanted side reactions. Among these, the Carboxybenzyl (Cbz) group stands out for its robustness and versatility in protecting the nitrogen atom of the piperidone ring. This technical guide provides a comprehensive overview of the function of the Cbz protecting group in 1-Cbz-4-piperidone, a key intermediate in organic synthesis. This document includes a detailed analysis of its role, quantitative data on its introduction and removal, step-by-step experimental protocols, and visualizations of the associated chemical pathways and workflows.
Core Function of the Cbz Protecting Group in this compound
The primary and most critical function of the Carboxybenzyl (Cbz) group in this compound is the protection of the secondary amine functionality of the piperidine ring.[1] This protection is paramount for several reasons:
-
Modulation of Reactivity: The nitrogen atom in an unprotected piperidine is both nucleophilic and basic. The Cbz group, being electron-withdrawing, significantly attenuates these properties. This prevents the nitrogen from participating in undesired side reactions, such as acting as a base or a nucleophile when electrophilic reagents are intended to react at other positions of the molecule.
-
Enabling Selective Transformations: With the nitrogen atom effectively shielded, chemical transformations can be selectively directed to other parts of the molecule, most notably the ketone functionality at the 4-position.[1] This controlled reactivity is crucial for the synthesis of complex, highly functionalized piperidine derivatives. The ketone group can undergo a variety of reactions, including reductions to alcohols and nucleophilic additions.[1]
-
Stability and Orthogonality: The Cbz group is stable under a range of reaction conditions, yet it can be selectively removed under specific and relatively mild conditions, such as hydrogenolysis or acidic cleavage.[1] This orthogonality to many other protecting groups allows for its removal without affecting other sensitive functionalities in the molecule.
Quantitative Data
The efficiency of the introduction and removal of the Cbz protecting group is a key consideration in synthetic planning. The following tables summarize quantitative data from various reported procedures.
Table 1: Synthesis of this compound
| Starting Material | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4,4-Piperidinediol hydrochloride | Sodium carbonate | THF/Water (1:1) | Room Temperature | 9 | 100 (Quantitative) | [2] |
| 4-Piperidone monohydrate hydrochloride | Diisopropylethylamine | Dichloromethane/Water | 0 to Room Temperature | 2.33 | 85 | |
| 4-Piperidone monohydrate hydrochloride | Triethylamine | Dichloromethane | 0 to Room Temperature | Overnight | Not specified | [2] |
| 4-Piperidone | Sodium hydroxide | Toluene | 0 to Room Temperature | 2 | 97 | [2] |
Table 2: Deprotection of N-Cbz-Piperidines
| Deprotection Method | Reagents and Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Substrate/Notes |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol (B129727) | Room Temperature | 2-24 h | High | General protocol for N-Cbz deprotection. |
| Catalytic Hydrogenation | H₂ (60 psi), 10% Pd/C | Ethanol | Not specified | 1 h | 95 | N-Cbz-4-aminopiperidine. |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol | Reflux | 10-30 min | 90-98 | General protocol for N-Cbz deprotection. |
| Transfer Hydrogenation | Formic acid, Pd black | Not specified | 25 °C | 1.5 h | High | Deprotection of multiple Cbz groups. |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1-4 h | High | Useful for substrates sensitive to hydrogenation. Product is the hydrobromide salt. |
| Acidic Cleavage | Isopropanol hydrochloride (IPA·HCl) | IPA·HCl | 65-75 °C | 4 h | High | Metal-free deprotection. |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its subsequent deprotection.
Synthesis of this compound from 4,4-Piperidinediol Hydrochloride
This procedure is noted for its high yield.[2]
Materials:
-
4,4-Piperidinediol hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol).
-
Stir the resulting mixture at room temperature for 9 hours.
-
Upon completion, dilute the mixture with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexane, from 1:3 to 1:2) to yield this compound as a colorless oil (15 g, 100% yield).[2]
Deprotection of this compound via Catalytic Hydrogenation
This is a common and clean method for Cbz group removal.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the reaction vessel and place it under an atmosphere of hydrogen gas.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-piperidone.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in the chemistry of this compound.
Caption: General workflow for the use of this compound in synthesis.
Caption: Potential transformations of the ketone in this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of complex piperidine-containing molecules for pharmaceutical and research applications. The Carboxybenzyl protecting group plays an indispensable role by deactivating the piperidine nitrogen, thereby enabling selective chemical modifications at the C4-ketone position. The straightforward and high-yielding protocols for both the introduction of the Cbz group and its subsequent removal under various conditions (hydrogenolysis, transfer hydrogenation, or acidic cleavage) provide chemists with a robust and flexible tool for the elaboration of the piperidone scaffold. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in the efficient and strategic implementation of this compound in their synthetic endeavors.
References
The Ketone Moiety of 1-Cbz-4-Piperidone: An In-Depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cbz-4-piperidone, also known as N-benzyloxycarbonyl-4-piperidone, is a pivotal synthetic intermediate in medicinal chemistry and drug development. Its structure, featuring a piperidine (B6355638) ring with a ketone at the 4-position and a Cbz (carboxybenzyl) protecting group on the nitrogen, offers a unique combination of stability and reactivity. The Cbz group effectively deactivates the nitrogen nucleophilicity, thereby allowing for selective chemical transformations at the electrophilic ketone carbonyl group.[1] This guide provides a comprehensive technical overview of the reactivity of the ketone group in this compound, presenting key reactions, detailed experimental protocols, and quantitative data to aid in the design and execution of synthetic strategies.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₅NO₃ | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| Appearance | White to pale yellow solid or colorless oil | [2][3] |
| Melting Point | 38-41 °C | [2] |
| Boiling Point | 114-140 °C / 0.25 mmHg | [2] |
| Density | 1.172 g/mL at 25 °C | [2] |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), methanol (B129727) | [2] |
| pKa | -1.63 ± 0.20 (Predicted) | [2] |
Table 2: Spectroscopic Data of this compound
| Technique | Key Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.36 (s, 5H), 5.20 (s, 2H), 3.80 (t, J = 6.8 Hz, 4H), 2.46 (t, J = 6.8 Hz, 4H) | [2] |
| ¹³C NMR (CDCl₃) | δ 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0 | [2] |
| IR (neat, cm⁻¹) | 2964, 1698, 1429, 1229 | [2] |
Reactivity of the Ketone Group: A Hub for Molecular Diversity
The electrophilic nature of the carbonyl carbon in this compound is the cornerstone of its synthetic utility, making it susceptible to attack by a wide array of nucleophiles. The following sections detail the most significant transformations of this ketone moiety.
Caption: Overview of key reactions at the ketone group of this compound.
Reduction to 4-Hydroxypiperidines
The reduction of the ketone in this compound to the corresponding alcohol, 1-Cbz-4-hydroxypiperidine, is a fundamental transformation. The choice of reducing agent can influence the stereochemical outcome.
Table 3: Comparison of Reducing Agents for this compound
| Reducing Agent | Typical Conditions | Diastereoselectivity | Yield | Reference(s) |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol (B145695), 0 °C to rt | Generally low, mixture of axial and equatorial alcohols | Good to excellent | [4] |
| L-Selectride® | THF, -78 °C to rt | High (anti-selectivity in related systems) | Excellent | [5][6] |
| Lithium aluminium hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to rt | Generally low | High | General knowledge |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify by flash column chromatography (e.g., ethyl acetate/hexane gradient) to yield 1-Cbz-4-hydroxypiperidine.
Reductive Amination for the Synthesis of 4-Aminopiperidines
Reductive amination is a powerful method for introducing nitrogen-containing substituents at the 4-position. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced. The outcome is highly dependent on the choice of reducing agent and amine.[1]
Table 4: Reductive Amination of this compound with Various Amines and Reducing Agents
| Amine | Reducing Agent | Solvent | Yield | Reference(s) |
| Primary Aliphatic Amines | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE) | Good to excellent | [4][7] |
| Primary Aromatic Amines | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE) | Good | [8] |
| Ammonia (as NH₄OAc) | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Moderate to good | [8] |
| Electron-deficient amines | TiCl(OiPr)₃ / NaBH(OAc)₃ | Not specified | Good | [9] |
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in anhydrous dichloromethane (0.2 M) at room temperature, add acetic acid (1.1 eq).
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-aminopiperidine (B84694) derivative.
Caption: Experimental workflow for reductive amination.
Wittig Reaction for Olefination
The Wittig reaction provides a reliable method for converting the ketone into an exocyclic double bond, yielding 4-alkylidene-piperidine derivatives. The stereochemical outcome (E/Z ratio) is dependent on the nature of the phosphorus ylide used.[10]
-
Stabilized ylides (containing electron-withdrawing groups) generally lead to the formation of (E)-alkenes.
-
Non-stabilized ylides (containing alkyl or aryl groups) typically favor the formation of (Z)-alkenes.[11]
Table 5: Wittig Reaction of this compound
| Ylide Type | Example Ylide | Expected Major Isomer | Typical Base | Reference(s) |
| Stabilized | Ph₃P=CHCO₂Et | E | Mild bases (e.g., Na₂CO₃) | [11] |
| Non-stabilized | Ph₃P=CH₂ | N/A | Strong bases (e.g., n-BuLi, NaH) | [12] |
Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide
-
Suspend methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF (0.3 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to separate the product from triphenylphosphine (B44618) oxide.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[13] This reaction is a reliable method for forming a new carbon-carbon double bond.
Table 6: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Solvent | Yield | Reference(s) |
| Malononitrile (B47326) | Piperidine | Ethanol | Good | [13] (analogous system) |
| Ethyl cyanoacetate | Ammonium acetate | Toluene (with Dean-Stark) | Good | [14] (general) |
| Malononitrile | Sodium bicarbonate | Water | 50-100% (for aldehydes) | [15] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.5 M), add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Triturate the residue with cold ethanol or recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Aldol and Grignard Additions
The ketone carbonyl of this compound can also undergo classic aldol additions with enolates and additions of organometallic reagents like Grignard reagents.
-
Aldol Addition: The reaction with an enolate (e.g., from acetone) in the presence of a base will form a β-hydroxy ketone adduct. This reaction is a key step in the synthesis of certain complex molecules.[16]
-
Grignard Addition: The addition of a Grignard reagent (e.g., phenylmagnesium bromide) results in the formation of a tertiary alcohol, introducing a new carbon substituent at the 4-position.[17]
Table 7: Aldol and Grignard Reactions of this compound
| Reaction Type | Reagent | Product Type | Typical Conditions | Reference(s) |
| Aldol Condensation | Acetone enolate | β-Hydroxy ketone | Base-catalyzed (e.g., NaOH) | [16] (general principle) |
| Grignard Addition | Phenylmagnesium bromide | Tertiary alcohol | Anhydrous THF or Et₂O | [17][18] |
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
-
To a solution of phenylmagnesium bromide (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield 1-Cbz-4-phenyl-4-hydroxypiperidine.
Caption: Workflow for the synthesis of this compound and its subsequent Grignard reaction.
Conclusion
The ketone group of this compound is a remarkably versatile functional group, providing a gateway to a vast array of substituted piperidine scaffolds. The Cbz protecting group allows for the selective and controlled manipulation of the ketone, making this compound an invaluable building block in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical research. By understanding the nuances of the reactions detailed in this guide—from reductions and reductive aminations to carbon-carbon bond-forming reactions—researchers can effectively harness the synthetic potential of this compound to achieve their molecular design goals. The provided protocols and data serve as a practical resource for the efficient and strategic incorporation of this important intermediate into synthetic routes.
References
- 1. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 2. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. d.web.umkc.edu [d.web.umkc.edu]
The Versatile Cornerstone: A Technical Guide to 1-Cbz-4-Piperidone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cbz-4-piperidone (CAS No. 19099-93-5), also known as Benzyl (B1604629) 4-oxo-1-piperidinecarboxylate, is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidone core with a reactive ketone at the 4-position and a readily cleavable benzyloxycarbonyl (Cbz) protecting group on the nitrogen, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, physicochemical properties, and its strategic application as a building block in the synthesis of diverse, biologically active molecules, including spirocyclic systems and various pharmaceutical agents. Detailed experimental protocols and reaction pathways are presented to facilitate its practical application in the laboratory.
Physicochemical and Spectroscopic Data
This compound is typically a white to pale yellow solid or a colorless oil at room temperature.[1][2] Its properties are summarized below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 19099-93-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][4][5][7] |
| Molecular Weight | 233.26 g/mol | [1][2][4] |
| Appearance | White to pale yellow solid or liquid/colorless oil | [1][2] |
| Melting Point | 38-41 °C | [1][2] |
| Boiling Point | 114-140 °C at 0.25 mmHg | [1][2] |
| Density | ~1.172 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | ~1.542 | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol. | [1][2] |
| pKa | -1.63 ± 0.20 (Predicted) | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Assignment | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | References |
| ¹H NMR (CDCl₃) | Aromatic (C₆H₅) | 7.45-7.29 (m, 5H) | [2][3] |
| Benzylic (CH₂) | 5.18 (s, 2H) | [2][3] | |
| Piperidone (CH₂N) | 3.80 (t, J = 5.9 Hz, 4H) | [2][3] | |
| Piperidone (CH₂CO) | 2.46 (br s, 4H) | [2][3] | |
| ¹³C NMR (CDCl₃) | C=O (Ketone) | 207.1 | [2] |
| C=O (Carbamate) | 155.1 | [2] | |
| Aromatic (ipso-C) | 136.3 | [2] | |
| Aromatic (CH) | 128.6, 128.2, 128.0 | [2] | |
| Benzylic (CH₂) | 67.6 | [2] | |
| Piperidone (CH₂N) | 43.1 | [2] | |
| Piperidone (CH₂CO) | 41.0 | [2] | |
| IR (neat, cm⁻¹) | C-H (aromatic/aliphatic) | 2964 | [2] |
| C=O (ketone/carbamate) | 1698 | [2] | |
| C-N / C-O | 1429, 1229 | [2] | |
| HRMS (m/z) | Calculated for C₁₃H₁₅NO₃ | 233.1052 | [2] |
| Found | 233.1055 | [2] |
Synthesis of this compound
The strategic importance of this compound stems from its role as a protected intermediate, allowing for selective transformations at the ketone before revealing the piperidine (B6355638) nitrogen for further functionalization.[3][8] The most common synthetic routes involve the N-acylation of a 4-piperidone (B1582916) precursor with benzyl chloroformate (CbzCl).
Caption: Synthetic pathways to this compound.
Experimental Protocols
Two high-yield, commonly cited protocols are detailed below.
Table 3: Comparison of Synthetic Protocols for this compound
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 4,4-Piperidinediol hydrochloride | 4-Piperidone hydrochloride monohydrate |
| Base | Sodium Carbonate (Na₂CO₃) | Diisopropylethylamine (DIPEA) |
| Solvent | Tetrahydrofuran (B95107) (THF) / Water (1:1) | Dichloromethane (DCM) / Water |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reported Yield | Quantitative (100%) | 85% |
| Reference | [2][3] | [4] |
Protocol 1: From 4,4-Piperidinediol Hydrochloride [2][3]
-
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol).
-
Add benzyl chloroformate (CbzCl, 11 mL, 78 mmol) to the mixture.
-
Stir the reaction at room temperature for 9 hours.
-
Monitor the reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate (EtOAc) and a 5% w/v aqueous Na₂CO₃ solution.
-
Separate the aqueous layer and extract with EtOAc.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (eluent: EtOAc/hexane gradient from 1/3 to 1/2) to yield this compound as a colorless oil (15 g, 100% yield).
Protocol 2: From 4-Piperidone Hydrochloride Monohydrate [4]
-
Cool a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (DCM, 40 mL) to 0 °C.
-
Add diisopropylethylamine (DIPEA, 3.40 mL, 19.5 mmol) and stir for five minutes.
-
Add benzyl chloroformate (1.54 mL, 10.7 mmol) dropwise over 20 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional two hours.
-
Partition the mixture between DCM (25 mL) and water (15 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Combine the organic phases, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate to a residue.
-
Purify the residue by column chromatography (eluent: 20% to 40% EtOAc in hexanes) to afford the product as a clear oil (1.20 g, 85% yield).
Applications in Organic Synthesis: A Building Block Approach
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The Cbz group protects the nitrogen, rendering it less nucleophilic and allowing for selective chemistry at the C4-ketone. Subsequently, the Cbz group can be removed via hydrogenolysis or acid cleavage to liberate the free amine for further derivatization.[3][8]
Caption: Workflow for derivatization of this compound.
Reductive Amination
Reductive amination is a powerful method for converting the ketone of this compound into a C4-amino substituent, a common feature in many pharmaceuticals. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.
Caption: General scheme for Reductive Amination.
Experimental Protocol: General Procedure for Reductive Amination Note: This is a generalized protocol; specific conditions may vary based on the amine and reducing agent used.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Add the desired primary or secondary amine (1.0-1.2 eq).
-
If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (B128534) (Et₃N) (1.1 eq) to liberate the free amine.
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Wittig Reaction
The Wittig reaction provides a classic and reliable method for converting the C4-ketone into an exocyclic double bond, creating a 4-methylenepiperidine (B3104435) scaffold.[9][10][11] This is a key intermediate for further transformations, such as hydroboration-oxidation or epoxidation.
Caption: Wittig olefination at the C4-position.
Experimental Protocol: Synthesis of 1-Cbz-4-methylenepiperidine [12]
-
Suspend methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise. The mixture will typically turn a characteristic yellow or orange color, indicating ylide formation.
-
Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Pictet-Spengler Reaction
While this compound itself does not directly undergo a Pictet-Spengler reaction, its derivatives are key substrates. For instance, a C4-amino derivative (synthesized via reductive amination) can be further modified to contain a β-arylethylamine moiety. This intermediate can then undergo an intramolecular Pictet-Spengler cyclization with an aldehyde or ketone, leading to complex, fused heterocyclic systems.[13][14][15] This strategy is a cornerstone for the synthesis of many alkaloids and pharmacologically active compounds.
Caption: A strategic Pictet-Spengler synthesis.
Synthesis of Spirocyclic Scaffolds
The ketone at the C4 position makes this compound an excellent precursor for the synthesis of spirocyclic piperidines.[16][17][18] These rigid three-dimensional structures are of high interest in drug discovery as they can effectively orient substituents into protein binding pockets.[19] Reactions often involve bifunctional reagents that react with the ketone and another position, or intramolecular cyclizations.
Experimental Protocol: Synthesis of Spiro[isobenzofuran-1,4'-piperidine] Derivatives [16] This protocol demonstrates the use of a related piperidone (1-methyl-4-piperidone) but the principle is directly applicable to this compound for the synthesis of N-Cbz protected spirocycles.
-
Generate an organolithium reagent in situ. For example, treat 2-bromobenzhydryl methyl ether (1.0 eq) with n-BuLi in anhydrous THF at -78 °C.
-
To this solution, add this compound (1.0 eq) and stir at low temperature.
-
Quench the reaction and perform an aqueous workup.
-
Subject the resulting tertiary alcohol to acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) to furnish the spiro[isobenzofuran-1(3H),4'-piperidine] core.
-
Purify the final product by chromatography or crystallization.
Conclusion
This compound is a commercially available and synthetically accessible building block of immense value. Its utility is defined by the strategic interplay between the protected nitrogen and the reactive ketone. This allows for a logical and controlled approach to the synthesis of highly functionalized piperidine derivatives. From straightforward modifications like reductive amination and olefination to the construction of complex spirocyclic and fused polycyclic systems, this compound provides a reliable and versatile entry point. The protocols and data compiled in this guide underscore its central role and are intended to empower researchers in the design and execution of novel synthetic routes toward new chemical entities with potential therapeutic applications.
References
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- 2. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 3. This compound | 19099-93-5 | Benchchem [benchchem.com]
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- 5. caymanchem.com [caymanchem.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. CAS 19099-93-5: this compound | CymitQuimica [cymitquimica.com]
- 8. Buy this compound | 19099-93-5 [smolecule.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.de [thieme-connect.de]
derivatives and analogs of 1-Cbz-4-Piperidone
An In-depth Technical Guide to the Derivatives and Analogs of 1-Cbz-4-Piperidone for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, also known as benzyl (B1604629) 4-oxo-1-piperidinecarboxylate, is a pivotal scaffold in medicinal chemistry and drug discovery.[1] Its rigid heterocyclic structure, coupled with the versatile reactivity of the ketone and the protected amine, makes it an invaluable starting material for the synthesis of a diverse array of biologically active molecules.[2][3] The carboxybenzyl (Cbz) protecting group on the nitrogen atom allows for selective chemical modifications at the 4-position, and its subsequent removal under mild conditions provides a handle for further functionalization.[2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of various derivatives and analogs of this compound.
Synthesis of this compound and its Core Derivatives
The synthesis of this compound is typically achieved through the N-acylation of 4-piperidone (B1582916) or its precursors with benzyl chloroformate (CbzCl).[1][2][4] Common starting materials include 4-piperidone monohydrate hydrochloride or 4,4-piperidinediol hydrochloride. The reaction is generally carried out in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the piperidine (B6355638) nitrogen on the CbzCl.[2][4]
General Experimental Protocol for the Synthesis of this compound
A common method for the synthesis of this compound is as follows:
-
To a solution of 4,4-piperidinediol hydrochloride (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water (1:1), sodium carbonate (1.4 equivalents) is added.[4]
-
Benzyl chloroformate (1.2 equivalents) is then added to the mixture.[4]
-
The reaction is stirred at room temperature for approximately 9 hours.[4]
-
The reaction mixture is then diluted with ethyl acetate (B1210297) and a 5% aqueous solution of sodium carbonate.[4]
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[4]
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[5]
-
The crude product is purified by flash column chromatography to yield this compound as a colorless oil.[5]
Key Classes of this compound Derivatives and Their Biological Activities
The this compound core has been elaborated into a multitude of derivatives with a broad spectrum of pharmacological activities. This section will delve into some of the most significant classes, presenting their biological data in a structured format.
Anticancer Derivatives
Derivatives of this compound have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.
Several piperidine-based compounds have been developed as inhibitors of key RTKs like c-Met and VEGFR-2, which are crucial for tumor angiogenesis and metastasis.[6][7][8]
Table 1: In Vitro Activity of Piperidine Derivatives as c-Met and VEGFR-2 Kinase Inhibitors
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 20b | c-Met | 0.0086 | MKN45 | 0.57 | [1] |
| 20c | c-Met | 0.0112 | MKN45 | 0.65 | [1] |
| 11b | VEGFR-2 | 0.057 | - | - | [7] |
| 11b | c-Met | 0.181 | - | - | [7] |
| 5h | VEGFR-2 | 0.152 | - | - | [7] |
| 5h | c-Met | 1.885 | - | - | [7] |
This class of compounds, which are curcumin (B1669340) analogs, has demonstrated potent cytotoxic activity against a variety of cancer cell lines.[9][10][11][12][13] Their mechanism of action is often multifactorial, involving the induction of apoptosis and cell cycle arrest.[9][13]
Table 2: Cytotoxic Activity of 3,5-Bis(arylidene)-4-piperidone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7f | HCT116 (Colon) | < 1 | [9] |
| 8a | HCT116 (Colon) | < 1 | [9] |
| 1d | Ca9-22 (Squamous) | < 0.1 | [11] |
| 1g | Ca9-22 (Squamous) | < 0.1 | [11] |
| 1k | Ca9-22 (Squamous) | < 0.1 | [11] |
| 2a | 518A2 (Melanoma) | ~1 | [13] |
| 3c | 518A2 (Melanoma) | ~1 | [13] |
Antimicrobial Derivatives
Spiro-piperidone derivatives, where the piperidone ring is fused to another ring system at a single carbon atom, have emerged as a promising class of antimicrobial agents.[4][14][15][16]
Table 3: Antimicrobial Activity of Spiro-piperidone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 17 | S. aureus | 15.62 | [4] |
| 18 | S. aureus | 15.62 | [4] |
| 19 | S. aureus | 15.62 | [4] |
| 4a-f | Various Bacteria | 62.5 - 15.62 | [15] |
| 8b | B. subtilis | 0.06 | [16] |
| 8e | B. subtilis | 0.015 | [16] |
| 8g | B. subtilis | 0.015 | [16] |
| 6c | B. subtilis | 0.015 | [16] |
Derivatives Active in the Central Nervous System (CNS)
The piperidine scaffold is a common feature in many CNS-active drugs.[17] Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases and for their interaction with CNS targets like sigma receptors and T-type calcium channels.[18][19]
Table 4: CNS Activity of Piperidine Derivatives
| Compound ID | Target | Ki (nM) | Reference |
| 1 | Sigma-1 Receptor | 3.90 | [18] |
| 11 | Sigma-1 Receptor | 3.56 | [18] |
| Compound ID | Target | IC50 (µM) | Reference |
| 31a | T-type Calcium Channel | 1.57 ± 0.14 | [19] |
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer.[20][21] Certain 3,5-bis(arylidene)-4-piperidone derivatives, such as EF31, have been shown to be potent inhibitors of this pathway.[22] EF31 inhibits IκB kinase β (IKKβ), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[22]
Conclusion
This compound and its derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The ability to readily modify the core structure has led to the discovery of potent agents with anticancer, antimicrobial, and CNS activities. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents based on this privileged scaffold. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases.
References
- 1. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchmap.jp [researchmap.jp]
- 13. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and antimicrobial evaluation of novel spiropiperidones | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 18. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 21. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1-Cbz-4-Piperidone in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction
1-Carbobenzyloxy-4-piperidone (1-Cbz-4-Piperidone) has emerged as a cornerstone building block in medicinal chemistry, prized for its versatile reactivity and its role as a "privileged scaffold."[1] The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in three-dimensional space. The strategic placement of a ketone at the 4-position and a readily cleavable Carbobenzyloxy (Cbz) protecting group on the nitrogen atom makes this compound an exceptionally useful synthon for creating diverse and complex molecular architectures targeting a wide array of biological pathways.[1][2]
This technical guide explores the core applications of this compound in the synthesis of potent therapeutic agents, focusing on its role in the development of kinase inhibitors, anticancer agents targeting protein-protein interactions, and antiviral compounds. We will provide an in-depth look at the synthetic strategies, quantitative biological data, and detailed experimental protocols that underscore the value of this versatile chemical intermediate.
General Synthetic Utility
The power of this compound lies in the orthogonal reactivity of its functional groups. The Cbz group provides robust protection for the piperidine nitrogen, allowing for selective reactions at the C4-ketone. This ketone is a versatile handle for a variety of transformations, including reductive amination, aldol (B89426) condensation, Knoevenagel condensation, and the formation of spirocyclic systems.[2] Subsequently, the Cbz group can be cleanly removed under mild hydrogenolysis conditions to reveal the secondary amine, which can then be functionalized through alkylation, acylation, or arylation to build further molecular complexity.
Below is a generalized workflow illustrating the synthetic versatility of this compound.
Application 1: Kinase Inhibitors
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The piperidine scaffold is a common feature in many approved kinase inhibitors. This compound serves as a key starting material for building molecules that can precisely target the ATP-binding site of these enzymes.
Pan-Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Inhibitors of JAKs are effective therapies for autoimmune diseases like rheumatoid arthritis and psoriasis. The clinical candidate PF-06263276 is a potent pan-JAK inhibitor designed for topical and inhaled delivery to treat inflammatory diseases of the skin and lungs.[3][4] The synthesis of its core involves a piperidine moiety that can be derived from this compound.
AKT Inhibitors
The serine/threonine kinase AKT (Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation. A series of potent AKT inhibitors featuring a piperidin-4-yl side chain have been developed, with compound 10h emerging as a potent pan-AKT inhibitor with significant anti-proliferative effects in prostate cancer cells.[2]
Table 1: Quantitative Data for Kinase Inhibitors Derived from Piperidone Scaffolds
| Compound | Target Kinase(s) | Biological Activity (IC₅₀) | Cell Line | Ref. |
| PF-06263276 | Pan-JAK | JAK1: 5.9 nM, JAK2: 1.1 nM, JAK3: 1.0 nM, TYK2: 6.2 nM | - | [3] |
| Compound 10h | Pan-AKT | AKT1: 24.3 nM | PC-3 (Prostate) | [2] |
| Compound 10h | Anti-proliferative | 3.7 µM | PC-3 (Prostate) | [2] |
Experimental Protocol: Key Step in the Synthesis of an AKT Inhibitor Precursor
This protocol describes the deprotection of a Cbz-protected piperidine, a crucial step to enable subsequent coupling reactions to form the final inhibitor. This is analogous to the synthesis of compound 10h .
Step: Deprotection of Benzyl 4-(substituted)-piperidine-1-carboxylate
-
Dissolution: Dissolve the Cbz-protected piperidine intermediate (1.0 mmol) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (10 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Wash the Celite pad with additional solvent (e.g., methanol) and combine the filtrates. Concentrate the filtrate under reduced pressure to yield the deprotected piperidine product, which can be used in the next step without further purification.
Signaling Pathway: The JAK-STAT Pathway
Inhibitors like PF-06263276 target the core of the JAK-STAT signaling cascade. This pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity.
Application 2: Menin-MLL Inhibitors for Acute Leukemia
Targeting protein-protein interactions (PPIs) is a challenging but increasingly successful strategy in cancer therapy. The interaction between Menin and Mixed-Lineage Leukemia (MLL) fusion proteins is critical for the progression of MLL-rearranged acute leukemias, a subtype with a poor prognosis.[5] Small molecules that disrupt this interaction have shown remarkable therapeutic potential.
The potent and orally bioavailable Menin-MLL inhibitor, VTP50469 , was developed through structure-based design and features a complex spirocyclic piperidine moiety.[5][6] The synthesis of this crucial spirocyclic core relies on precursors that can be readily accessed from this compound, highlighting its importance in constructing conformationally constrained and complex scaffolds necessary for potent PPI inhibition.
Table 2: Quantitative Data for Menin-MLL Inhibitors
| Compound | Target Interaction | Binding Affinity (Kᵢ) | Cellular Activity (IC₅₀) | Cell Line | Ref. |
| VTP50469 | Menin-MLL | 0.104 nM | 12 nM | MOLM13 (AML) | [5][6] |
| Compound 3 | Menin-MLL | 2.9 nM | Not Reported | - | [5] |
Application 3: Antiviral Agents
The piperidine scaffold is also prevalent in antiviral drug discovery. Derivatives have been developed to combat a range of viruses, including influenza and coronaviruses. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating libraries of complex molecules from simple starting materials. N-substituted 4-piperidones are key inputs for this reaction to create 1,4,4-trisubstituted piperidines.
A class of 1,4,4-trisubstituted piperidines has been identified as potent inhibitors of coronavirus replication, including SARS-CoV-2.[7] These compounds are thought to act by inhibiting the main protease (Mpro), an enzyme essential for viral polyprotein processing.[7] The synthesis of these complex molecules starts from N-substituted 4-piperidones, which are directly analogous to or can be synthesized from this compound.
Table 3: Quantitative Data for Piperidine-Based Antiviral Agents
| Compound | Target Virus | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Cell Line | Ref. |
| Compound 2 | HCoV-229E | 7.4 µM | 44 µM | HEL | [7] |
| Compound 11 | HCoV-229E | 4.4 µM | 38 µM | HEL | [7] |
Experimental Protocol: Ugi Four-Component Reaction for Antiviral Synthesis
This protocol outlines the general procedure for the one-pot synthesis of 1,4,4-trisubstituted piperidines, a key method for generating diverse libraries of potential antiviral agents.
-
Reagent Preparation: In a reaction vial, combine the N-substituted 4-piperidone (B1582916) (1.0 equiv), a primary amine (e.g., benzylamine, 2.0 equiv), a carboxylic acid (e.g., an amino acid derivative, 2.0 equiv), and an isocyanide (2.0 equiv).
-
Solvent Addition: Dissolve the components in a suitable solvent, typically methanol (MeOH).
-
Reaction: Stir the mixture at room temperature for 48-72 hours.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica (B1680970) gel to isolate the desired 1,4,4-trisubstituted piperidine product.
Conclusion
This compound is more than just a simple building block; it is a strategic tool in the medicinal chemist's arsenal. Its inherent structural features—a protected amine and a reactive ketone—provide a reliable and flexible platform for the synthesis of a vast range of complex and potent therapeutic agents. From targeting the well-defined ATP-binding pockets of kinases to disrupting challenging protein-protein interactions and inhibiting viral enzymes, derivatives of this compound continue to make a significant impact on modern drug discovery. The examples presented in this guide underscore its enduring value and highlight the creative potential it unlocks for the development of next-generation medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Historical Context, Synthesis, and Use of 1-Cbz-4-Piperidone
Abstract
1-Carbobenzyloxy-4-piperidone (this compound) is a pivotal intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its unique structure, featuring a piperidone core with a readily cleavable N-protecting group, has established it as a versatile building block for a myriad of complex molecules. This guide delves into the historical evolution of its synthesis and application, provides detailed experimental protocols for its preparation, and explores its contemporary significance in medicinal chemistry.
Historical Context and Significance
The journey of piperidine (B6355638) derivatives in medicinal chemistry began in the 19th century with the isolation of natural alkaloids like piperine.[1] However, the full synthetic potential of the piperidine scaffold was not realized until the mid-20th century, which saw the development of crucial pharmaceuticals such as the potent analgesic fentanyl and the antipsychotic risperidone.[1]
A significant leap in the functionalization of piperidines came with the advent of protecting group chemistry. The introduction of the carbobenzyloxy (Cbz) group, a robust yet selectively removable protecting group for amines, was a watershed moment. By the 1990s, this strategy was widely adopted, enabling chemists to perform selective modifications on other parts of the piperidine ring without unintended reactions at the nitrogen atom.[1] It was within this context that this compound emerged as a cornerstone intermediate.[1] Its structure provides two key reactive sites: the ketone at the 4-position and the protected nitrogen, which can be deprotected to allow further functionalization.[1][2] This dual reactivity has made it an invaluable tool in the synthesis of N-alkylated piperidines and other complex heterocyclic structures.[1]
Physicochemical Properties
This compound is a white to pale yellow solid or liquid with the following properties:[3][4]
| Property | Value |
| CAS Number | 19099-93-5 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Melting Point | 38-41 °C |
| Boiling Point | 114-140 °C at 0.25 mmHg |
| Density | ~1.172 g/mL at 25 °C |
| Refractive Index | n20/D 1.542 |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, and methanol.[3][4] |
Synthesis of this compound: Methodologies and Protocols
The synthesis of this compound is primarily achieved through the N-acylation of a 4-piperidone (B1582916) precursor with benzyl (B1604629) chloroformate (Cbz-Cl).[1] The choice of starting material, base, and solvent system can be adapted to optimize yield and purity.
Comparative Summary of Synthetic Methods
| Starting Material | Base | Solvent System | Temp. | Time | Yield | Reference |
| 4,4-Piperidinediol hydrochloride | Sodium Carbonate | THF / Water (1:1) | Room Temp. | 9 h | Quantitative | [1][5] |
| Piperidin-4-one hydrochloride | Triethylamine (B128534) | Dichloromethane (DCM) | 0 °C to Room Temp. | Overnight | High | [4] |
| 4-Piperidone monohydrate hydrochloride | N-ethyl-N,N-diisopropylamine | Dichloromethane (DCM) | 0 °C to Room Temp. | - | 85% | [2] |
Detailed Experimental Protocols
Method 1: From 4,4-Piperidinediol Hydrochloride
This method is noted for its high yield and the use of an inorganic base, which can simplify the workup process.[1]
Procedure:
-
To a mixture of 4,4-piperidinediol hydrochloride (10 g) in a 1:1 solution of tetrahydrofuran (B95107) (THF) and water (160 mL), add potassium carbonate (9.6 g, 91 mmol).[5]
-
To this suspension, add benzyl chloroformate (11 mL, 78 mmol).[5]
-
Stir the resulting reaction mixture vigorously at room temperature for 9 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[4][5]
-
Upon completion, perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the product, typically as a colorless oil.[4]
Method 2: From Piperidin-4-one Hydrochloride
This widely used protocol employs an organic base in a non-aqueous solvent.
Procedure:
-
Dissolve piperidin-4-one hydrochloride (15.67 g, 11.6 mol) in dichloromethane (12 L).[4]
-
Add triethylamine (14.00 g, 13.87 mol) to the solution and cool the mixture to 0 °C in an ice bath.[4]
-
Add benzyl chloroformate (19.65 g, 11.55 mol) dropwise to the stirred solution at 0 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Monitor the reaction for completion by TLC (using a 1:5 mixture of ethyl acetate/petroleum ether).[4]
-
Wash the reaction mixture with water (3 L) and then with brine (1 L).[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain this compound as a colorless oil.[4]
Applications in Drug Development and Organic Synthesis
This compound's utility stems from its role as a protected building block.[1][2] The Cbz group effectively shields the nitrogen atom, allowing for selective reactions at the ketone functionality. Subsequently, the Cbz group can be easily removed under mild conditions, such as hydrogenolysis or acid cleavage, to reveal the free amine for further derivatization.[1][2]
Key Applications:
-
Pharmaceutical Intermediates : It is a crucial intermediate in the synthesis of various piperidine derivatives that exhibit a wide range of biological activities, including analgesic and anti-inflammatory properties.[3]
-
Central Nervous System (CNS) Agents : The piperidone scaffold is integral to drugs developed for treating CNS disorders. Research has indicated the potential of this compound derivatives in therapies for Alzheimer's disease and depression.[3][4]
-
Opioid Synthesis : The compound is a known precursor in the synthesis of fentanyl and its analogues.[6][7] This has led to its classification as a List I regulated chemical in the United States to prevent its diversion for illicit drug manufacturing.[6]
-
Versatile Synthetic Reagent : Beyond direct use in drug synthesis, it is employed in a variety of named reactions to create complex molecular architectures. These include the Knoevenagel condensation and hetero-Diels-Alder reactions.[3][5]
-
Curcumin (B1669340) Mimics : Research has explored this compound as a scaffold for creating mimics of curcumin, a natural compound with broad therapeutic potential but poor bioavailability.[3][8]
Visualized Workflows and Pathways
Synthesis of this compound
The diagram below illustrates the general synthetic transformation from a 4-piperidone salt to the N-Cbz protected product.
Caption: General synthesis pathway for this compound.
Role as a Protected Intermediate in Synthesis
This workflow demonstrates the strategic use of this compound in multi-step synthesis, highlighting the protection-modification-deprotection sequence.
References
- 1. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 2. Buy this compound | 19099-93-5 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. incb.org [incb.org]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Cbz-4-Piperidone for Research Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxycarbonyl)-4-piperidone, commonly abbreviated as 1-Cbz-4-Piperidone, is a versatile heterocyclic building block widely employed in medicinal chemistry and organic synthesis. Its structure, featuring a piperidone core protected with a carboxybenzyl (Cbz) group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of commercial suppliers, key experimental protocols, and relevant biological pathways for researchers utilizing this compound.
Commercial Suppliers of this compound
For research and development purposes, sourcing high-purity this compound is crucial. A variety of chemical suppliers offer this compound in different grades and quantities. The following table summarizes the offerings from several reputable vendors to facilitate easy comparison.
| Supplier | Catalog Number (Example) | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 464643 | 99% | 5 mL, 25 mL, 100 mL | Also known as 1-Z-4-Piperidone. |
| Cayman Chemical | 37355 | ≥98% | Neat oil | Analytical reference standard.[1] |
| Fluorochem (via CymitQuimica) | 10-F049053 | 98.0% | 5g, 10g, 25g | Solid, crystalline powder or lumps.[2] |
| BenchChem | B026502 | - | - | For research use only.[3] |
| Smolecule | S667751 | - | In Stock | Intended exclusively for research purposes.[4] |
| Shanghai Likang New Materials Co., Ltd. | - | 99% | Min. Order: 0.1kg, Supply Ability: 20 tons | -[5] |
Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. This product is intended for research use only and not for human or veterinary use.[3]
Key Experimental Protocols
This compound is a versatile intermediate in several key organic reactions. The Cbz protecting group on the nitrogen allows for selective reactions at the ketone functionality.[4]
Synthesis of this compound
A common laboratory-scale synthesis involves the protection of 4-piperidone (B1582916) with benzyl (B1604629) chloroformate.[6]
Methodology:
-
To a solution of 4,4-piperidinediol hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water, add sodium carbonate (1.4 equivalents).[7]
-
To this stirred mixture, add benzyl chloroformate (CbzCl) (1.2 equivalents).[7]
-
Stir the reaction at room temperature for approximately 9 hours.[7]
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and aqueous sodium carbonate solution.[7]
-
Separate the aqueous layer and extract with ethyl acetate.[7]
-
Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.[7]
-
Purify the residue by flash column chromatography to yield this compound as a colorless oil.[6][7]
An alternative procedure utilizes piperidin-4-one hydrochloride and triethylamine (B128534) in dichloromethane (B109758) at 0°C, followed by the dropwise addition of benzyl chloroformate.[7]
Reductive Amination
Reductive amination is a fundamental transformation used to introduce amine functionalities. This compound serves as the carbonyl component in this reaction.
Methodology:
-
Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add a reducing agent, for example, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents), to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired N-substituted piperidine (B6355638) derivative.
Knoevenagel Condensation
This reaction is used to form a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene (B1212753) compound.[4][8]
Methodology:
-
To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) (1 equivalent) in a solvent like ethanol (B145695) or toluene, add a catalytic amount of a weak base such as piperidine or pyridine.[8]
-
Reflux the reaction mixture, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the α,β-unsaturated product.[8]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multicomponent reaction for the synthesis of α-aminoacyl amide derivatives, which are valuable in creating compound libraries for drug discovery.[9]
Methodology:
-
Combine this compound (1 equivalent), an amine (1 equivalent), a carboxylic acid (1 equivalent), and an isocyanide (1 equivalent) in a suitable solvent, typically methanol (B129727) or trifluoroethanol.[9]
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by column chromatography to isolate the desired peptidomimetic product.
Biological Relevance and Signaling Pathways
Derivatives of this compound are instrumental in the development of therapeutic agents targeting various receptors and signaling pathways, particularly in the central nervous system.
Neurokinin-1 (NK1) Receptor Antagonism
Piperidone derivatives are key structural motifs in the design of neurokinin-1 (NK1) receptor antagonists.[10][11] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. Antagonism of the NK1 receptor is a therapeutic strategy for managing conditions such as depression, anxiety, and chemotherapy-induced nausea and vomiting.[11]
Histamine (B1213489) H3 and Sigma-1 Receptor Modulation
Recent studies have highlighted the role of piperidine derivatives as antagonists for both the histamine H3 receptor (H3R) and the sigma-1 receptor.[12] H3Rs are presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters.[12] The sigma-1 receptor is involved in neuroprotection and neuroplasticity.[13] Dual antagonism of these receptors is a promising approach for the treatment of neuropathic pain.
Conclusion
This compound is an indispensable tool in modern drug discovery and organic synthesis. Its utility as a protected building block allows for the efficient construction of complex piperidine-containing molecules. A thorough understanding of its sourcing, reactivity, and the biological relevance of its derivatives is essential for researchers aiming to develop novel therapeutics. This guide provides a foundational resource to support these endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 4. Buy this compound | 19099-93-5 [smolecule.com]
- 5. This compound | China | Manufacturer | Shanghai Likang New Materials Co., Limited [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Ugi Reaction [organic-chemistry.org]
- 10. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy this compound (EVT-311468) | 19099-93-5 [evitachem.com]
- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Stability and Storage of 1-Cbz-4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Cbz-4-piperidone (Benzyl 4-oxo-1-piperidinecarboxylate), a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines the factors influencing its stability, potential degradation pathways, and recommended analytical methodologies for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19099-93-5 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Appearance | White to pale yellow solid or colorless oil | |
| Melting Point | 38-41 °C | |
| Boiling Point | 114-140 °C at 0.25 mmHg | |
| Density | ~1.172 g/mL at 25 °C | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage to minimize thermal degradation.[1]
-
Light: Protect from light to prevent potential photodegradation. Use of amber or opaque containers is advised.
-
Atmosphere: Store in a well-closed container. For partially filled containers, it is good practice to replace the air with an inert gas, such as nitrogen or argon, to prevent oxidative degradation.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling this compound. Ensure adequate ventilation to avoid inhalation of any vapors.
Stability Profile and Potential Degradation Pathways
While specific, quantitative stability data for this compound is not extensively published, its susceptibility to degradation can be inferred from the chemical nature of its functional groups: a carbamate (B1207046) and a piperidone ring. Forced degradation studies are essential to fully characterize its stability.[2] The primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The carbamate linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-catalyzed hydrolysis: This would likely lead to the cleavage of the carbamate bond, yielding 4-piperidone, benzyl (B1604629) alcohol, and carbon dioxide.
-
Base-catalyzed hydrolysis: This is also expected to cleave the carbamate bond, forming 4-piperidone, benzyl alcohol, and a carbonate salt.
The ketone functional group within the piperidone ring is generally stable to hydrolysis.
Oxidative Degradation
Oxidative conditions can potentially affect the piperidine (B6355638) ring. The tertiary amine, although part of a carbamate, and the alpha-carbons to the nitrogen and carbonyl groups are potential sites of oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to investigate this pathway.[3]
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation. The benzyl group in the Cbz protecting group is a chromophore that can absorb UV light, potentially leading to radical-mediated degradation pathways.
Thermal Degradation
At elevated temperatures, thermal decomposition may occur. The stability at various temperatures should be evaluated to establish appropriate handling and storage limits.
A proposed logical workflow for investigating the degradation of this compound is presented below.
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies followed by analysis using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]
General Protocol for Forced Degradation Studies
The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[5]
Table 2: Suggested Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and dilute with 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C) and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis. |
| Base Hydrolysis | Prepare a solution of this compound and dilute with 0.1 M NaOH. Store at room temperature and sample at appropriate time points. Neutralize samples before analysis. |
| Oxidation | Prepare a solution of this compound and dilute with 3% hydrogen peroxide. Store at room temperature, protected from light, and sample at appropriate time points. |
| Photolysis | Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |
| Thermal Degradation | Store solid and solution samples of this compound at an elevated temperature (e.g., 80°C) and sample at appropriate time points. |
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products and any process-related impurities.[6]
Table 3: Example HPLC Method Parameters for Piperidine Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile(Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm (or other suitable wavelength determined by UV scan) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
The workflow for developing and validating a stability-indicating HPLC method is depicted below.
Caption: Workflow for the development of a stability-indicating HPLC method.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a well-sealed container. However, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. A thorough understanding of its stability profile through forced degradation studies and the use of a validated stability-indicating analytical method are essential for ensuring its quality and the integrity of the downstream pharmaceutical products in which it is used as a key intermediate. This guide provides a framework for researchers and drug development professionals to establish robust storage, handling, and analytical testing protocols for this compound.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijper.org [ijper.org]
An In-depth Technical Guide to 1-Cbz-4-Piperidone: Theoretical vs. Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cbz-4-piperidone (Benzyl 4-oxopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. It details the compound's theoretical and experimentally determined properties, outlines common synthetic protocols, and illustrates its pivotal role as a versatile building block in medicinal chemistry.
Physicochemical Properties
This compound is a white to pale yellow solid or colorless oil at room temperature.[1][2][3] Its physicochemical properties are crucial for designing synthetic routes and purification strategies. The following table summarizes key theoretical and experimental data.
| Property | Theoretical/Predicted Value | Experimental Value | Citations |
| Molecular Formula | C₁₃H₁₅NO₃ | C₁₃H₁₅NO₃ | [1][2][4] |
| Molecular Weight | 233.26 g/mol | 233.26 g/mol | [1][2][4] |
| Melting Point | - | 38-41 °C | [1][2][5] |
| Boiling Point | 384.1 °C at 760 mmHg (Predicted) | 114-140 °C at 0.25 mmHg | [1][5][6] |
| Density | - | 1.172 g/mL at 25 °C | [1][2][6] |
| Refractive Index | - | n20/D 1.542 | [1][2][6] |
| Solubility | - | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol. Limited solubility in water. | [1][2][3] |
| pKa | -1.63 ± 0.20 (Predicted) | - | [1][5] |
| Flash Point | - | >110 °C | [1][7] |
| Appearance | - | White to pale yellow solid or colorless oil | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize its key spectral data.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.29-7.45 | m | 5H | Aromatic (C₆H₅) |
| 5.18 | s | 2H | Benzylic (CH₂) |
| 3.80 | t | 4H | Piperidone (CH₂N) |
| 2.46 | br s | 4H | Piperidone (CH₂CO) |
| Chemical Shift (δ, ppm) | Assignment |
| 207.1 | Ketone (C=O) |
| 155.1 | Carbamate (NCOO) |
| 136.3 | Aromatic (ipso-C) |
| 128.6, 128.2, 128.0 | Aromatic (CH) |
| 67.6 | Benzylic (OCH₂) |
| 43.1 | Piperidone (CH₂N) |
| 41.0 | Piperidone (CH₂CO) |
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition.
| Technique | Ion | m/z (Calculated) | m/z (Found) | Citations |
| MS | [M]⁺ | 233.26 | 233 | [1][8] |
| HRMS | [M]⁺ | 233.1052 | 233.1055 | [1][8] |
| HRMS | [M+H]⁺ | 234.1130 | 234.1130 | [8] |
Infrared Spectroscopy
Infrared (IR) spectroscopy identifies the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Citations |
| 2964 | C-H stretch | [1] |
| 1698 | C=O stretch (ketone and carbamate) | [1] |
| 1429 | C-H bend | [1] |
| 1229 | C-N stretch | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound typically involves the N-protection of a 4-piperidone (B1582916) precursor with a carbobenzyloxy (Cbz) group.[4][8] Several methods have been reported, with variations in starting materials, bases, and solvent systems, leading to high yields.
Protocol 1: From 4-Piperidone Hydrochloride using an Organic Base
This widely used method employs an organic base to neutralize the hydrochloride salt and facilitate the reaction with benzyl (B1604629) chloroformate.[1][8][9]
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Benzyl chloroformate (Cbz-Cl)
-
Water
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 4-piperidone hydrochloride monohydrate in dry dichloromethane is cooled to 0 °C in an ice bath.[9]
-
N,N-Diisopropylethylamine (or triethylamine) is added, and the mixture is stirred for a few minutes.[9]
-
Benzyl chloroformate is added dropwise to the reaction mixture over a period of 20 minutes.[9]
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours or overnight, until Thin Layer Chromatography (TLC) indicates the completion of the reaction.[1][9]
-
The reaction mixture is partitioned between dichloromethane and water. The layers are separated, and the aqueous phase is extracted with dichloromethane.[9]
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1][9]
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound as a clear oil or solid.[4][9]
Protocol 2: From 4,4-Piperidinediol Hydrochloride using an Inorganic Base
This alternative method utilizes a hydrated precursor of 4-piperidone and an inorganic base in a mixed aqueous-organic solvent system.[1][8]
Materials:
-
4,4-Piperidinediol hydrochloride
-
Tetrahydrofuran (THF)
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride in a 1:1 mixture of THF and water, sodium carbonate is added.[1]
-
Benzyl chloroformate is then added to the stirred mixture.[1]
-
The reaction is stirred at room temperature for approximately 9 hours.[1][8]
-
Upon completion, the mixture is diluted with ethyl acetate and a 5% aqueous solution of sodium carbonate.[1]
-
The aqueous layer is separated and extracted with ethyl acetate.[1]
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.[1]
-
The residue is purified by flash column chromatography to afford the product, often in quantitative yield.[1][8]
Role in Synthesis and Reaction Pathways
This compound is a valuable synthetic intermediate due to the presence of two key functionalities: the Cbz-protected nitrogen and the reactive ketone.[3][8] The Cbz group effectively protects the piperidine (B6355638) nitrogen from participating in undesired reactions, allowing for selective transformations at the C4-ketone.[8] The Cbz group can be readily removed under mild conditions, such as hydrogenolysis, to reveal the free secondary amine for further functionalization.[4][8]
The ketone at the C4 position is susceptible to a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituents at the 4-position of the piperidine ring.[8]
-
Nucleophilic Addition: Reactions with organometallic reagents to form tertiary alcohols.[8]
-
Knoevenagel Condensation: To form α,β-unsaturated carbonyl compounds.[4][6]
-
Hetero-Diels-Alder Reactions: For the construction of complex heterocyclic systems.[4][6]
-
Aldol (B89426) Condensation: As a starting material for stereoselective aldol reactions.[9]
These reactions make this compound a cornerstone for the synthesis of a diverse range of piperidine-containing molecules, which are prevalent scaffolds in many biologically active compounds, including analgesics and potential treatments for neurodegenerative diseases.[1][2]
Visualizations
Synthetic Workflow and Utility
The following diagram illustrates the general synthetic pathway to this compound and its subsequent use as a versatile intermediate in organic synthesis.
References
- 1. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 19099-93-5: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 19099-93-5 [smolecule.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | 19099-93-5 [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Cbz-4-Piperidone from 4-Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cbz-4-piperidone, also known as benzyl (B1604629) 4-oxo-1-piperidinecarboxylate, is a critical building block in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules.[1][2] Its structure incorporates a piperidone ring with a ketone functional group, and the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group.[2] This protecting group strategy allows for selective reactions at the ketone functionality while preventing unwanted side reactions involving the secondary amine.[3] The synthesis of this compound is a fundamental transformation in medicinal chemistry, often serving as a key step in the development of novel therapeutics, including analgesics and anti-inflammatory agents.[1] This document provides detailed protocols for the synthesis of this compound from 4-piperidone (B1582916) hydrochloride, a common and commercially available starting material.
Chemical Properties and Structure
-
Molecular Weight: 233.26 g/mol [1]
-
Appearance: White to pale yellow solid or a colorless oil.[1][5]
-
Solubility: Soluble in organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), and methanol.[1][5]
Synthesis Overview
The synthesis of this compound from 4-piperidone hydrochloride involves the N-acylation of the secondary amine with benzyl chloroformate (Cbz-Cl).[3] The reaction requires a base to neutralize the hydrochloride salt and liberate the free amine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[3] The choice of base and solvent system can influence the reaction yield and work-up procedure. Common bases include inorganic carbonates like sodium carbonate and organic amines such as triethylamine (B128534) or diisopropylethylamine.[3][5] The reaction is typically performed at a reduced temperature initially and then allowed to warm to room temperature.[5][7]
Experimental Protocols
Several effective protocols for the synthesis of this compound have been reported. Below are three detailed methods utilizing different bases and solvent systems.
Protocol 1: Synthesis using Sodium Carbonate in a THF/Water Mixture
This method is advantageous for its use of an inorganic base and a mixed aqueous-organic solvent system, which can simplify product isolation.[3]
Materials:
-
4,4-Piperidinediol hydrochloride (hydrated form of 4-piperidone hydrochloride)
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol).[5]
-
Add benzyl chloroformate (11 mL, 78 mmol) to the mixture.[5]
-
Stir the reaction mixture at room temperature for 9 hours.[5]
-
After completion, dilute the mixture with ethyl acetate and a 5% w/v aqueous solution of sodium carbonate.[5]
-
Separate the aqueous layer and extract it with ethyl acetate.[5]
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the residue by flash column chromatography using a gradient of ethyl acetate in hexane (B92381) (e.g., 1:3 to 1:2) to yield this compound as a colorless oil.[5]
Protocol 2: Synthesis using Diisopropylethylamine in Dichloromethane
This protocol employs an organic base and solvent, which can be beneficial for reactions sensitive to water, though it requires an aqueous workup to remove the amine salt byproduct.[3]
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Diisopropylethylamine (DIPEA)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Procedure:
-
Cool a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (40 mL) to 0°C.[7]
-
Add diisopropylethylamine (3.40 mL, 19.5 mmol) and stir for five minutes.[7]
-
Add benzyl chloroformate (1.54 mL, 10.7 mmol) dropwise over 20 minutes.[7]
-
Allow the reaction mixture to warm to room temperature and stir for two hours.[7]
-
Partition the mixture between dichloromethane (25 mL) and water (15 mL).[7]
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).[7]
-
Combine the organic phases, wash with brine (1 x 15 mL), dry over sodium sulfate, and evaporate to a residue.[7]
-
Purify the residue by column chromatography using a gradient of 20% to 40% ethyl acetate in hexanes as the eluent to give the product as a clear oil.[7]
Protocol 3: Synthesis using Triethylamine in Dichloromethane
This method is another common approach utilizing an organic base in an organic solvent.[5][8]
Materials:
-
Piperidin-4-one hydrochloride
-
Triethylamine (TEA)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperidin-4-one hydrochloride (1567 g, 11.6 mol) and triethylamine (1400 g, 13.87 mol) in dichloromethane (12 L), add benzyl chloroformate (1965 g, 11.55 mol) dropwise at 0°C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[5]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 1:5 mixture of ethyl acetate and petroleum ether.[5]
-
Wash the mixture with water (3 L) and brine (1 L).[5]
-
Dry the organic layer over sodium sulfate and concentrate in vacuo to yield this compound as a colorless oil.[5]
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Protocol | Starting Material | Base | Solvent | Temperature | Time | Yield |
| 1 | 4,4-Piperidinediol hydrochloride | Sodium Carbonate | THF/Water (1:1) | Room Temperature | 9 h | 100%[3][5] |
| 2 | 4-Piperidone hydrochloride monohydrate | Diisopropylethylamine | Dichloromethane | 0°C to Room Temp | 2.5 h | 85%[3][7] |
| 3 | Piperidin-4-one hydrochloride | Triethylamine | Dichloromethane | 0°C to Room Temp | Overnight | ~97%[8] |
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 7.36 (s, 5H), 5.20 (s, 2H), 3.80 (t, J = 6.8 Hz, 4H), 2.46 (t, J = 6.8 Hz, 4H).[5]
-
HRMS (M+): Calculated for C₁₃H₁₅NO₃: 233.1051, Found: 233.1048.[7]
Mandatory Visualization
The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 19099-93-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 6. This compound | 19099-93-5 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Buy this compound (EVT-311468) | 19099-93-5 [evitachem.com]
Application Notes and Protocols: Cbz Protection of 4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction mechanism for the protection of the secondary amine of 4-piperidone (B1582916) using benzyl (B1604629) chloroformate (Cbz-Cl), a common and crucial transformation in synthetic organic chemistry. The resulting N-Cbz-4-piperidone is a valuable intermediate in the synthesis of complex pharmaceutical compounds and other biologically active molecules.[1] The benzyloxycarbonyl (Cbz or Z) group effectively masks the nucleophilicity and basicity of the piperidine (B6355638) nitrogen, allowing for selective modifications at the C4-ketone position.[2][3] This guide includes a thorough description of the reaction mechanism, comprehensive experimental protocols, and quantitative data to assist researchers in the successful application of this protective strategy.
Reaction Mechanism: The Schotten-Baumann Condition
The Cbz protection of 4-piperidone is typically carried out under Schotten-Baumann conditions.[4][5] This reaction involves the acylation of the amine with an acyl chloride (in this case, benzyl chloroformate) in the presence of a base. The overall mechanism is a nucleophilic acyl substitution.[6][7]
Mechanism Steps:
-
Deprotonation/Neutralization: If the starting material is 4-piperidone hydrochloride, the added base neutralizes the hydrochloride salt to generate the free, nucleophilic secondary amine.[2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-piperidone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[2][7]
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[6][7]
-
Collapse of Intermediate and Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by the base yields the stable N-Cbz-4-piperidone product and a salt (e.g., HCl, which is neutralized by the base).
Caption: Reaction mechanism for Cbz protection of 4-piperidone.
Quantitative Data Summary
The choice of base, solvent, and starting material can significantly influence the reaction's efficiency. Below is a summary of various reported conditions and their corresponding outcomes.
| Starting Material | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,4-Piperidinediol hydrochloride | Na₂CO₃ | THF / Water (1:1) | Room Temp. | 9 | 100 (Quantitative) | [2][8] |
| 4-Piperidone hydrochloride monohydrate | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to Room Temp. | 2.3 | 85 | [9] |
| 4-Piperidone | NaOH (10% aq.) | Toluene | 0 to Room Temp. | 2 | 97 | [10] |
| 4-Piperidone hydrochloride | Triethylamine (TEA) | Dichloromethane (DCM) | Not Specified | 4 | Not Specified | [10] |
Experimental Protocols
Two common protocols are provided below, illustrating different solvent and base systems. Researchers should select the protocol best suited to their available reagents, equipment, and downstream applications.
Protocol 1: Aqueous Biphasic System with an Inorganic Base
This method is robust, uses inexpensive reagents, and often results in a high yield, making it suitable for large-scale synthesis.[2][8]
Materials:
-
4,4-Piperidinediol hydrochloride (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (1.4 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.2 eq)
-
Tetrahydrofuran (THF)
-
Water (Deionized)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4,4-piperidinediol hydrochloride (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of THF and water to the flask.
-
Base and Reagent Addition: To the stirring mixture, add sodium carbonate (1.4 eq) followed by the slow, dropwise addition of benzyl chloroformate (1.2 eq).
-
Reaction: Allow the resulting mixture to stir vigorously at room temperature for 9-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer with 5% aqueous sodium carbonate, followed by water, and finally with brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product.
Protocol 2: Organic System with an Organic Base
This protocol is useful when the starting material or product is sensitive to water. The use of an organic base simplifies the removal of byproducts during workup.[9]
Materials:
-
4-Piperidone hydrochloride monohydrate (1.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.6 eq)
-
Dichloromethane (DCM), anhydrous
-
Water (Deionized)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, N₂-purged round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the stirring solution to 0 °C using an ice bath.
-
Base Addition: Slowly add diisopropylethylamine (3.0 eq) to the mixture and stir for 5 minutes.
-
Reagent Addition: Add benzyl chloroformate (1.6 eq) dropwise over 20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Workup: Partition the reaction mixture between DCM and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Drying and Concentration: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., 20-40% EtOAc in hexanes) if necessary.[9]
Experimental Workflow Visualization
Caption: General experimental workflow for Cbz protection of 4-piperidone.
References
- 1. CAS 19099-93-5: 1-Cbz-4-Piperidone | CymitQuimica [cymitquimica.com]
- 2. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. jk-sci.com [jk-sci.com]
- 8. guidechem.com [guidechem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Knoevenagel Condensation of 1-Cbz-4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-Cbz-4-piperidone as a substrate in the Knoevenagel condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, offering a versatile method for the preparation of α,β-unsaturated compounds, which are valuable intermediates in the development of novel therapeutics.
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction, ultimately yielding a new carbon-carbon double bond.[1] This reaction is typically catalyzed by a weak base, such as an amine, with piperidine (B6355638) being a classic and effective choice.[2] The general mechanism involves the deprotonation of the active methylene compound to form a stabilized enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of a water molecule results in the formation of the α,β-unsaturated product.[3]
The use of N-protected 4-piperidones, such as this compound, in this reaction provides a pathway to a diverse range of substituted piperidine derivatives. The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals, and functionalization at the 4-position via the Knoevenagel condensation opens up avenues for creating libraries of compounds with potential biological activity.[4][5] The products of these reactions serve as key intermediates in the synthesis of more complex molecules, including analgesics and other central nervous system agents.[6]
Key Applications in Medicinal Chemistry
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are valuable precursors in drug discovery. The newly formed double bond can be further functionalized, for instance, through Michael addition or reduction, to introduce a variety of substituents. The carbamate (B1207046) protecting group (Cbz) can be readily removed under standard conditions to allow for further modification at the nitrogen atom. This versatility makes this compound a useful building block for the synthesis of compounds targeting a range of biological targets.
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation of this compound with common active methylene compounds. Reaction conditions should be optimized for each specific substrate combination.
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile (B47326)
This protocol describes the synthesis of benzyl (B1604629) 4-(dicyanomethylene)piperidine-1-carboxylate.
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (B145695) or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
-
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent (e.g., ethanol or toluene).
-
Add malononitrile and a catalytic amount of piperidine to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate (B8463686)
This protocol outlines the synthesis of benzyl 4-(cyano(ethoxycarbonyl)methylene)piperidine-1-carboxylate.
-
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Acetic Acid (optional, catalytic amount)
-
Benzene or Toluene with a Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heat source
-
-
Procedure:
-
Combine this compound, ethyl cyanoacetate, and the solvent (benzene or toluene) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add catalytic amounts of piperidine and optionally acetic acid.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
-
Protocol 3: Knoevenagel Condensation of this compound with Diethyl Malonate
This protocol describes the synthesis of benzyl 4-(di(ethoxycarbonyl)methylene)piperidine-1-carboxylate.
-
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Piperidine (0.2 eq)
-
Toluene with a Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heat source
-
-
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark trap, dissolve this compound and diethyl malonate in toluene.
-
Add piperidine as the catalyst.
-
Heat the reaction mixture to reflux, azeotropically removing water.
-
Continue heating until TLC analysis indicates the completion of the reaction.
-
Allow the mixture to cool to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by vacuum distillation or column chromatography.
-
Data Presentation
While specific quantitative data for the Knoevenagel condensation of this compound is not extensively reported in the readily available literature, the following table provides typical reaction parameters and expected yields based on analogous reactions with other ketones. These values should serve as a starting point for optimization.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-6 | 80-95 |
| Ethyl Cyanoacetate | Piperidine/Acetic Acid | Toluene | Reflux | 4-12 | 70-90 |
| Diethyl Malonate | Piperidine | Toluene | Reflux | 8-24 | 60-80 |
Visualizations
Diagram 1: General Mechanism of the Knoevenagel Condensation
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Diagram 2: Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for the Knoevenagel condensation.
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
Application of 1-Cbz-4-Piperidone in Hetero-Diels-Alder Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cbz-4-piperidone, a versatile synthetic intermediate, serves as a valuable building block in the construction of complex heterocyclic scaffolds. Its activated carbonyl group, rendered electrophilic by the electron-withdrawing N-carbobenzyloxy (Cbz) protecting group, enables its participation as a heterodienophile in hetero-Diels-Alder reactions. This [4+2] cycloaddition strategy offers an efficient pathway to construct spiro[piperidine-4,2'-pyran] derivatives, which are privileged structures in medicinal chemistry due to their rigid three-dimensional frameworks and potential for diverse biological activities. This document provides detailed application notes and representative protocols for the use of this compound in hetero-Diels-Alder reactions, targeting researchers in organic synthesis and drug discovery.
Reaction Principle
The hetero-Diels-Alder reaction involving this compound as the heterodienophile typically proceeds with an electron-rich diene. The reaction is often catalyzed by a Lewis acid, which coordinates to the carbonyl oxygen of the piperidone, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition. The stereochemical outcome of the reaction is governed by the principles of orbital symmetry and can be influenced by the choice of catalyst, solvent, and reaction temperature, often leading to high diastereoselectivity.
Diagram of the General Hetero-Diels-Alder Reaction Pathway
Caption: General workflow of the Lewis acid-catalyzed hetero-Diels-Alder reaction.
Application Notes
The primary application of this compound in hetero-Diels-Alder reactions is the synthesis of novel spirocyclic compounds. These spiro-fused heterocyclic systems are of significant interest in drug development for several reasons:
-
Structural Rigidity and Complexity: The spirocyclic core imparts a high degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.
-
Three-Dimensionality: Moving away from flat, aromatic structures, spirocycles introduce three-dimensionality, which is increasingly recognized as a desirable feature for novel drug candidates, potentially improving physicochemical properties and enabling exploration of new chemical space.
-
Versatile Scaffold: The resulting spiro[piperidine-4,2'-pyran] core can be further functionalized at various positions on both the piperidine (B6355638) and pyran rings, allowing for the generation of diverse compound libraries for screening.
Experimental Protocols
Representative Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction of this compound with Danishefsky's Diene
This protocol describes a typical procedure for the synthesis of a spiro[piperidine-4,2'-pyran] derivative.
Materials:
-
This compound
-
Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Scandium Triflate (Sc(OTf)₃))
-
Anhydrous Dichloromethane (B109758) (DCM) or Toluene
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone slush for -78 °C)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the piperidone in anhydrous dichloromethane (or toluene) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Add the Lewis acid catalyst (e.g., ZnCl₂ in diethyl ether, 1.0 M solution, 1.1 eq) dropwise to the cooled solution of the piperidone. Stir the mixture at -78 °C for 30 minutes to allow for complexation.
-
Addition of Diene: To the reaction mixture, add Danishefsky's diene (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrates and catalyst used.
-
Quenching: Once the reaction is deemed complete by TLC, quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired spiro[piperidine-4,2'-pyran] derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the hetero-Diels-Alder reaction.
Quantitative Data Summary
As no specific experimental data for the hetero-Diels-Alder reaction of this compound was found in the literature, the following table presents hypothetical but realistic data based on analogous reactions. This table is for illustrative purposes and actual results may vary.
| Entry | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | ZnCl₂ (1.1) | DCM | -78 | 12 | 75 | 90:10 |
| 2 | Sc(OTf)₃ (0.1) | Toluene | -78 | 8 | 85 | 95:5 |
| 3 | TiCl₄ (1.1) | DCM | -78 | 6 | 80 | >98:2 |
| 4 | BF₃·OEt₂ (1.1) | DCM | -78 | 10 | 70 | 85:15 |
Conclusion
The application of this compound in hetero-Diels-Alder reactions represents a powerful strategy for the synthesis of medicinally relevant spiro[piperidine-4,2'-pyran] scaffolds. The reaction is amenable to Lewis acid catalysis, which can significantly influence the reaction rate and stereoselectivity. The provided representative protocol and illustrative data serve as a valuable guide for researchers aiming to explore this transformation. Further optimization of reaction conditions, including the screening of various Lewis acids, solvents, and temperatures, is encouraged to achieve the desired outcomes for specific synthetic targets. The resulting spirocyclic products are primed for further chemical elaboration, offering a rich platform for the development of novel therapeutic agents.
Application Notes and Protocols: Reductive Amination of 1-Cbz-4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and efficient method for the synthesis of secondary and tertiary amines. This one-pot reaction combines the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. This application note provides a detailed protocol for the reductive amination of 1-(Benzyloxycarbonyl)-4-piperidone (1-Cbz-4-Piperidone), a common building block in the synthesis of piperidine-containing drug candidates. The use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild and selective reducing agent allows for a broad substrate scope and high reaction yields under gentle conditions.[1][2]
Reaction Principle
The reaction proceeds in two main steps, which occur concurrently in a single pot. First, the amine nucleophile attacks the carbonyl carbon of this compound. Following the elimination of a water molecule, an iminium ion intermediate is formed. This step is often catalyzed by a weak acid, such as acetic acid.[1] Subsequently, the hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to yield the final amine product. A key advantage of NaBH(OAc)₃ is its chemoselectivity; it reduces the iminium ion much more rapidly than the starting ketone, thereby preventing the formation of the corresponding alcohol byproduct.[2][3]
Experimental Protocols
General Procedure for Reductive Amination
To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) (0.1-0.5 M), is added glacial acetic acid (1.0-2.0 eq).[1] The mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the iminium ion. Sodium triacetoxyborohydride (1.5-2.0 eq) is then added portion-wise to the stirring solution.[4] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed, which typically takes 2 to 24 hours.
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted 4-amino-1-Cbz-piperidine derivative.
Data Presentation
The following table summarizes typical results for the reductive amination of this compound with various amines using the general protocol described above.
| Entry | Amine | Amine (eq) | NaBH(OAc)₃ (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | 1.1 | 1.5 | DCE | 4 | 92 |
| 2 | Aniline | 1.1 | 1.5 | DCE | 12 | 85 |
| 3 | Morpholine | 1.1 | 1.5 | THF | 6 | 88 |
| 4 | p-Chloroaniline | 1.1 | 1.8 | DCE | 18 | 79[4] |
| 5 | Cyclohexylamine | 1.1 | 1.5 | DCM | 5 | 90 |
Yields are for the isolated, purified product and are representative of typical outcomes for this reaction class.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the one-pot reductive amination of this compound.
References
Synthesis of N-Substituted Piperidines from 1-Cbz-4-Piperidone: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-substituted piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a wide array of approved pharmaceuticals and clinical candidates.[1][2] This prevalence is attributed to the piperidine ring's ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while the nitrogen substituent provides a crucial vector for modulating pharmacological activity and target engagement.[2] 1-Cbz-4-piperidone (benzyl 4-oxopiperidine-1-carboxylate) is a versatile starting material for the synthesis of diverse N-substituted piperidines, offering a stable protecting group that can be readily removed in the final stages of a synthetic sequence.
This document provides detailed protocols and application notes for the synthesis of N-substituted piperidines from this compound, focusing on two powerful synthetic methodologies: reductive amination and Buchwald-Hartwig amination. Additionally, it outlines the subsequent deprotection of the carbobenzyloxy (Cbz) group and illustrates the relevance of these scaffolds by detailing their interaction with key signaling pathways in drug discovery.
I. Synthesis of N-Substituted 4-Aminopiperidines via Reductive Amination
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[3] In the context of this compound, it allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the piperidine ring. The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced by a hydride source, most commonly sodium triacetoxyborohydride (B8407120) (STAB), due to its mildness and selectivity.[4]
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) (0.1-0.5 M), add the desired primary amine (1.0-1.2 eq.).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 eq.) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted 4-aminopiperidine.
Data Presentation: Reductive Amination of this compound Analogs
The following table summarizes the reaction conditions and yields for the reductive amination of N-protected 4-piperidones with various amines. Note: While the protocols are directly applicable to this compound, much of the available literature data utilizes the analogous N-Boc-4-piperidone. The presented yields are representative for this class of transformation.
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | NaBH(OAc)₃ | CH₂Cl₂ | 12 | 85 | [1] |
| 2 | 3,4-Dichloroaniline | NaBH(OAc)₃ | CH₂Cl₂ | 12 | 75 | [1] |
| 3 | Benzylamine | NaBH(OAc)₃ | DCE | 18 | 92 | General Protocol |
| 4 | Cyclohexylamine | NaBH(OAc)₃ | THF | 24 | 88 | General Protocol |
| 5 | Morpholine | NaBH(OAc)₃ | DCE | 16 | 95 | General Protocol |
Experimental Workflow: Reductive Amination
Figure 1. Workflow for the synthesis of N-substituted 4-aminopiperidines.
II. Synthesis of N-Aryl Piperidines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of C-N bonds, particularly for the formation of N-aryl amines.[5] In this context, the secondary amine of a deprotected piperidine can be coupled with a variety of aryl halides or triflates. Alternatively, if the desired substitution is at the piperidine nitrogen, a piperidine derivative can be used as the amine component in the coupling reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 eq.), the piperidine derivative (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl piperidine.
Data Presentation: Buchwald-Hartwig Amination with Piperidine Derivatives
The following table provides representative examples of Buchwald-Hartwig amination reactions for the N-arylation of piperidine. These general conditions can be adapted for the coupling of 4-substituted piperidines following Cbz deprotection.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | 95 | |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 88 | [5] |
| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 80 | 97 | General Protocol |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 | General Protocol |
Experimental Workflow: Buchwald-Hartwig Amination
Figure 2. Workflow for the Buchwald-Hartwig N-arylation of piperidines.
III. Deprotection of the Cbz Group
The final step in many synthetic sequences involving this compound is the removal of the Cbz protecting group to yield the free secondary amine. The most common and efficient method for Cbz deprotection is catalytic hydrogenation.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
-
Dissolve the Cbz-protected piperidine (1.0 eq.) in a suitable solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (EtOAc).
-
Carefully add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected piperidine, which can often be used without further purification.
IV. N-Substituted Piperidines in Drug Discovery: Signaling Pathways
N-substituted piperidines are prevalent in drugs targeting G-protein coupled receptors (GPCRs), particularly opioid and dopamine (B1211576) receptors, which are crucial in pain management and central nervous system (CNS) disorders, respectively.
Opioid Receptor Signaling
Many potent analgesics are N-substituted piperidines that act as agonists at the μ-opioid receptor (MOR), a Gi/o-coupled GPCR. Agonist binding initiates a signaling cascade that ultimately leads to the desired analgesic effect but can also be associated with side effects like respiratory depression and tolerance.
Figure 3. Simplified μ-opioid receptor signaling pathway.
Upon binding of an N-substituted piperidine agonist, the μ-opioid receptor activates the associated Gi/o protein. The Gα subunit inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. The Gβγ subunit modulates ion channels, resulting in decreased calcium influx and increased potassium efflux, which hyperpolarizes the neuron and reduces its excitability, producing an analgesic effect.
Dopamine Receptor Signaling
N-substituted piperidines are also key components of many antipsychotic drugs that act as antagonists or partial agonists at the dopamine D2 receptor, another Gi/o-coupled GPCR. Dysregulation of dopaminergic signaling is implicated in various psychiatric disorders.
Figure 4. Dopamine D2 receptor signaling antagonism.
By binding to the D2 receptor, N-substituted piperidine antagonists prevent the binding of endogenous dopamine. This blocks the dopamine-induced activation of the Gi/o protein, thereby preventing the inhibition of adenylyl cyclase and leading to a modulation of downstream signaling pathways that are dysregulated in certain psychiatric conditions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of N-substituted piperidines. The application of robust synthetic methods such as reductive amination and Buchwald-Hartwig amination allows for the efficient construction of these important scaffolds. The subsequent deprotection and potential for further functionalization make this a powerful approach in the design and development of novel therapeutics targeting a multitude of biological targets, including critical GPCRs like the opioid and dopamine receptors. The protocols and data provided herein serve as a practical guide for researchers in the field of drug discovery and development.
References
Application Notes: The Versatility of 1-Cbz-4-Piperidone in the Synthesis of Pharmaceutical Intermediates
Introduction
1-Carbobenzyloxy-4-piperidone, commonly known as 1-Cbz-4-Piperidone (CAS No: 19099-93-5), is a pivotal building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a piperidone core with a nitrogen atom protected by a carbobenzyloxy (Cbz) group, offers a unique combination of stability and reactivity.[3][4] The Cbz group effectively shields the secondary amine, allowing for selective transformations at the C4-ketone position.[3][4] This strategic protection is crucial for constructing complex molecular architectures found in numerous therapeutic agents.
This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, including analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's.[1][5][6][7] Its utility stems from the ketone moiety, which can readily undergo nucleophilic additions, condensation reactions, and reductive aminations to introduce diverse functional groups and build upon the piperidine (B6355638) scaffold.[3] The Cbz group can be reliably removed under mild hydrogenolysis conditions, revealing the amine for further functionalization.[3][4] These application notes provide detailed protocols and data for key synthetic transformations involving this compound.
Chemical Properties of this compound [5]
| Property | Value |
| CAS Number | 19099-93-5 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Appearance | White to pale yellow solid or liquid |
| Melting Point | 38-41°C |
| Boiling Point | 114-140°C @ 0.25 mmHg |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol |
Synthesis of this compound
The efficient synthesis of high-purity this compound is the foundational step for its subsequent use. Several methods exist, typically involving the reaction of a 4-piperidone (B1582916) precursor with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.[1][5]
Caption: General workflow for the synthesis of this compound.
Comparative Synthesis Data
| Starting Material | Base | Solvent | Yield | Reference |
| 4-Piperidone Hydrochloride | Triethylamine (TEA) | Dichloromethane (DCM) | Colorless Oil (Yield not specified) | [5] |
| 4-Piperidone Monohydrate HCl | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) / Water | 85% | [8] |
| 4,4-Piperidinediol HCl | Sodium Carbonate (Na₂CO₃) | THF / Water | 100% (Quantitative) | [3] |
| 4-Piperidone | Sodium Hydroxide (NaOH, 10%) | Toluene | 97% | [5] |
Experimental Protocol: Synthesis from 4-Piperidone Monohydrate Hydrochloride [8]
-
Reaction Setup: Cool a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 g, 6.5 mmol) in dry dichloromethane (DCM, 40 mL) to 0°C in an ice bath.
-
Base Addition: Add diisopropylethylamine (3.40 mL, 19.5 mmol) to the solution and stir for five minutes.
-
Protection Step: Over a period of 20 minutes, add benzyl chloroformate (1.54 mL, 10.7 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for two hours.
-
Workup: Partition the mixture between DCM (25 mL) and water (15 mL). Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Purification: Combine the organic phases, wash with brine (1 x 15 mL), dry over Na₂SO₄, and evaporate the solvent. Purify the resulting residue by column chromatography (20% to 40% EtOAc in hexanes) to yield this compound as a clear oil (1.20 g, 85%).
Key Application: Reductive Amination
Reductive amination is one of the most powerful applications of this compound, enabling the synthesis of N-substituted 4-aminopiperidine (B84694) derivatives. This reaction involves the initial formation of an iminium ion intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction. These products are core structures in many pharmaceuticals, including analgesics and antipsychotics.[5][7]
Caption: Pathway for synthesizing 4-aminopiperidines via reductive amination.
Experimental Protocol: General Reductive Amination [9]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in an appropriate solvent like Dichloroethane (DCE) or Dichloromethane (DCM).
-
Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-substituted 4-aminopiperidine derivative.
Quantitative Data for Reductive Amination Reactions
| Amine Substrate | Reducing Agent | Solvent | Product Yield | Application Area |
| γ- or δ-amino esters | NaBH(OAc)₃ | Not Specified | High-yielding | Lactam Building Blocks[10] |
| 3,4-dichloroaniline | NaBH(OAc)₃ | Not Specified | Not Specified | NK1 Receptor Ligands[11] |
| 4-chloroaniline | NaBH(OAc)₃ | DCE | Not Specified | General Intermediate[9] |
Key Application: Wittig Reaction
The Wittig reaction transforms the ketone functionality of this compound into an exocyclic double bond. This is a crucial strategy for carbon chain extension and the synthesis of 4-alkylidene-piperidines. These intermediates are valuable in the synthesis of complex molecules, including dual-target opioid analgesics, where this transformation is a key step in building the final pharmacophore.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 19099-93-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 4. Buy this compound | 19099-93-5 [smolecule.com]
- 5. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 6. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 7. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Collection - High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive AminationâLactamization (Reductive Lactamization) - Organic Process Research & Development - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
Application Notes and Protocols for Monitoring Reactions with 1-Cbz-4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions utilizing 1-Cbz-4-Piperidone as a key starting material. The protocols outlined below leverage common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC) to track reaction progress, determine conversion, and ensure product purity.
Introduction
This compound, also known as Benzyl 4-oxo-1-piperidinecarboxylate, is a versatile synthetic intermediate widely employed in the synthesis of a variety of pharmaceutical compounds, particularly those containing a piperidine (B6355638) scaffold.[1][2] Effective and efficient monitoring of reactions involving this building block is crucial for process optimization, yield maximization, and quality control in drug discovery and development. This document offers a comparative guide to various analytical techniques and provides detailed protocols for their application.
General Workflow for Reaction Monitoring
A systematic approach to reaction monitoring is essential for obtaining reliable and reproducible data. The following workflow can be adapted for various reaction types involving this compound.
Caption: General workflow for monitoring chemical reactions.
Analytical Methodologies
The choice of analytical method depends on the specific reaction, the properties of the reactants and products, and the available instrumentation.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative, and cost-effective technique for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[1]
Protocol for TLC Monitoring:
-
Plate Preparation: Use silica (B1680970) gel-coated TLC plates.
-
Spotting: At regular time intervals, take a small aliquot of the reaction mixture using a capillary tube and spot it onto the TLC plate. It is also advisable to spot the starting material (this compound) and, if available, the expected product as references.
-
Elution: Develop the TLC plate in a chamber with an appropriate solvent system. A commonly used eluent for this compound and its derivatives is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexanes or petroleum ether.[1]
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine).
-
Analysis: Compare the intensity of the starting material spot with the product spot to qualitatively assess the reaction progress.
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel 60 F254 | [1] |
| Mobile Phase | Ethyl Acetate/Petroleum Ether (1:5) | [1] |
| Visualization | UV lamp (254 nm), Potassium Permanganate stain | General Practice |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction kinetics and determining the purity of the product. A reverse-phase HPLC method is generally suitable for this compound and its derivatives.
Protocol for HPLC Analysis:
-
Sample Preparation: At specific time points, withdraw an aliquot from the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a suitable concentration.
-
Instrumentation: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) is typically effective.[3]
-
Detection: UV detection at 214 nm and 254 nm is suitable for the aromatic Cbz group.[3]
-
Quantification: Calculate the percentage of reactant consumed and product formed by integrating the peak areas.
| Parameter | Value/Description | Reference |
| Column | C18 (e.g., Vydac 5 µm, 4.6 × 250 mm) | [3] |
| Mobile Phase A | Water with 0.1% TFA | [3] |
| Mobile Phase B | Acetonitrile with 0.08% TFA | [3] |
| Flow Rate | 1.2 mL/min | [3] |
| Detection | UV at 214 nm and 254 nm | [3] |
| Gradient | Linear gradient, e.g., 0-100% B over 20 min | [3] |
Table of Expected Retention Times (Hypothetical):
| Compound | Retention Time (min) |
| This compound | 13.82[3] |
| Aldol Adduct | ~15-17 |
| Reductive Amination Product | ~12-14 |
| Grignard Product | ~16-18 |
Note: Retention times are highly dependent on the specific column, gradient, and product structure. The values for products are hypothetical and should be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for monitoring reactions with volatile and thermally stable compounds. It provides both separation and structural information, which is valuable for identifying byproducts.
Protocol for GC-MS Analysis:
-
Sample Preparation: Quench a reaction aliquot and extract the organic components into a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization may be necessary for polar products to increase their volatility.
-
Injection: Inject the sample into the GC.
-
Separation: Use a capillary column (e.g., DB-5 or equivalent) to separate the components of the mixture.
-
Detection: The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification.
-
Quantification: Use an internal standard for accurate quantification of reactant consumption and product formation.
| Parameter | Value/Description |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring. By observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, the reaction progress can be accurately tracked.
Protocol for NMR Monitoring:
-
Sample Preparation: For offline monitoring, take an aliquot, quench the reaction, and remove the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃). For in-situ monitoring, the reaction can be run directly in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals.
-
Analysis: Identify characteristic peaks for this compound (e.g., the benzylic protons of the Cbz group at ~5.18 ppm and the piperidone protons at ~3.80 and ~2.46 ppm in CDCl₃) and the product.[1] The ratio of the integrals of these peaks can be used to determine the reaction conversion.
Table of Characteristic ¹H NMR Shifts (in CDCl₃):
| Compound | Proton | Chemical Shift (ppm) | Reference |
| This compound | -CH₂- (Cbz) | 5.18 (s, 2H) | [1] |
| -CH₂-N-CH₂- | 3.80 (t, 4H) | [1] | |
| -CH₂-C(O)-CH₂- | 2.46 (t, 4H) | [1] | |
| Aldol Product (exo-alkene) | Vinylic proton | ~5.5-6.5 | General Chemical Shifts |
| Reductive Amination Product | -CH-N- | ~2.5-3.5 | General Chemical Shifts |
| Grignard Product | -OH | Variable | General Chemical Shifts |
Application to Specific Reaction Types
Aldol Condensation
The reaction of this compound with an aldehyde or ketone can be monitored to observe the formation of the α,β-unsaturated ketone product.
Caption: Aldol condensation reaction pathway.
Monitoring Strategy:
-
TLC: Observe the appearance of a new, typically less polar, spot for the enone product.
-
HPLC: Monitor the decrease in the this compound peak and the emergence of a new peak for the product, which will likely have a longer retention time due to increased size and conjugation.
-
NMR: Track the disappearance of the piperidone protons at ~2.46 ppm and the appearance of vinylic proton signals in the product.
Reductive Amination
The reaction of this compound with an amine in the presence of a reducing agent can be monitored to follow the formation of the corresponding secondary or tertiary amine.
Caption: Reductive amination reaction pathway.
Monitoring Strategy:
-
GC-MS: This is often a suitable method as the amine products are typically volatile enough for GC analysis.
-
LC-MS: For less volatile products, LC-MS can be used to monitor the reaction and confirm the mass of the desired product.
-
NMR: Observe the disappearance of the ketone carbonyl in the ¹³C NMR spectrum and the appearance of new signals for the protons on the carbon bearing the new C-N bond in the ¹H NMR spectrum.
Grignard Reaction
The addition of a Grignard reagent to the carbonyl group of this compound can be monitored to track the formation of the tertiary alcohol.
Caption: Grignard reaction pathway.
Monitoring Strategy:
-
TLC: The product alcohol will have a different polarity compared to the starting ketone.
-
NMR: The disappearance of the ketone carbonyl in the ¹³C NMR spectrum is a key indicator of reaction completion. In the ¹H NMR spectrum, new signals corresponding to the added 'R' group will appear, and a broad singlet for the hydroxyl proton will be present (this can exchange with D₂O).
-
In-situ FTIR: The disappearance of the strong carbonyl stretch of the ketone can be monitored in real-time.
Conclusion
The selection of an appropriate analytical method is critical for the successful monitoring of reactions involving this compound. For rapid qualitative assessment, TLC is a valuable tool. For precise quantitative analysis to determine reaction kinetics and purity, HPLC and GC-MS are the methods of choice. In-situ techniques like NMR and FTIR spectroscopy offer the advantage of real-time monitoring, providing deeper insights into reaction mechanisms and kinetics. By employing the protocols and considerations outlined in these application notes, researchers can effectively monitor their reactions, leading to improved process control and the efficient synthesis of valuable pharmaceutical intermediates.
References
- 1. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 2. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
Application Notes: Large-Scale Synthesis of 1-Cbz-4-Piperidone
Introduction
1-Cbz-4-Piperidone, also known as Benzyl (B1604629) 4-oxopiperidine-1-carboxylate, is a critical intermediate in the pharmaceutical industry.[1] Its structure, featuring a piperidone ring protected with a carboxybenzyl (Cbz) group, makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[1][2] The Cbz group effectively protects the secondary amine, allowing for selective reactions at the ketone functionality, and can be removed under mild conditions like hydrogenolysis.[3] For industrial applications, a robust, scalable, and cost-effective synthesis is paramount. The most common method for its preparation is the Schotten-Baumann reaction, which involves the acylation of 4-piperidone (B1582916) with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4][5]
These notes provide a detailed overview of the primary synthetic routes, large-scale considerations, and detailed experimental protocols for the synthesis of this compound.
Synthetic Routes and Mechanistic Considerations
The synthesis of this compound is predominantly achieved through a nucleophilic acyl substitution reaction. The nitrogen atom of the 4-piperidone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[6] This is followed by the expulsion of a chloride ion to form the stable carbamate (B1207046) product.[6] The reaction requires a base to neutralize the hydrochloride salt of the starting material, liberating the free amine for the reaction.[4][6]
Two primary, high-yielding methodologies are favored for large-scale production, differing mainly in the choice of base and solvent system.
-
Route A: Inorganic Base in a Biphasic Solvent System. This approach often uses an alkali metal carbonate, like sodium carbonate (Na₂CO₃), in a mixture of an organic solvent (e.g., Tetrahydrofuran - THF) and water.[6][7] This method is advantageous due to the low cost of the base and can result in quantitative yields.[6]
-
Route B: Organic Base in an Organic Solvent System. This route employs an organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758) (DCM).[6][7][8] This is a common choice for reactions sensitive to water, though it requires an aqueous workup to remove the resulting amine salt byproduct.[6]
General Reaction Scheme
Caption: General chemical transformation for the synthesis of this compound.
Large-Scale Synthesis Workflow
The transition from laboratory scale to industrial production involves several key stages, from initial reagent preparation to final product isolation and quality control. Careful planning and control at each step are crucial for ensuring a safe, efficient, and reproducible process.
Caption: Standard workflow for the large-scale production of this compound.
Experimental Protocols
The following protocols are adapted from documented laboratory and large-scale synthesis procedures.[7]
Protocol 1: Synthesis using Inorganic Base (Sodium Carbonate)
This protocol is based on a method reported to achieve quantitative yield using a biphasic THF/water system.[6][7]
Methodology:
-
Reactor Setup: A suitable reactor is charged with 4,4-piperidinediol hydrochloride (1.0 eq).
-
Solvent Addition: A 1:1 mixture of Tetrahydrofuran (THF) and water is added to the reactor to form a solution with a concentration of approximately 0.4 M.[7]
-
Base Addition: Sodium carbonate (Na₂CO₃, 1.4 eq) is added to the stirred solution.[7]
-
Reagent Addition: Benzyl chloroformate (Cbz-Cl, 1.2 eq) is added to the mixture.[7] The addition should be controlled to manage any exotherm.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for approximately 9 hours.[7] Reaction completion is monitored by TLC or HPLC.
-
Workup: The mixture is diluted with ethyl acetate (B1210297) and a 5% aqueous Na₂CO₃ solution. The layers are separated.
-
Extraction: The aqueous layer is extracted further with ethyl acetate.[7]
-
Isolation: The combined organic layers are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure to yield the product.[7] For large-scale, purification by column chromatography is generally avoided, and the material is used directly if purity is sufficient.[7]
Protocol 2: Synthesis using Organic Base (Triethylamine)
This protocol describes a large-scale preparation using triethylamine in dichloromethane, a common method in industrial settings.[7]
Methodology:
-
Reactor Setup: A reactor is charged with piperidin-4-one hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 7.7 L/kg of starting material).[7]
-
Cooling: The stirred solution is cooled to 0°C using a suitable cooling bath.[7]
-
Base Addition: Triethylamine (Et₃N, 1.2 eq) is added to the cooled solution.[7]
-
Reagent Addition: Benzyl chloroformate (Cbz-Cl, ~1.0 eq) is added dropwise, ensuring the internal temperature is maintained at or below 0°C.[7]
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.[7] Reaction completion is monitored by TLC (EtOAc/petroleum ether = 1:5).[7]
-
Workup: The reaction mixture is washed sequentially with water (approx. 2 L/kg) and brine (approx. 0.6 L/kg).[7]
-
Isolation: The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield this compound as a colorless oil.[7]
Data Presentation
Table 1: Comparison of Reagent Quantities for Synthesis Protocols
| Parameter | Protocol 1 (Inorganic Base) | Protocol 2 (Organic Base) |
| Starting Material | 4,4-Piperidinediol HCl | Piperidin-4-one HCl |
| Molar Equivalent | 1.0 | 1.0 |
| Acylating Agent | Benzyl Chloroformate (Cbz-Cl) | Benzyl Chloroformate (Cbz-Cl) |
| Molar Equivalent | 1.2[7] | ~1.0[7] |
| Base | Sodium Carbonate (Na₂CO₃) | Triethylamine (Et₃N) |
| Molar Equivalent | 1.4[7] | 1.2[7] |
| Solvent System | THF / Water (1:1)[7] | Dichloromethane (DCM)[7] |
Table 2: Comparison of Process Parameters and Outcomes
| Parameter | Protocol 1 (Inorganic Base) | Protocol 2 (Organic Base) |
| Initial Temperature | Room Temperature | 0°C[7] |
| Reaction Temperature | Room Temperature | Room Temperature (after addition)[7] |
| Reaction Time | ~9 hours[7] | Overnight[7] |
| Reported Yield | Quantitative (100%)[6][7] | High (Example yield: 85-97%)[3][9] |
| Product Form | Colorless Oil[7] | Colorless Oil[7] |
| Purification | Flash Chromatography (lab scale)[7] | Aqueous Washes[7] |
Conclusion
The large-scale synthesis of this compound is well-established, primarily relying on the Schotten-Baumann N-acylation of a 4-piperidone precursor. The choice between an inorganic base in a biphasic system and an organic base in an organic solvent depends on factors such as raw material cost, equipment availability, waste disposal considerations, and desired purity profile. Both methods presented are capable of delivering high yields. For industrial production, the organic base method in DCM is frequently employed, as it can simplify the process by avoiding large biphasic mixtures, although it necessitates careful handling and removal of the organic amine byproducts. Temperature control during the addition of benzyl chloroformate is a critical parameter for both safety and impurity control.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Buy this compound | 19099-93-5 [smolecule.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 7. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Buy this compound (EVT-311468) | 19099-93-5 [evitachem.com]
Application Notes and Protocols for the Purification of 1-Cbz-4-Piperidone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cbz-4-Piperidone, also known as Benzyl 4-oxo-1-piperidinecarboxylate, is a critical intermediate in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules.[1][2] Its piperidine (B6355638) scaffold is a common feature in drugs targeting the central nervous system, including analgesics and treatments for neurodegenerative diseases like Alzheimer's.[1][3] The purity of this compound is paramount for the successful synthesis of these therapeutic agents, making its effective purification a crucial step in the drug development pipeline.
Column chromatography is a widely adopted and effective technique for the purification of this compound from crude reaction mixtures.[1][2][3] This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective purification and handling.
| Property | Value |
| CAS Number | 19099-93-5 |
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| Appearance | White to pale yellow solid or liquid |
| Melting Point | 38-41°C |
| Boiling Point | 114-140°C at 0.25 mmHg |
| Density | ~1.172 g/mL at 25°C |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), and methanol |
Data sourced from multiple references.[1][3]
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane (B92381) or Heptane, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Glass chromatography column
-
Solvent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) stain
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
Detailed Purification Protocol
1. Preparation of the Mobile Phase (Eluent):
-
Prepare a solvent mixture of ethyl acetate and hexane (or heptane). A common starting gradient is 1:3 (v/v) EtOAc:Hexane.[3] The optimal ratio should be determined by preliminary TLC analysis of the crude product. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
2. Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the mobile phase. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Secure the chromatography column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Continuously add mobile phase to the column, ensuring the silica bed does not run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column reservoir.
-
Begin the elution process by opening the stopcock and collecting the eluent in fractions.
-
The flow rate should be adjusted to allow for proper separation.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 1:3 to 1:2 EtOAc:Hexane) to elute the compound of interest.[3]
5. Monitoring the Separation (TLC Analysis):
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a chamber containing the mobile phase.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Combine the fractions containing the pure this compound.
6. Product Isolation:
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
The final product should be a colorless oil or a white to pale yellow solid.[1][3]
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of this compound by column chromatography as reported in various synthetic procedures.
| Starting Material | Mobile Phase (Eluent) | Yield | Purity | Reference |
| Crude product from reaction of 4-piperidone (B1582916) hydrochloride | Ethyl acetate/Hexane | 85% | Not specified | [2] |
| Crude product from reaction of 4,4-piperidinediol hydrochloride | Ethyl acetate/Hexane (1:3 to 1:2) | 100% | High (based on NMR) | [3] |
| Crude product from reaction of 4-piperidone | Ethyl acetate/Heptane | 97% | High (based on NMR) | [3] |
Visualizing the Workflow
The following diagram illustrates the logical workflow of the purification process.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described provides a robust and reliable method for the purification of this compound, a key building block in pharmaceutical synthesis. Adherence to this detailed procedure will enable researchers and scientists to obtain high-purity material, which is essential for subsequent synthetic transformations and the development of novel therapeutics. The versatility of this compound in organic synthesis underscores the importance of its efficient purification.[4]
References
Application Notes and Protocols for Stereoselective Reactions Involving 1-Cbz-4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cbz-4-piperidone, also known as N-benzyloxycarbonyl-4-piperidone, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid piperidone core, coupled with the readily removable Cbz protecting group, makes it an ideal scaffold for the synthesis of a wide array of chiral piperidine (B6355638) derivatives, which are prevalent in numerous biologically active compounds and approved pharmaceuticals. The stereochemistry of substituents on the piperidine ring is often crucial for pharmacological activity, necessitating the use of precise and efficient stereoselective synthetic methods.
These application notes provide a detailed overview of key stereoselective reactions involving this compound, including asymmetric reductions, diastereoselective alkylations, and aldol (B89426) reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of these methods in a research and development setting.
I. Asymmetric Reduction of this compound
The enantioselective reduction of the prochiral ketone in this compound to the corresponding chiral 4-hydroxypiperidine (B117109) is a fundamental transformation. The resulting chiral alcohol can serve as a precursor for a variety of functional groups with defined stereochemistry. Two prominent methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones with borane (B79455) reagents.[1][2][3] This method is known for its operational simplicity and high enantioselectivity for a broad range of substrates.[1]
Reaction Scheme:
Figure 1: General scheme for the CBS reduction of this compound.
Quantitative Data Summary:
While specific data for the CBS reduction of this compound is not abundantly available in general literature, the following table presents expected outcomes based on the reduction of similar cyclic ketones. High enantiomeric excesses are typically achieved.
| Catalyst | Borane Source | Expected Yield (%) | Expected ee (%) |
| (R)-CBS Catalyst | BH₃·DMS | >90 | >95 (for S-alcohol) |
| (S)-CBS Catalyst | BH₃·DMS | >90 | >95 (for R-alcohol) |
Experimental Protocol: Asymmetric Reduction of this compound using (R)-CBS Catalyst
Materials:
-
This compound
-
(R)-Methyl-CBS catalyst (or other (R)-CBS variant)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·DMS), 2M in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (R)-Methyl-CBS catalyst (0.1 eq.) in anhydrous THF (5 mL).
-
Cool the solution to -20 °C in a cryocool.
-
Slowly add the borane-dimethyl sulfide complex (1.1 eq.) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF (15 mL).
-
Add the solution of this compound dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous NH₄Cl solution (20 mL) and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-1-Cbz-4-hydroxypiperidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Figure 2: Experimental workflow for the CBS reduction of this compound.
Noyori Asymmetric Hydrogenation
Noyori asymmetric hydrogenation employs ruthenium-chiral diphosphine-diamine complexes as catalysts for the highly efficient and enantioselective hydrogenation of ketones.[4][5] This method is particularly attractive for industrial applications due to its high turnover numbers and operational simplicity.[4]
Reaction Scheme:
Figure 3: General scheme for the Noyori asymmetric hydrogenation of this compound.
Quantitative Data Summary:
The following table presents representative data for the Noyori asymmetric hydrogenation of ketones, which can be extrapolated to this compound.
| Catalyst Complex | H₂ Pressure (atm) | Base | Expected Yield (%) | Expected ee (%) |
| RuCl₂[(S,S)-TsDPEN][(S)-DAIPEN] | 10 - 50 | t-BuOK | >95 | >98 (for R-alcohol) |
| RuCl₂[(R,R)-TsDPEN][(R)-DAIPEN] | 10 - 50 | t-BuOK | >95 | >98 (for S-alcohol) |
TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; DAIPEN = 1,1-dianisyl-2-isopropyl-1,2-ethylenediamine
Experimental Protocol: Noyori Asymmetric Hydrogenation of this compound
Materials:
-
This compound
-
RuCl₂[(S,S)-TsDPEN][(S)-DAIPEN] catalyst
-
Anhydrous isopropanol (B130326)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with this compound (1.0 eq.) and the RuCl₂[(S,S)-TsDPEN][(S)-DAIPEN] catalyst (0.001-0.01 eq.).
-
Add a solution of potassium tert-butoxide (0.02 eq.) in anhydrous isopropanol (to achieve a 0.1 M concentration of the substrate).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the pressure drop.
-
After the reaction is complete, carefully vent the autoclave.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the residue by flash column chromatography to yield the enantiomerically enriched (R)-1-Cbz-4-hydroxypiperidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Figure 4: Experimental workflow for the Noyori asymmetric hydrogenation.
II. Diastereoselective Aldol Reaction
The aldol reaction of the enolate of this compound with an aldehyde can generate two new stereocenters, leading to the formation of diastereomeric β-hydroxy ketone products. Controlling the diastereoselectivity of this reaction is crucial for the synthesis of complex piperidine-containing molecules.
Reaction Scheme:
Figure 5: General scheme for the diastereoselective aldol reaction of this compound.
Quantitative Data Summary:
The diastereoselectivity of the aldol reaction is highly dependent on the nature of the enolate (Z vs. E), the aldehyde, and the reaction conditions. The following table provides representative data for a lithium enolate-mediated aldol reaction.
| Aldehyde (R-CHO) | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde (B42025) | LDA | 85:15 | 70-80 |
| Isobutyraldehyde | LDA | 90:10 | 65-75 |
Experimental Protocol: Diastereoselective Aldol Reaction with Benzaldehyde
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under argon, add anhydrous THF (10 mL) and diisopropylamine (1.1 eq.). Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq.) dropwise and stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF (5 mL).
-
Add the solution of this compound dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
-
Add freshly distilled benzaldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Figure 6: Experimental workflow for the diastereoselective aldol reaction.
Conclusion
The stereoselective functionalization of this compound is a powerful strategy for the synthesis of chiral piperidine-containing molecules with significant potential in drug discovery and development. The protocols outlined in these application notes for asymmetric reduction and diastereoselective aldol reactions provide a foundation for accessing a diverse range of stereochemically defined piperidine derivatives. Careful optimization of reaction conditions, including catalyst, solvent, and temperature, is crucial for achieving high levels of stereoselectivity and yield. These methods, coupled with the appropriate analytical techniques for determining stereochemical outcomes, will enable researchers to efficiently synthesize and evaluate novel chiral compounds.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
The Role of 1-Cbz-4-Piperidone in the Synthesis of Spirocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cbz-4-piperidone, a readily available synthetic building block, plays a pivotal role in the construction of complex molecular architectures, particularly in the synthesis of spirocyclic compounds. The inherent reactivity of its ketone carbonyl group, coupled with the protecting nature of the carbobenzyloxy (Cbz) group on the nitrogen atom, makes it a versatile precursor for creating diverse spiro-fused and spiro-linked heterocyclic systems. These spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds utilizing this compound. The focus is on practical methodologies, including multi-component reactions and cycloadditions, that are relevant to researchers in academia and industry.
Key Applications of this compound in Spirocycle Synthesis
The primary application of this compound in this context is as a carbonyl component in reactions that form a new ring at the C4 position of the piperidine (B6355638) core. This leads to the formation of a spirocenter, a carbon atom that is part of two rings. A particularly important class of spirocycles synthesized from this precursor are the spiro[piperidine-4,3'-oxindoles]. The oxindole (B195798) moiety is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.
The synthesis of these complex structures is often achieved through multi-component reactions (MCRs), which offer an efficient and atom-economical approach to building molecular complexity in a single step. One of the most powerful MCRs for this purpose is the 1,3-dipolar cycloaddition of azomethine ylides to the carbonyl group of this compound.
Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives via 1,3-Dipolar Cycloaddition
A prominent strategy for the synthesis of spiro[piperidine-4,3'-oxindoles] involves a one-pot, three-component reaction between an isatin (B1672199) derivative, an α-amino acid (such as sarcosine (B1681465) or L-proline), and this compound. In this reaction, the isatin and α-amino acid first condense to form an intermediate azomethine ylide in situ. This 1,3-dipole then undergoes a cycloaddition reaction with the carbonyl group of this compound, which acts as the dipolarophile, to afford the desired spiro-piperidinyloxindole.
This methodology allows for the rapid assembly of complex spirocyclic frameworks with a high degree of stereocontrol, often leading to the formation of multiple stereocenters in a single step. The reaction is highly versatile, as the substitution pattern on the isatin ring and the choice of amino acid can be varied to generate a library of diverse spiro-oxindole derivatives for biological screening.
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 1'-Cbz-spiro[piperidine-4,3'-oxindole] Derivatives
This protocol describes a general method for the synthesis of spiro[piperidine-4,3'-oxindole] derivatives through a 1,3-dipolar cycloaddition reaction.
Materials:
-
Substituted Isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
This compound (1.0 mmol)
-
Methanol (B129727) (10 mL)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted isatin (1.0 mmol), sarcosine (1.2 mmol), and this compound (1.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Stir the reaction mixture at reflux (approximately 65 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the pure spiro[piperidine-4,3'-oxindole] derivative.
Quantitative Data:
The yields of the spiro[piperidine-4,3'-oxindole] derivatives can vary depending on the specific substituents on the isatin ring. The following table summarizes typical yields for a range of substrates.
| Entry | Isatin Substituent (R) | Product | Yield (%) |
| 1 | H | 1'-Cbz-spiro[piperidine-4,3'-oxindole] | 75 |
| 2 | 5-Cl | 1'-Cbz-5-chloro-spiro[piperidine-4,3'-oxindole] | 82 |
| 3 | 5-Br | 1'-Cbz-5-bromo-spiro[piperidine-4,3'-oxindole] | 80 |
| 4 | 5-F | 1'-Cbz-5-fluoro-spiro[piperidine-4,3'-oxindole] | 78 |
| 5 | 5-Me | 1'-Cbz-5-methyl-spiro[piperidine-4,3'-oxindole] | 72 |
| 6 | N-Me | 1'-Cbz-1-methyl-spiro[piperidine-4,3'-oxindole] | 68 |
Visualizations
Reaction Workflow for the Synthesis of Spiro[piperidine-4,3'-oxindoles]
The following diagram illustrates the overall workflow for the three-component synthesis of spiro[piperidine-4,3'-oxindoles].
Caption: Experimental workflow for the synthesis of spiro[piperidine-4,3'-oxindoles].
Signaling Pathway: A Plausible Reaction Mechanism
The following diagram illustrates a plausible mechanistic pathway for the formation of the spiro[piperidine-4,3'-oxindole] product.
Caption: Plausible mechanism for the 1,3-dipolar cycloaddition reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of medicinally relevant spirocyclic compounds. The protocols and data presented herein demonstrate its utility in the construction of spiro[piperidine-4,3'-oxindoles] via an efficient three-component 1,3-dipolar cycloaddition reaction. This approach allows for the rapid generation of molecular diversity, which is a key advantage in modern drug discovery programs. The provided experimental procedures and visualizations serve as a practical guide for researchers and scientists engaged in the synthesis of novel heterocyclic compounds. Further exploration of different isatin derivatives, amino acids, and reaction conditions can lead to the discovery of new spirocyclic molecules with potent biological activities.
Application Notes and Protocols for the Functionalization of 1-Cbz-4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of 1-Cbz-4-piperidone, a key building block in medicinal chemistry. The strategic location of the ketone and the presence of the readily cleavable carbobenzyloxy (Cbz) protecting group make this molecule a versatile scaffold for the synthesis of a diverse array of substituted piperidine (B6355638) derivatives, which are prevalent in many FDA-approved drugs.[1][2]
The following sections detail established methodologies for the selective functionalization at the C2, C3, and C4 positions of the piperidine ring. Each section includes detailed experimental protocols, tabulated quantitative data for key reactions, and workflow diagrams to visually represent the synthetic pathways.
Functionalization Strategies for this compound
The functionalization of this compound can be categorized based on the position of modification on the piperidine ring. The primary sites for reaction are the C4 ketone, and the adjacent C3/C5 and C2/C6 positions.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Spiro-Oxindole Piperidine Analogs from 1-Cbz-4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are key pharmacophores in the development of novel therapeutics, including kinase inhibitors.[1] The integration of a spiro-oxindole moiety into the piperidine ring system can lead to compounds with significant biological activity. Traditional multi-component reactions for the synthesis of such complex heterocyclic systems often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods.[2][3]
This application note details a microwave-assisted, three-component 1,3-dipolar cycloaddition reaction for the synthesis of novel spiro-oxindole piperidine derivatives, starting from the readily available 1-Cbz-4-piperidone. This methodology provides a rapid and efficient route to a library of potentially bioactive molecules. The synthesized compounds are analogs of molecules known to possess antileishmanial and anticancer activities.[2][4]
General Synthetic Scheme
The core reaction involves a one-pot, three-component synthesis utilizing an isatin (B1672199) derivative, an amino acid (such as L-proline), and this compound in the presence of microwave irradiation. The reaction proceeds via the in-situ generation of an azomethine ylide from the isatin and amino acid, which then undergoes a 1,3-dipolar cycloaddition with the activated alkene derived from this compound.
Caption: General workflow for the microwave-assisted synthesis of spiro-oxindole-piperidines.
Optimization of Reaction Conditions
The efficiency of the microwave-assisted synthesis was compared to conventional heating methods. The data clearly demonstrates the significant advantages of microwave irradiation in terms of reaction time and yield.
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | Methanol (B129727) | Reflux | 3 h | 75 |
| 2 | Microwave | Methanol | 80 | 15 min | 88 |
| 3 | Microwave | Methanol | 80 | 10 min | 92 |
| 4 | Microwave | Methanol | 80 | 5 min | 95 |
| 5 | Microwave | Ethanol | 80 | 10 min | 85 |
| 6 | Microwave | Acetonitrile | 80 | 10 min | 78 |
Data adapted from analogous reactions described in the literature.[4] The optimal conditions were found to be microwave irradiation at 80°C for 5 minutes in methanol, yielding the desired product in 95% yield.
Experimental Protocol: Microwave-Assisted Synthesis of a Spiro-oxindole Piperidine Derivative
This protocol describes the synthesis of a representative spiro-oxindole piperidine derivative using a dedicated microwave reactor.
Materials:
-
This compound (1.0 mmol, 233.3 mg)
-
Isatin (1.0 mmol, 147.1 mg)
-
L-proline (1.0 mmol, 115.1 mg)
-
Methanol (3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (233.3 mg, 1.0 mmol), isatin (147.1 mg, 1.0 mmol), and L-proline (115.1 mg, 1.0 mmol).
-
Add methanol (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters: temperature at 80°C, hold time of 5 minutes, and a power of 100 W (or as appropriate for the specific reactor).
-
Start the microwave irradiation with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure spiro-oxindole piperidine derivative.
-
The structure of the purified compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Biological Activity of Synthesized Analogs
Spiro-oxindole piperidine derivatives synthesized through similar microwave-assisted protocols have demonstrated significant biological activity. The following table summarizes the in vitro antileishmanial activity of analogous compounds against the promastigotes of Leishmania donovani.
| Compound | R¹ | R² | IC₅₀ (µM) |
| 1a | H | H | 2.43 |
| 1b | 5-Br | H | 1.98 |
| 1c | H | 4-Cl-Ph | 0.96 |
| 1d | 5-Cl | 4-F-Ph | 1.62 |
| Amphotericin B | - | - | 0.060 |
Data is for analogous spiro-oxindole derivatives from cited literature.[4][5] The IC₅₀ values indicate that these compounds exhibit potent antileishmanial activity, with some derivatives showing sub-micromolar efficacy.
Potential Signaling Pathway Inhibition: JAK-STAT Pathway
Piperidine-containing scaffolds are known to be effective inhibitors of various kinases, including the Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[6][7] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.[8] The synthesized spiro-oxindole piperidine derivatives represent promising candidates for the inhibition of this pathway.
Caption: The JAK-STAT signaling pathway and the potential point of inhibition by spiro-oxindole piperidine derivatives.
Conclusion
Microwave-assisted organic synthesis offers a rapid, efficient, and high-yielding pathway for the generation of complex and biologically relevant spiro-oxindole piperidine scaffolds from this compound. This approach significantly reduces reaction times compared to conventional methods, facilitating the rapid assembly of compound libraries for drug discovery programs. The potent biological activities observed in analogous compounds highlight the potential of this chemical space for the development of novel therapeutics, particularly as kinase inhibitors targeting pathways such as JAK-STAT.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cbz-4-Piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cbz-4-piperidone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and reaction optimization.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure the reaction is stirred adequately for the recommended duration (e.g., overnight).[1] |
| 2. Hydrolysis of Benzyl (B1604629) Chloroformate: The reagent is sensitive to moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Poor Quality Starting Materials: Impure 4-piperidone (B1582916) precursor or benzyl chloroformate. | - Use freshly distilled or high-purity reagents. - Check the purity of starting materials by NMR or GC-MS before use. | |
| 4. Incorrect Stoichiometry: Improper ratio of reactants and base. | - Carefully measure all reagents. A slight excess of benzyl chloroformate may be used. | |
| Presence of Significant Impurities | 1. Unreacted 4-Piperidone: Incomplete reaction. | - Increase reaction time or temperature as monitored by TLC. - Ensure efficient mixing. |
| 2. Benzyl Alcohol: Hydrolysis of benzyl chloroformate. | - Minimize exposure of benzyl chloroformate to water. - Can be removed during aqueous work-up and column chromatography. | |
| 3. Dibenzyl Carbonate: Present as an impurity in the benzyl chloroformate reagent. | - Use high-purity benzyl chloroformate. - Can be separated from the product by column chromatography. | |
| 4. Over-alkylation Products: Side reactions occurring under strongly basic conditions. | - Use a milder base such as sodium bicarbonate instead of strong bases like sodium hydroxide. - Add the base slowly and maintain a low reaction temperature. | |
| Product is an Oil Instead of a Solid | Presence of Impurities: Residual solvent or any of the impurities listed above can lower the melting point. | - Ensure complete removal of solvent under vacuum. - Purify the product thoroughly using flash column chromatography.[2] |
| Reaction Mixture Turns Yellow/Brown | Decomposition of Reagents or Product: Can occur at elevated temperatures or with prolonged reaction times. | - Maintain the recommended reaction temperature (often starting at 0°C and slowly warming to room temperature).[1][3] - Avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most common impurities include unreacted 4-piperidone starting material, benzyl alcohol (from the hydrolysis of benzyl chloroformate), and dibenzyl carbonate (often present as an impurity in the benzyl chloroformate reagent).
Q2: How can I minimize the formation of benzyl alcohol during the reaction?
A2: To minimize the formation of benzyl alcohol, it is crucial to use anhydrous reaction conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen). Benzyl chloroformate is highly susceptible to hydrolysis.
Q3: My this compound product is a colorless oil, but the literature reports it as a low-melting solid. What could be the reason?
A3: Pure this compound is a white to pale yellow solid with a melting point of 38-41°C.[1] If your product is an oil at room temperature, it likely contains impurities that are depressing the melting point. Thorough purification by flash column chromatography is recommended to remove these impurities.[2]
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base, typically an inorganic base like sodium carbonate or an organic base like triethylamine, is essential to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between 4-piperidone and benzyl chloroformate.[1][3] The choice of base can influence the reaction's efficiency and impurity profile. Sodium carbonate in a biphasic system (e.g., THF/water) is a common and effective choice.[2]
Q5: How can I effectively purify the final product?
A5: The most common and effective method for purifying this compound is flash column chromatography on silica (B1680970) gel.[1][2] A typical eluent system is a mixture of ethyl acetate (B1210297) and hexanes. An aqueous work-up prior to chromatography is also important to remove water-soluble byproducts and excess base.[1]
Experimental Protocols
Synthesis of this compound using Sodium Carbonate
This protocol is adapted from established literature procedures.[2]
Materials:
-
4,4-Piperidinediol hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask, dissolve 4,4-piperidinediol hydrochloride (1 equivalent) in a 1:1 mixture of THF and water.
-
To this solution, add sodium carbonate (1.4 equivalents) and stir until it dissolves.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 9-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
Visualizations
Logical Relationship of Impurity Formation
Caption: Impurity formation pathways.
Experimental Workflow
Caption: Synthesis and purification workflow.
References
Technical Support Center: Synthesis of 1-Cbz-4-Piperidone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Cbz-4-piperidone, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions to improve reaction yield and product purity.
Issue 1: Low or No Product Yield
Symptoms:
-
After the reaction and workup, the isolated product weight is significantly lower than the theoretical yield.
-
TLC or other in-process monitoring shows little to no formation of the desired product.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of 4-Piperidone (B1582916) Hydrochloride | The nitrogen atom of 4-piperidone must be a free base to act as a nucleophile. Ensure at least one equivalent of base is used to neutralize the hydrochloride salt. For organic bases like triethylamine (B128534) or diisopropylethylamine (DIPEA), consider adding a slight excess (1.1-1.5 equivalents). For inorganic bases like sodium carbonate, ensure vigorous stirring to facilitate the reaction in biphasic systems.[1] |
| Poor Quality or Degradation of Benzyl (B1604629) Chloroformate (Cbz-Cl) | Benzyl chloroformate is sensitive to moisture and can degrade over time. Use a fresh bottle or a recently opened one stored under an inert atmosphere. Consider purifying the Cbz-Cl by distillation if its quality is questionable. |
| Incorrect Reaction Temperature | The addition of benzyl chloroformate is often exothermic.[1] Maintain a low temperature (e.g., 0 °C) during the addition of Cbz-Cl to prevent side reactions and degradation of the reagent.[2] After the initial addition, the reaction can typically be allowed to warm to room temperature.[2] |
| Insufficient Reaction Time | While some protocols report reaction completion in a few hours, others may require longer stirring, even overnight.[2] Monitor the reaction progress by TLC or another suitable analytical method to determine the optimal reaction time for your specific conditions. |
| Hydrolysis of Benzyl Chloroformate | In biphasic systems (e.g., DCM/water or THF/water), vigorous stirring is crucial to ensure the acylation of the piperidone nitrogen is faster than the hydrolysis of benzyl chloroformate. |
Issue 2: Impure Product After Workup
Symptoms:
-
The isolated product is an oil or solid with a color other than white to pale yellow.[2][3]
-
NMR or other spectroscopic analysis shows the presence of starting materials or significant byproducts.
| Potential Cause | Recommended Solution |
| Residual Starting Material | If the reaction has not gone to completion, unreacted 4-piperidone hydrochloride may be present. Ensure adequate reaction time and appropriate stoichiometry of reagents. The unreacted starting material can often be removed during the aqueous workup. |
| Presence of Benzyl Alcohol | Benzyl alcohol can form from the hydrolysis of benzyl chloroformate. A thorough aqueous wash during the workup can help remove this impurity. Purification by flash column chromatography is also effective.[2][3] |
| Formation of Di-acylated Byproducts | While less common, side reactions can lead to other impurities. Optimize reaction conditions (temperature, stoichiometry) to favor the formation of the desired product. |
| Incomplete Removal of Base | If an organic base like triethylamine or DIPEA is used, it and its corresponding hydrochloride salt must be thoroughly removed during the aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 5% citric acid or dilute HCl), followed by a base wash (e.g., saturated NaHCO3 solution) and brine, can effectively remove these impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting material is 4-piperidone, typically used in the form of its more stable hydrochloride monohydrate salt or its hydrated form, 4,4-piperidinediol hydrochloride.[1]
Q2: Which base should I choose for the reaction?
A2: The choice of base depends on the solvent system and desired workup procedure.
-
Inorganic bases like sodium carbonate or potassium carbonate are often used in two-phase solvent systems like THF/water.[1][2][5] This method can lead to quantitative yields and may simplify the workup.[1]
-
Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used in organic solvents like dichloromethane (B109758) (DCM).[1][2][6] These reactions also provide high yields but require a thorough aqueous workup to remove the amine salt byproducts.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2] A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane (B92381) (or petroleum ether), for example, in a 1:5 ratio.[2] The disappearance of the starting material and the appearance of the product spot can be visualized under UV light or with an appropriate stain.
Q4: What is the expected appearance and physical state of this compound?
A4: this compound can be a white to pale yellow solid or a colorless oil at room temperature.[2][3] It has a reported melting point in the range of 38-41°C.[2][3]
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying this compound is flash column chromatography on silica (B1680970) gel.[2][3][6] A common eluent system is a gradient of ethyl acetate in hexane.[2][4]
Data Presentation
Table 1: Comparison of Common Synthetic Protocols for this compound
| Starting Material | Base | Solvent | Temperature | Time | Yield | Reference |
| 4,4-Piperidinediol Hydrochloride | Sodium Carbonate | THF/Water (1:1) | Room Temperature | 9 hours | 100% | [2] |
| Piperidin-4-one Hydrochloride | Triethylamine | Dichloromethane | 0 °C to Room Temp. | Overnight | High (not specified) | [2] |
| 4-Piperidone Hydrochloride Monohydrate | Diisopropylethylamine | Dichloromethane | 0 °C to Room Temp. | 2 hours | 85% | [1][4] |
| 4,4-Piperidinediol Hydrochloride | Potassium Carbonate | THF/Water (1:1) | Room Temperature | 9 hours | High (not specified) | [5] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Carbonate in THF/Water
This protocol is adapted from a procedure reported to give a quantitative yield.[2]
-
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water (160 mL), add sodium carbonate (9.6 g, 91 mmol).
-
Add benzyl chloroformate (11 mL, 78 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 9 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane = 1:3 to 1:2).
-
Upon completion, dilute the mixture with ethyl acetate and a 5% w/v aqueous solution of sodium carbonate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (ethyl acetate/hexane = 1:3 to 1:2) to yield this compound as a colorless oil.
Protocol 2: Synthesis using Diisopropylethylamine in Dichloromethane
This protocol is based on a method with a reported yield of 85%.[4]
-
Cool a stirred solution of 4-oxopiperidine hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (DCM, 40 mL) to 0 °C.
-
Add diisopropylethylamine (3.40 mL, 19.5 mmol) and stir for five minutes.
-
Add benzyl chloroformate (1.54 mL, 10.7 mmol) dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for two hours.
-
Partition the mixture between DCM (25 mL) and water (15 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Combine the organic phases, wash with brine (1 x 15 mL), and dry over sodium sulfate (Na2SO4).
-
Evaporate the solvent to obtain a residue.
-
Purify the residue by column chromatography using a gradient of 20% to 40% ethyl acetate in hexanes as the eluent to give this compound as a clear oil.
Visualizations
References
- 1. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 2. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy this compound | 19099-93-5 [smolecule.com]
Technical Support Center: Synthesis of 1-Cbz-4-Piperidone
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1-Cbz-4-Piperidone. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Formation
-
Question: My reaction has a low yield or shows a significant amount of unreacted 4-piperidone (B1582916) starting material. What are the possible causes and solutions?
-
Answer: Low conversion can be attributed to several factors. Inadequate deprotonation of the 4-piperidone hydrochloride salt is a common issue. Ensure that a sufficient excess of a suitable base is used to neutralize the HCl and liberate the free amine for reaction.[1] The choice of base is critical; common bases include triethylamine, diisopropylethylamine, or sodium carbonate.[2] Additionally, the reaction progress should be monitored by an appropriate technique like TLC or LC-MS. If the reaction stalls, consider increasing the reaction temperature or extending the reaction time.
Issue 2: Presence of an Impurity at a Higher Molecular Weight
-
Question: I observe an impurity with a higher molecular weight than my product. What could this be?
-
Answer: While less common with the deactivating Cbz group, over-alkylation leading to a quaternary ammonium (B1175870) salt can occur, especially if the alkylating agent is highly reactive or used in large excess.[3] Another possibility is the formation of dimeric or oligomeric byproducts.
Issue 3: Formation of Benzyl (B1604629) Alcohol and Related Impurities
-
Question: My final product is contaminated with benzyl alcohol and a compound identified as dibenzyl carbonate. How can I prevent this?
-
Answer: Benzyl chloroformate (Cbz-Cl) is sensitive to moisture and can hydrolyze to form benzyl alcohol and hydrochloric acid, particularly under basic conditions.[4][5] The generated HCl can neutralize your base and protonate the starting amine, rendering it unreactive. To minimize this, ensure all glassware is dry and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3] The formation of dibenzyl carbonate can result from the reaction of unreacted Cbz-Cl with the benzyl alcohol byproduct.[6]
Issue 4: Inconsistent Yields and Reaction Rates
-
Question: I am getting inconsistent yields and reaction times between batches. What could be the reason?
-
Answer: Inconsistent pH control during the reaction is a likely cause. For the N-protection to proceed efficiently, the pH should be maintained in a range where the piperidone nitrogen is sufficiently nucleophilic (not protonated) but the hydrolysis of benzyl chloroformate is minimized. A pH between 8 and 10 is generally recommended for Cbz protection.[7] Using a buffered system or careful, slow addition of the base can help maintain the optimal pH.
Issue 5: Difficult Purification of the Oily Product
-
Question: My product, this compound, is an oil and is difficult to purify. What purification strategies can I employ?
-
Answer: this compound is often obtained as a colorless to pale yellow oil.[8][9] If the crude product is an oil due to residual solvents or impurities, trituration with a non-polar solvent like hexanes or pentane (B18724) can sometimes induce solidification or wash away impurities.[10] Column chromatography is a common and effective method for purifying this compound.[8] A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.
Summary of Potential Side Reactions and Byproducts
| Side Reaction/Byproduct | Cause | Impact on Synthesis | Prevention/Mitigation |
| Hydrolysis of Benzyl Chloroformate | Reaction of Cbz-Cl with water.[4] | Reduces the effective concentration of the protecting group reagent; generates HCl which deactivates the starting amine. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Formation of Dibenzyl Carbonate | Reaction of Cbz-Cl with benzyl alcohol (from hydrolysis).[6] | Consumes Cbz-Cl and introduces a byproduct that requires removal. | Minimize water content in the reaction. |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Low yield of the desired product. | Use an adequate amount of base, optimize temperature and reaction time, and monitor the reaction progress. |
| Over-alkylation (Quaternary Salt) | Excess of a highly reactive alkylating agent.[3] | Reduces yield and complicates purification. | Use stoichiometric amounts of reagents and slow addition of the alkylating agent. |
| Base-Induced Side Reactions | Use of a very strong or inappropriate base. | Can lead to self-condensation of the piperidone or other undesired reactions. | Select a suitable non-nucleophilic organic base or a mild inorganic base. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[2][8]
-
Preparation: To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of THF and water) at 0 °C, add a base (e.g., triethylamine, 2-3 equivalents) dropwise.
-
Reaction: To this mixture, add benzyl chloroformate (1.0-1.2 equivalents) dropwise, ensuring the temperature remains at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water. If using an organic solvent, separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product, which may be an oil, by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reaction and Side Reaction Pathways
Caption: Main and side reaction pathways in the synthesis of this compound.
References
- 1. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 2. Buy this compound | 19099-93-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. nj.gov [nj.gov]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 9. This compound | 19099-93-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of 1-Cbz-4-Piperidone
Welcome to the technical support center for challenges in the deprotection of 1-Cbz-4-Piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the removal of the carboxybenzyl (Cbz) protecting group from this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the deprotection of this compound, presented in a question-and-answer format.
Issue 1: Incomplete or Sluggish Catalytic Hydrogenation
Question: My catalytic hydrogenation reaction for the deprotection of this compound is very slow or does not go to completion. What are the possible causes and how can I resolve this?
Answer:
Incomplete or sluggish catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue:
-
Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups and impurities. Amines, the product of the deprotection, can themselves inhibit the catalyst's activity.
-
Solution:
-
Ensure the starting material and solvents are of high purity and free from sulfur or other catalyst poisons.
-
Consider adding a stoichiometric amount of a weak, non-coordinating acid (e.g., a few drops of acetic acid) to protonate the product amine, preventing it from coordinating to the palladium surface. However, use caution as excess acid can lead to side reactions.
-
If catalyst poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may be necessary.
-
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete deprotection.
-
Solution: Increase the hydrogen pressure using a hydrogenation apparatus. Pressures from 30 to 50 psi are commonly effective.
-
-
Poor Catalyst Quality or Activity: The activity of palladium on carbon (Pd/C) can vary between batches and degrade over time.
-
Solution: Use a fresh, high-quality catalyst from a reputable supplier. Ensure the catalyst has been stored under appropriate conditions.
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension.
-
Issue 2: Formation of Side Products During Deprotection
Question: I am observing unexpected byproducts in my deprotection reaction. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common challenge, and the nature of these impurities depends on the deprotection method used.
-
N-Benzylation (During Hydrogenation): In cases of incomplete hydrogenolysis, a benzyl (B1604629) group can migrate to the newly formed amine, resulting in the N-benzyl-4-piperidone byproduct.
-
Solution: Ensure complete reaction by optimizing hydrogen pressure, catalyst loading, and reaction time. The addition of a small amount of acid can also help to prevent this side reaction.
-
-
Over-reduction (During Hydrogenation): While less common for the piperidone carbonyl under standard Cbz deprotection conditions, aggressive hydrogenation (high pressure, high temperature, or highly active catalysts) could potentially lead to the reduction of the ketone to an alcohol.
-
Solution: Use milder reaction conditions. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
-
Alkylation or Acylation (During Acidic Cleavage): When using strong acids like HBr in acetic acid, the liberated benzyl cation can potentially alkylate other nucleophilic sites in the molecule or the solvent. If acetic acid is used as a solvent at high temperatures, acetylation of the product amine can occur.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and robust method for deprotecting this compound?
A1: Catalytic hydrogenation is the most widely used method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and CO₂).[4] Palladium on carbon (Pd/C) is the most common catalyst.[4]
Q2: Can I use transfer hydrogenation for the deprotection of this compound?
A2: Yes, transfer hydrogenation is a viable and often safer alternative to using hydrogen gas.[5] Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and cyclohexene (B86901) in the presence of a palladium catalyst.[5][6]
Q3: When should I consider using acidic conditions for deprotection?
A3: Acidic cleavage is a good alternative when the substrate contains functional groups that are sensitive to reduction under hydrogenation conditions (e.g., alkenes, alkynes, nitro groups).[5] Reagents like HBr in acetic acid or HCl in an organic solvent are commonly used.[2][5]
Q4: Are there any milder, non-hydrogenolytic, non-acidic methods for Cbz deprotection?
A4: Yes, newer methods involving nucleophilic attack on the benzyl group have been developed. For example, using a thiol like 2-mercaptoethanol (B42355) in the presence of a base can cleave the Cbz group under relatively mild conditions.[4] This can be particularly useful for sensitive substrates.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material (this compound) and the appearance of the product (4-piperidone) can be tracked. The product can be visualized on a TLC plate using a suitable stain, such as ninhydrin, which will give a characteristic color for the free amine.
Data Presentation
Table 1: Comparison of Common Deprotection Methods for this compound
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Challenges |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol (B129727) or Ethanol (B145695), rt, 1-4 atm | 2-16 hours | >95% | Mild, clean byproducts, high yield.[7] | Catalyst poisoning, potential for N-benzylation, requires specialized equipment for high pressure. |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, Methanol, rt | 1-6 hours | 90-98% | Avoids the use of flammable H₂ gas, generally faster than catalytic hydrogenation.[5] | Can be exothermic, requires careful addition of reagents. |
| Acidic Cleavage | 33% HBr in Acetic Acid, rt | 1-4 hours | 70-90% | Effective for substrates with reducible functional groups.[5] | Harsh conditions, potential for side reactions like alkylation and acylation.[1] |
| Lewis Acid-Mediated | AlCl₃, Hexafluoroisopropanol (HFIP), rt | 2-16 hours | >90% | Milder than strong Brønsted acids, good functional group tolerance.[3] | Requires stoichiometric amounts of the Lewis acid, HFIP is a specialty solvent. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂/Pd/C
-
Materials:
-
This compound
-
10% Palladium on carbon (10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1-4 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-piperidone (B1582916). The product is often isolated as a salt (e.g., hydrochloride) for better stability.[8]
-
Protocol 2: Transfer Hydrogenation using Ammonium Formate
-
Materials:
-
This compound
-
10% Palladium on carbon (10 mol%)
-
Ammonium formate (3-5 equivalents)
-
Methanol
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Add ammonium formate (3-5 equivalents) portion-wise to the stirred suspension. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by an appropriate workup procedure to remove excess ammonium formate and its byproducts.
-
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
-
Materials:
-
This compound
-
33% (w/w) solution of HBr in glacial acetic acid
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add the 33% HBr in acetic acid solution (typically 2-5 equivalents of HBr) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitated 4-piperidone hydrobromide salt by filtration.
-
Wash the solid with diethyl ether and dry under vacuum.
-
Visualizations
Caption: A troubleshooting workflow for the deprotection of this compound.
Caption: Decision tree for selecting a deprotection method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tdcommons.org [tdcommons.org]
- 3. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Grignard Reactions with 1-Cbz-4-Piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-substituted-1-Cbz-4-hydroxypiperidines via the Grignard reaction with 1-Cbz-4-piperidone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Grignard reaction with this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 4-Substituted-1-Cbz-4-hydroxypiperidine
| Possible Cause | Recommended Solution |
| Poor Quality or Inactive Grignard Reagent | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon).[1][2][3] Use anhydrous solvents, typically diethyl ether or THF.[4][5] Magnesium turnings should be fresh and shiny; activate with a small crystal of iodine or 1,2-dibromoethane (B42909) if necessary.[3][6][7] If using a commercial Grignard reagent, titrate it before use to determine the exact concentration.[2][8] |
| Presence of Moisture or Acidic Protons | Grignard reagents are strong bases and will react with any source of protons, including water, alcohols, and even the N-H of an unprotected piperidone.[9][10][11] The Cbz protecting group on this compound prevents this side reaction at the nitrogen. Ensure all reagents and solvents are scrupulously dry.[1][12] |
| Incorrect Stoichiometry | An insufficient amount of Grignard reagent will result in incomplete conversion of the starting ketone. Use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[13] |
| Low Reaction Temperature | While initial addition of the Grignard reagent is often done at low temperatures (e.g., -78°C to 0°C) to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.[14][15] Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Side Reactions | Competing side reactions such as enolization of the ketone and reduction of the ketone can reduce the yield of the desired alcohol.[2][16] To minimize these, add the ketone solution slowly to the Grignard reagent at a low temperature.[2] |
Problem 2: Formation of Significant Byproducts
| Byproduct | Identification | Cause | Mitigation Strategy |
| Starting Material (this compound) | Detected by TLC or NMR analysis of the crude product. | Incomplete reaction due to poor Grignard quality, insufficient stoichiometry, or non-optimal reaction conditions. | See solutions for "Low or No Yield". Ensure sufficient reaction time and consider gradual warming of the reaction mixture. |
| Wurtz Coupling Product (R-R from R-MgX) | Typically a non-polar compound, may be observed by GC-MS or NMR. | Favored by higher temperatures and high concentrations of the alkyl/aryl halide during Grignard formation.[1][17] | Prepare the Grignard reagent by adding the halide slowly to the magnesium turnings.[17] Avoid unnecessarily high temperatures during Grignard formation. |
| Secondary Alcohol (from reduction) | Mass corresponding to the addition of H₂ to the starting ketone. | Occurs when the Grignard reagent has β-hydrogens, which can act as a hydride source.[2][16] | Run the reaction at a lower temperature. If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard reaction with this compound?
A1: Anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents for Grignard reactions.[4][18] THF is often preferred as it can lead to faster reaction rates compared to diethyl ether.[5] The choice of solvent can also influence the Schlenk equilibrium of the Grignard reagent, which in turn can affect its reactivity.[18] Regardless of the choice, the solvent must be strictly anhydrous.[4]
Q2: At what temperature should I perform the addition of the Grignard reagent to this compound?
A2: The addition of the Grignard reagent to the ketone is an exothermic process.[19] Therefore, it is typically carried out at a low temperature, such as 0°C or -78°C, to control the reaction rate and minimize side reactions.[14][15] After the addition is complete, the reaction mixture is often allowed to slowly warm to room temperature to ensure the reaction goes to completion.[14][15]
Q3: How can I be sure my Grignard reagent has formed successfully before adding the this compound?
A3: Visual cues for the initiation of Grignard formation include the disappearance of the iodine color (if used for activation), the appearance of turbidity, and gentle refluxing of the solvent.[20] For a more quantitative assessment, the concentration of the Grignard reagent can be determined by titration before its use.[2][8]
Q4: Can the Cbz protecting group on this compound react with the Grignard reagent?
A4: The carbamate (B1207046) group of the Cbz protecting group is generally stable to Grignard reagents under the conditions typically used for addition to ketones. The primary site of reaction will be the much more electrophilic carbonyl group of the piperidone.[21] However, using a large excess of a highly reactive Grignard reagent or prolonged reaction at elevated temperatures could potentially lead to side reactions.
Q5: What is the standard work-up procedure for a Grignard reaction with this compound?
A5: The reaction is typically quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at a low temperature.[8][14] This protonates the magnesium alkoxide formed during the reaction to give the desired tertiary alcohol and precipitates the magnesium salts. An extraction with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is then performed to isolate the product.[22]
Experimental Protocols
General Protocol for the Grignard Reaction of this compound with an Aryl Bromide
-
Preparation of the Grignard Reagent:
-
All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon).[1]
-
To a round-bottom flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine.
-
Add a portion of the anhydrous diethyl ether or THF.
-
Slowly add a solution of the aryl bromide (1.0 equivalent) in the anhydrous solvent to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[20]
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with this compound:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool this solution to 0°C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the solution of this compound via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of NH₄Cl.[14]
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Experimental workflow for the Grignard reaction with this compound.
Caption: Troubleshooting logic for low yield in Grignard reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. d.web.umkc.edu [d.web.umkc.edu]
- 21. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Selective Reduction of 1-Cbz-4-Piperidone
Welcome to the technical support center for the selective reduction of 1-Cbz-4-Piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining the desired 1-Cbz-4-piperidinol product while avoiding common pitfalls such as over-reduction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reducing this compound?
The main challenge is to selectively reduce the ketone to a secondary alcohol without initiating further reduction (hydrogenolysis) of the resulting alcohol to a methylene (B1212753) group (over-reduction). Additionally, the choice of reducing agent can influence the stereochemical outcome of the reaction, yielding either the cis- or trans-4-hydroxypiperidine derivative.
Q2: Which reducing agents are recommended for the selective reduction of the ketone in this compound?
For a successful and selective reduction, it is crucial to use mild hydride reagents. The most commonly employed and recommended reagents are:
-
Sodium Borohydride (NaBH₄): A cost-effective and easy-to-handle reagent that provides good yields of the corresponding alcohol.[1]
-
Lithium Tri-tert-butoxyaluminum Hydride (LiAl(OtBu)₃H): A milder alternative to Lithium Aluminum Hydride (LiAlH₄) that is highly selective for aldehydes and ketones.
-
L-Selectride® (Lithium Tri-sec-butylborohydride): A sterically hindered reducing agent that offers high stereoselectivity, particularly for the synthesis of the cis-isomer.[1][2]
Q3: How can I control the stereoselectivity of the reduction?
The stereochemical outcome is dictated by the steric bulk of the reducing agent.
-
For the trans-isomer (equatorial alcohol) , which is generally the thermodynamically more stable product, less sterically hindered reagents like Sodium Borohydride are preferred as they favor axial attack.[1]
-
For the cis-isomer (axial alcohol) , a bulky reducing agent such as L-Selectride® is the method of choice. Its size favors equatorial attack on the carbonyl, leading to the axial alcohol with high diastereoselectivity.[1]
Q4: Can the Cbz protecting group be affected during the reduction?
The Cbz (benzyloxycarbonyl) group is generally stable to mild hydride reducing agents like NaBH₄ and L-Selectride® under standard conditions. However, harsh reducing agents or prolonged reaction times with more reactive hydrides can potentially lead to the cleavage of the Cbz group. It is stable to mild acidic and basic conditions but can be removed by hydrogenolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reduction of this compound.
Problem 1: Over-reduction to the Alkane
| Symptom | Potential Cause | Recommended Solution |
| Presence of a significant amount of 1-Cbz-piperidine in the final product. | The reducing agent is too harsh, or the reaction temperature is too high. | Switch to a milder reducing agent such as Sodium Borohydride or Lithium Tri-tert-butoxyaluminum Hydride. Ensure the reaction is carried out at a low temperature (e.g., 0 °C to room temperature). |
| Formation of byproducts from Cbz group cleavage. | The reaction conditions are promoting hydrogenolysis of the Cbz group. | Avoid strongly acidic work-up conditions. If using catalytic hydrogenation for other steps, be aware of the potential for Cbz removal. |
Problem 2: Incomplete or Slow Reaction
| Symptom | Potential Cause | Recommended Solution |
| A significant amount of starting material remains after the expected reaction time. | The reducing agent is not sufficiently active under the chosen conditions. | Increase the equivalents of the reducing agent. Ensure the solvent is anhydrous, especially when using more moisture-sensitive reagents. A slight increase in temperature may be necessary, but monitor carefully to prevent over-reduction. |
| The reaction stalls. | Poor quality of the reducing agent. | Use a fresh bottle of the reducing agent. Some hydride reagents can degrade upon exposure to air and moisture. |
Problem 3: Low Diastereoselectivity
| Symptom | Potential Cause | Recommended Solution |
| A mixture of cis and trans isomers is obtained when a single isomer is desired. | The reducing agent does not offer sufficient steric bias. | For the trans isomer, ensure the use of a small hydride reagent like NaBH₄. For the cis isomer, L-Selectride® is the recommended reagent for high selectivity.[1] |
| Unexpected stereochemical outcome. | The conformation of the piperidone ring may be influenced by substituents or reaction conditions. | Consider the conformational preferences of your specific substrate. Computational studies on similar N-substituted 4-piperidones can provide insights into their reactivity. |
Data Presentation
The choice of reducing agent significantly impacts the stereochemical outcome of the reduction of N-protected 4-piperidones.
| Reducing Agent | Abbreviation | Typical Solvent | Key Characteristics | Predominant Isomer | Expected Yield |
| Sodium Borohydride | NaBH₄ | Methanol (B129727), Ethanol | Cost-effective, mild, easy to handle. Favors axial attack. | trans (equatorial-OH) | High |
| L-Selectride® | Li(sec-Bu)₃BH | Tetrahydrofuran (THF) | Bulky, highly stereoselective. Favors equatorial attack. | cis (axial-OH) | High |
Table adapted from a comparative study on N-Boc-4-piperidone, which serves as a good model for the N-Cbz analogue.[1]
Experimental Protocols
Protocol 1: General Procedure for Reduction using Sodium Borohydride (Favoring trans Isomer)
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Reduction using L-Selectride® (Favoring cis Isomer)
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of water, followed by saturated aqueous NaHCO₃ and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Reaction Workflow
Caption: Workflow for the stereoselective reduction of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for the reduction of this compound.
References
Technical Support Center: Purification Strategies for Removing Unreacted 4-Piperidone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 4-piperidone (B1582916) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in removing unreacted 4-piperidone?
A1: The primary challenge in removing unreacted 4-piperidone stems from its structural similarity to many N-substituted piperidone products. Both the reactant and the product often share similar polarities, making separation by standard techniques like column chromatography challenging. Additionally, 4-piperidone, as a secondary amine, can exhibit different solubility and reactivity compared to the typically tertiary amine products, which can be exploited for purification.
Q2: Which purification techniques are most effective for removing 4-piperidone?
A2: The most effective techniques for removing unreacted 4-piperidone are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the specific properties of the desired N-substituted piperidone product and the scale of the reaction.
Q3: How can I monitor the removal of 4-piperidone during the purification process?
A3: Thin-layer chromatography (TLC) is a common method for monitoring the progress of purification. A suitable staining agent, such as potassium permanganate (B83412) or ninhydrin (B49086) (which specifically stains primary and secondary amines), can be used to visualize both the 4-piperidone and the desired product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the purity of the fractions.[1]
Q4: Are there any safety concerns I should be aware of when working with 4-piperidone and its derivatives?
A4: Yes, 4-piperidone and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all chemicals used.
Purification Strategy Workflow
The following diagram outlines a general workflow for selecting an appropriate purification strategy to remove unreacted 4-piperidone.
Caption: A decision-making workflow for selecting a suitable purification strategy.
Comparative Analysis of Purification Strategies
The following table provides an illustrative comparison of the primary methods for removing unreacted 4-piperidone. The effectiveness of each method can vary based on the specific properties of the N-substituted product.
| Purification Method | Principle of Separation | Typical Efficiency | Advantages | Disadvantages |
| Acid-Base Extraction | Difference in basicity between the secondary amine (4-piperidone) and the (often) less basic N-substituted product. 4-piperidone is protonated and extracted into an aqueous acidic phase. | Good to Excellent | Scalable, cost-effective, and can remove the bulk of 4-piperidone before further purification. | Product must be stable to acidic conditions. Emulsion formation can be an issue. |
| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) based on polarity.[2] | Moderate to Good | Can provide high purity. Applicable to a wide range of products. | Can be time-consuming and require large volumes of solvent. Co-elution can occur if polarities are very similar. |
| Recrystallization | Difference in solubility between the product and 4-piperidone in a given solvent system.[2] | Good to Excellent | Can yield very pure crystalline material. Relatively simple procedure. | Only applicable to solid products. Finding a suitable solvent can be challenging. Yields can be lower due to product solubility in the mother liquor. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate unreacted 4-piperidone (a secondary amine) from a less basic N-substituted piperidone product (e.g., an N-acyl or N-aryl derivative).
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The unreacted 4-piperidone will be protonated and move into the aqueous (bottom) layer.
-
Drain the aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete removal of the 4-piperidone.
-
Wash the organic layer with brine to remove any residual acid.
-
Drain the organic layer into a clean, dry flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the purified product.
-
To confirm the removal of 4-piperidone, the combined acidic aqueous layers can be basified with 1 M NaOH and extracted with an organic solvent to recover the 4-piperidone.
Protocol 2: Column Chromatography
This protocol describes the purification of an N-substituted piperidone from unreacted 4-piperidone using silica gel chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes, or dichloromethane and methanol)
-
Triethylamine (B128534) (optional, to reduce tailing)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Select a Solvent System: Use TLC to determine an appropriate eluent system that provides good separation between the 4-piperidone and the desired product. The product should ideally have an Rf value of 0.2-0.4.
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Collect Fractions: Collect fractions in separate tubes as the solvent elutes from the column.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
This protocol is for the purification of a solid N-substituted piperidone from unreacted 4-piperidone.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Choose a Solvent: Select a solvent in which the desired product is sparingly soluble at room temperature but highly soluble when hot. Unreacted 4-piperidone should ideally remain in the solution upon cooling.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cool to Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the Product: Dry the purified crystals in a vacuum oven or air-dry to remove all traces of the solvent.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
References
Technical Support Center: Managing the Stability of 1-Cbz-4-Piperidone in Prolonged Reactions
For researchers, scientists, and professionals in drug development, 1-Cbz-4-piperidone is a valuable building block. However, its stability during lengthy reactions can be a concern. This technical support center provides troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments and maximize yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during a long reaction?
A1: The stability of this compound in prolonged reactions is primarily influenced by three factors: pH, temperature, and the presence of nucleophiles or catalysts. The Cbz (benzyloxycarbonyl) protecting group is sensitive to both strongly acidic and basic conditions, which can lead to its cleavage.[1] Elevated temperatures can accelerate decomposition, and certain reagents, particularly strong bases or acids used as catalysts, can promote side reactions involving either the Cbz group or the ketone functional group.
Q2: Under what pH conditions is this compound most stable?
A2: this compound is most stable under neutral or mildly acidic to mildly basic conditions. Harsh acidic conditions (e.g., using strong acids like HBr in acetic acid) can lead to the cleavage of the Cbz group.[2] Similarly, strong bases can also compromise the integrity of the Cbz group and can catalyze side reactions at the ketone, such as self-condensation.[3]
Q3: Can prolonged reaction times at elevated temperatures lead to the degradation of this compound?
Q4: What are the common degradation products of this compound?
A4: The primary degradation products arise from the cleavage of the Cbz group, which yields 4-piperidone, benzyl (B1604629) alcohol, and carbon dioxide. Under specific conditions, such as in the presence of oxidizing agents, the tertiary amine of the piperidine (B6355638) ring can be oxidized to the corresponding N-oxide.[3] In base-catalyzed reactions like the Aldol or Knoevenagel condensations, byproducts can arise from the self-condensation of this compound or from Michael addition of the active methylene (B1212753) compound to the initial product.[3]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Low Yield and Presence of 4-Piperidone in the Product Mixture
Possible Cause: Cleavage of the Cbz protecting group due to acidic or basic conditions.
Troubleshooting Steps:
-
pH Monitoring and Control:
-
If your reaction requires acidic or basic conditions, consider using milder reagents. For example, instead of strong mineral acids, a Lewis acid might be a more suitable catalyst.
-
In base-catalyzed reactions, use the minimum effective concentration of the base.
-
Buffer the reaction mixture if possible to maintain a stable pH.
-
-
Temperature Management:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider performing the reaction at room temperature or even sub-ambient temperatures, even if it requires a longer reaction time, provided the starting material is stable under these conditions.
-
-
Reaction Time Optimization:
-
Monitor the reaction progress closely using techniques like TLC or LC-MS.
-
Quench the reaction as soon as the desired product is formed to prevent further degradation of the product or starting material.
-
Issue 2: Formation of High Molecular Weight Byproducts in Base-Catalyzed Condensation Reactions
Possible Cause: Self-condensation of this compound or Michael addition side reactions.[3]
Troubleshooting Steps:
-
Order of Reagent Addition:
-
In reactions like the Knoevenagel condensation, add the carbonyl compound (this compound) slowly to the mixture of the active methylene compound and the base. This keeps the concentration of the enolizable ketone low, minimizing self-condensation.[3]
-
-
Stoichiometry Control:
-
Use a slight excess of the active methylene compound to ensure the complete consumption of this compound and reduce the likelihood of self-condensation.
-
-
Catalyst Choice:
-
Use a weak base as a catalyst (e.g., piperidine, pyridine) instead of a strong base (e.g., NaOH, KOH) to minimize undesired side reactions.[3]
-
Issue 3: Unexpected Product Formation or Low Yield in Reductive Amination
Possible Cause: Instability of this compound under the reaction conditions or side reactions involving the reducing agent.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Be aware that some reducing agents used in reductive amination can also cleave the Cbz group. Catalytic hydrogenation (e.g., H₂/Pd-C) is a known method for Cbz deprotection and should be avoided if the Cbz group needs to be retained.[2]
-
Consider using milder and more selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).
-
-
Reaction Conditions:
-
Perform the reaction under neutral or mildly acidic conditions to favor iminium ion formation without causing Cbz cleavage.
-
Maintain a moderate temperature to avoid decomposition.
-
Experimental Protocols
General Protocol for a Knoevenagel Condensation with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the active methylene compound (1.1 equivalents) in a suitable solvent (e.g., toluene, ethanol), add a catalytic amount of a weak base (e.g., piperidine, ~0.1 equivalents).
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the mixture at room temperature with stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by washing with a dilute acid solution (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: General Stability of this compound under Various Conditions
| Condition | Reagent/Environment | Stability of Cbz Group | Potential Side Reactions involving Ketone |
| Strongly Acidic | HBr in Acetic Acid | Labile (Cleavage) | - |
| Mildly Acidic | Lewis Acids (e.g., ZnCl₂) | Generally Stable | - |
| Neutral | Most organic solvents | Stable | - |
| Strongly Basic | NaOH, KOH | Potentially Labile | Aldol condensation, Self-condensation |
| Mildly Basic | Piperidine, Pyridine | Generally Stable | Knoevenagel condensation |
| Catalytic Hydrogenation | H₂, Pd/C | Labile (Cleavage) | Reduction of ketone to alcohol |
| Oxidative | Oxidizing agents | Stable | N-oxidation of piperidine ring |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Synthesis of 1-Cbz-4-Piperidone
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting alternative bases for the synthesis of 1-Cbz-4-piperidone, a key intermediate in pharmaceutical development. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base in the synthesis of this compound?
The synthesis of this compound typically starts from a hydrochloride salt, such as 4-piperidone (B1582916) hydrochloride or 4,4-piperidinediol hydrochloride.[1][2] The primary role of the base is to neutralize this salt, liberating the free secondary amine of the piperidone ring. This free amine is the nucleophile that attacks the electrophilic carbonyl carbon of benzyl (B1604629) chloroformate (Cbz-Cl) to form the desired N-Cbz protected product.[1]
Q2: What are the most common classes of bases used for this reaction?
The most common bases fall into two categories:
-
Inorganic Bases: Carbonates like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate are frequently used.[1][3] These are typically employed in biphasic solvent systems, such as tetrahydrofuran (B95107) (THF) and water.[4][5]
-
Organic Amine Bases: Tertiary amines such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA, Hünig's base) are widely used.[1][6] These reactions are generally performed in anhydrous organic solvents like dichloromethane (B109758) (DCM).[2][5]
Q3: What are the advantages of using an inorganic base like sodium carbonate?
Using an inorganic base like sodium carbonate offers several advantages. The work-up procedure is often simpler, as the inorganic salts are easily removed by aqueous extraction.[1] This method, particularly with 4,4-piperidinediol hydrochloride in a THF/water system, can achieve quantitative yields (100%).[1][5] It is also a cost-effective and readily available option.
Q4: When is it preferable to use an organic amine base like triethylamine (TEA) or DIPEA?
Organic amine bases are preferred when the reaction is sensitive to water or when using starting materials that are more soluble in organic solvents.[1] These bases are highly soluble in common organic solvents like DCM, creating a homogeneous reaction mixture. This can lead to high yields, with reports of up to 97% using triethylamine.[5][6]
Q5: How does the choice of base impact the reaction work-up and product isolation?
The choice of base directly influences the work-up strategy:
-
Inorganic Bases: When using bases like Na₂CO₃ in a biphasic system (e.g., THF/water), the product is typically extracted into an organic solvent (like ethyl acetate), and the inorganic byproducts remain in the aqueous layer, simplifying purification.[5]
-
Organic Amine Bases: Using TEA or DIPEA results in the formation of a hydrochloride salt of the amine base (e.g., triethylammonium (B8662869) chloride). This salt must be removed during the work-up, which typically involves washing the organic layer with water or a mild aqueous acid, followed by a brine wash to remove the salt.[1][5]
Troubleshooting Guide
| Problem | Potential Cause (Base-Related) | Suggested Solution |
| Low or No Yield | Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the piperidone hydrochloride salt. | Switch to a stronger base. If using sodium bicarbonate, consider trying sodium carbonate or an organic amine base like triethylamine. |
| Poor Solubility: The base or the deprotonated intermediate may not be sufficiently soluble in the chosen solvent system, hindering the reaction. | If using an inorganic base in a purely organic solvent, switch to a biphasic system (e.g., THF/water) to improve solubility. If using an organic base, ensure the solvent is appropriate (e.g., DCM, THF). | |
| Incomplete Reaction | Stoichiometry of Base: An insufficient amount of base (less than one equivalent to the hydrochloride salt) was used. | Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete neutralization and drive the reaction to completion. |
| Reaction Time/Temp: The reaction may be sluggish with the chosen base at room temperature. | For organic bases, the reaction is often started at 0°C and allowed to warm to room temperature overnight.[5] For inorganic bases, ensure sufficient stirring time (e.g., 9 hours or more) for the biphasic reaction to complete.[1][5] | |
| Difficult Product Purification | Amine Salt Contamination: The hydrochloride salt of the organic amine base is co-extracting with the product. | During the aqueous work-up, perform multiple washes with water. A wash with a dilute acid solution (e.g., 5% citric acid) can also help remove residual amine base.[7] |
| Emulsion during Work-up: A stable emulsion forms during the aqueous extraction, making layer separation difficult. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Formation of Side Products | Reaction with Base: Although rare with tertiary amines, using a primary or secondary amine as a base would lead to competitive N-acylation. | Always use a non-nucleophilic tertiary amine (like TEA or DIPEA) or an inorganic base. |
| Product Instability: The product can be sensitive to strongly acidic or basic conditions during work-up. This compound is also known to be sensitive to oxidizing agents.[3] | Maintain neutral or near-neutral pH during work-up. Avoid contact with strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide.[3] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of this compound using various bases.
| Starting Material | Base | Solvent System | Temperature | Time | Yield (%) | Reference(s) |
| 4,4-Piperidinediol Hydrochloride | Sodium Carbonate (Na₂CO₃) | THF / Water (1:1) | Room Temp. | 9 hours | 100% | [1][5] |
| Piperidin-4-one Hydrochloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to Room Temp. | Overnight | up to 97% | [5][6] |
| 4-Piperidone Monohydrate HCl | Diisopropylethylamine (DIPEA) | DCM / Water | 0°C to Room Temp. | 2 hours | 85% | [1][2] |
| 4-Piperidone | Sodium Hydroxide (NaOH) | Toluene / Water | 0°C to Room Temp. | 2 hours | Not Specified | [5] |
| 4-Piperidone Monohydrate HCl | Potassium Carbonate (K₂CO₃) | Not Specified | Not Specified | Not Specified | Not Specified | [3][7] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Carbonate (Inorganic Base)
This protocol is adapted from procedures starting with 4,4-piperidinediol hydrochloride.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 4,4-piperidinediol hydrochloride (1 equivalent) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Addition of Base: Add sodium carbonate (Na₂CO₃, approximately 1.4 equivalents) to the solution.
-
Addition of Acylating Agent: Add benzyl chloroformate (Cbz-Cl, approximately 1.2 equivalents) to the stirred mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 9 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and a 5% aqueous Na₂CO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it again with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the product, which can be further purified by flash column chromatography if necessary.[5]
Protocol 2: Synthesis using Triethylamine (Organic Base)
This protocol is adapted from procedures starting with piperidin-4-one hydrochloride.[5]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend piperidin-4-one hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Cooling: Cool the stirred suspension to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (TEA, approximately 1.2 equivalents) to the suspension.
-
Addition of Acylating Agent: Add benzyl chloroformate (Cbz-Cl, approximately 0.99 equivalents) dropwise to the mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using TLC.
-
Work-up: Wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
Visualization
The following diagram illustrates the decision-making process for selecting an appropriate base for the synthesis.
Caption: Workflow for selecting a base in this compound synthesis.
References
- 1. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 2. Buy this compound | 19099-93-5 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 6. Buy this compound (EVT-311468) | 19099-93-5 [evitachem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reactions with 1-Cbz-4-Piperidone
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving 1-Cbz-4-piperidone. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into how solvent choice can significantly impact the reactivity of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions with this compound, and what are their general properties?
A1: this compound is a white to off-white solid that is soluble in a range of common organic solvents.[1] The choice of solvent is critical as it can influence reaction rates, yields, and side-product formation.
Table 1: Solubility and Properties of Common Solvents for this compound
| Solvent | Chemical Formula | Dielectric Constant (20°C) | Boiling Point (°C) | General Use Cases |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 9.1 | 39.6 | Reductive amination, general synthesis |
| Methanol (B129727) (MeOH) | CH₃OH | 33.0 | 64.7 | NaBH₄ reductions, reductive aminations |
| Ethanol (B145695) (EtOH) | C₂H₅OH | 24.5 | 78.4 | NaBH₄ reductions |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 7.5 | 66 | Reductive amination (with STAB), organometallic reactions |
| Toluene | C₇H₈ | 2.4 | 110.6 | Reactions requiring higher temperatures, azeotropic water removal |
| 1,2-Dichloroethane (B1671644) (DCE) | C₂H₄Cl₂ | 10.4 | 83.5 | Reductive amination (with STAB) |
Data compiled from publicly available chemical data sources.
Q2: How does solvent polarity affect the reactivity of this compound?
A2: Solvent polarity can significantly influence reaction mechanisms. For instance, in nucleophilic additions to the carbonyl group, polar protic solvents like methanol and ethanol can stabilize charged intermediates and transition states, potentially accelerating the reaction. However, they can also solvate the nucleophile, which may decrease its reactivity. In contrast, aprotic solvents are often preferred for reactions involving strong bases or organometallic reagents that would be quenched by protic solvents.
Troubleshooting Guides
Reduction of this compound to 1-Cbz-4-hydroxypiperidine
Issue: Low yield or slow reaction when using sodium borohydride (B1222165) (NaBH₄) for the reduction of this compound.
Possible Causes & Solutions:
-
Solvent Choice: The reactivity of NaBH₄ is highly dependent on the solvent.
-
Methanol (MeOH): Generally provides a good balance of reactivity and is a common choice.
-
Ethanol (EtOH): Also a suitable solvent, though reactions may be slightly slower compared to methanol.
-
Aprotic Solvents (e.g., THF, DCM): Reductions with NaBH₄ are typically much slower in aprotic solvents. If an aprotic solvent is required for other reasons, consider using a more powerful reducing agent or a phase-transfer catalyst.
-
-
Temperature: While NaBH₄ reductions are often performed at room temperature, cooling the reaction to 0 °C initially can help control exotherms and may improve selectivity, followed by warming to room temperature to ensure completion.
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of NaBH₄ is used. An excess (1.5-2 equivalents) is often employed to drive the reaction to completion.
Table 2: General Conditions for NaBH₄ Reduction of this compound
| Reagent | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| NaBH₄ | Methanol | 0 °C to RT | 1-4 hours | >90% |
| NaBH₄ | Ethanol | 0 °C to RT | 2-6 hours | >90% |
Note: Reaction times and yields are approximate and can vary based on scale and specific experimental conditions.
Reductive Amination of this compound
Issue: Incomplete reaction or formation of side products during reductive amination.
Possible Causes & Solutions:
-
Choice of Reducing Agent and Solvent: The combination of the reducing agent and solvent is crucial for a successful reductive amination.
-
Sodium Triacetoxyborohydride (B8407120) (STAB): This is a mild and selective reagent often used for one-pot reductive aminations. It is moisture-sensitive and not very compatible with methanol. Therefore, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are the preferred choices.[1]
-
Sodium Cyanoborohydride (NaCNBH₃): This reagent is water-stable and is typically used in methanol.[1] The reaction is often run under mildly acidic conditions (pH 6-7) to facilitate iminium ion formation.
-
Sodium Borohydride (NaBH₄): As NaBH₄ can reduce the starting ketone, this reaction is typically performed in a two-step, one-pot fashion. First, the imine is formed in a solvent like methanol or ethanol, and then NaBH₄ is added.[1]
-
-
pH Control: For reductive aminations using NaCNBH₃, maintaining a slightly acidic pH is critical for the formation of the iminium ion intermediate, which is reduced much faster than the carbonyl group.
-
Water Scavenging: The initial formation of the imine/enamine involves the elimination of water. For sensitive substrates or slow reactions, the addition of a dehydrating agent (e.g., molecular sieves) can be beneficial, especially when using aprotic solvents.
Table 3: Common Conditions for Reductive Amination of this compound
| Reducing Agent | Amine | Solvent | Key Considerations |
| NaBH(OAc)₃ (STAB) | Primary or Secondary | DCE, DCM, THF | Moisture-sensitive reagent; use aprotic solvents. |
| NaCNBH₃ | Primary or Secondary | Methanol | Maintain pH ~6-7; toxic reagent and byproducts. |
| NaBH₄ | Primary or Secondary | Methanol, Ethanol | Two-step, one-pot: form imine first, then add NaBH₄. |
Olefination Reactions (e.g., Wittig or Horner-Wadsworth-Emmons)
Issue: Low yield or poor stereoselectivity in Wittig or Horner-Wadsworth-Emmons (HWE) reactions.
Possible Causes & Solutions:
-
Solvent and Base Compatibility: The choice of solvent is dictated by the base used to generate the ylide or phosphonate (B1237965) carbanion.
-
Wittig Reaction: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are used, requiring anhydrous aprotic solvents such as THF or diethyl ether. For stabilized ylides, weaker bases and a broader range of solvents can be used.
-
HWE Reaction: Common bases include NaH, potassium tert-butoxide (t-BuOK), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Anhydrous THF or DMF are frequently used solvents. The use of protic solvents can quench the carbanion.
-
-
Stereoselectivity: The E/Z selectivity of the resulting alkene can be influenced by the solvent.
-
Non-polar, aprotic solvents often favor the formation of the Z-alkene with non-stabilized Wittig ylides.
-
The HWE reaction generally favors the formation of the E-alkene.
-
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and quench by the slow addition of acetone.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 1-Cbz-4-hydroxypiperidine.
Protocol 2: Reductive Amination of this compound with Sodium Triacetoxyborohydride (STAB)
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (approximately 0.2 M concentration), add the amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for common issues in this compound reactions.
References
Technical Support Center: 1-Cbz-4-Piperidone Reaction Scale-Up
Welcome to the technical support center for scaling up reactions involving 1-Cbz-4-Piperidone. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
Q1: My reaction is overheating significantly during the addition of benzyl (B1604629) chloroformate on a larger scale, which wasn't an issue in the lab. What should I do?
A: This is a common and critical issue when scaling up exothermic reactions. The problem stems from the decrease in the surface-area-to-volume ratio as the reactor size increases, which makes heat dissipation less efficient.[1][2][3]
-
Slower Reagent Addition: The most immediate control measure is to significantly slow down the addition rate of the benzyl chloroformate. This reduces the rate of heat generation.
-
Improved Cooling: Ensure your reactor's cooling system is adequate for the larger volume. This may involve using a more powerful chiller or a reactor with a better-designed cooling jacket.
-
Initial Temperature: Start the reaction at a lower initial temperature (e.g., below 0°C) to provide a larger buffer before the temperature reaches a critical point.[4]
-
Dilution: Increasing the solvent volume can help manage the exotherm by increasing the thermal mass of the reaction mixture. However, this may increase reaction time and vessel occupancy, so optimization is key.
Q2: I am observing a lower yield and an increase in impurities now that I've moved from a 1L flask to a 50L reactor. Why is this happening and how can I fix it?
A: A drop in yield and purity upon scale-up often points to issues with mass transfer and mixing.[1][3]
-
Inefficient Mixing: In larger vessels, it's harder to achieve uniform mixing. This can create "hot spots" or areas of high reagent concentration, leading to side reactions and impurity formation.[3] Evaluate your stirring setup; a simple overhead stirrer that worked for a small flask may be inadequate for a large reactor. You may need to change the impeller type (e.g., to a pitched-blade turbine or anchor stirrer) and optimize the stirring speed.
-
Reagent Addition Point: The location where you add the reagent matters. Sub-surface addition is often preferred over dropping reagent onto the surface to ensure it disperses quickly into the bulk mixture.
-
Impurity Amplification: Minor side reactions that were negligible at a small scale can become significant at a larger scale.[3] It is crucial to re-evaluate your impurity profile using analytical methods like HPLC to identify these new byproducts and adjust reaction conditions accordingly.
Q3: The workup stage is forming a persistent emulsion in the large reactor, making phase separation extremely difficult. How can I prevent or break this emulsion?
A: Emulsion formation is a frequent challenge during the aqueous workup of large-scale reactions, especially when salts are present.
-
Minimize Agitation: Reduce the stirring speed during the washing/extraction steps. Vigorous mixing, while good for the reaction, is often detrimental to phase separation.
-
Add Brine: Washing with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.[4][5]
-
Adjust pH: Small changes in the pH of the aqueous layer can sometimes destabilize an emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent might alter the phase properties and facilitate separation.
Q4: Column chromatography was used for purification on the lab scale, but it is not practical for a multi-kilogram batch. What are the alternative purification strategies?
A: Moving away from chromatography is a primary goal of process chemistry.[2][6]
-
Crystallization: Although this compound is often isolated as an oil, it has a reported melting point of 38-41°C.[4][7] Therefore, crystallization from a suitable solvent system at a reduced temperature might be a viable option. You may need to screen various solvents to find one that provides good purity and yield.
-
Distillation: The compound has a high boiling point (114-140°C at 0.25 mmHg), making vacuum distillation a potential purification method for removing non-volatile impurities.[4][7]
-
Salt Formation/Recrystallization: If direct crystallization of the product is difficult, consider forming a salt with an appropriate acid, purifying the salt by recrystallization, and then neutralizing to recover the pure product.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety considerations when scaling up the synthesis of this compound?
A: Key safety issues include:
-
Thermal Runaway: The reaction with benzyl chloroformate is exothermic. A failure in cooling or an overly rapid addition of the reagent could lead to a dangerous increase in temperature and pressure.[1]
-
Reagent Handling: Benzyl chloroformate is corrosive and lachrymatory. Triethylamine and other amine bases are flammable and corrosive. Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls like fume hoods or closed-system transfers.
-
Pressure Build-up: Ensure the reactor is properly vented, as gas evolution can occur, especially if side reactions take place.
Q: Which base is recommended for large-scale synthesis: an organic amine (like triethylamine) or an inorganic base (like sodium carbonate)?
A: The choice depends on several factors:
-
Organic Bases (e.g., Triethylamine, Diisopropylethylamine): These are often used in organic solvents like dichloromethane (B109758) (DCM).[4][8] They are highly soluble, but their hydrochloride salts can sometimes be difficult to remove during workup.
-
Inorganic Bases (e.g., Sodium Carbonate): These are typically used in two-phase solvent systems (e.g., THF/water).[7][8] This can simplify the workup as the base and its byproducts remain in the aqueous phase. For large-scale operations, this can be more cost-effective and environmentally friendly.
Q: How can I monitor the reaction progress effectively in a large, sealed reactor?
A: While Thin Layer Chromatography (TLC) is common in the lab, it can be cumbersome for large-scale production.[4] Consider implementing in-situ monitoring techniques like FTIR or Raman spectroscopy if available. Alternatively, establish a robust sampling procedure that allows for the safe withdrawal of small aliquots for offline analysis (e.g., by HPLC or GC) without compromising the reaction environment.
Data Presentation: Synthesis Protocol Comparison
The following table summarizes various reported lab-scale and larger-scale synthetic methods for this compound.
| Parameter | Method 1 (Lab Scale)[5] | Method 2 (Lab Scale)[4] | Method 3 (Large Scale)[4] |
| Starting Material | 4-Piperidone monohydrate hydrochloride | 4,4-Piperidinediol hydrochloride | Piperidin-4-one hydrochloride |
| Scale | 1.0 g (6.5 mmol) | 10 g (65 mmol) | 1567 g (11.6 mol) |
| Base | Diisopropylethylamine (19.5 mmol) | Sodium Carbonate (91 mmol) | Triethylamine (13.87 mol) |
| Solvent | Dichloromethane (DCM) (40 mL) | THF-H₂O (1:1) (160 mL) | Dichloromethane (DCM) (12 L) |
| Acylating Agent | Benzyl chloroformate (10.7 mmol) | Benzyl chloroformate (78 mmol) | Benzyl chloroformate (11.55 mol) |
| Temperature | 0°C to Room Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | ~2.5 hours | 9 hours | Stirred overnight |
| Workup Highlights | Partition between DCM and water, extract aqueous layer, wash with brine. | Dilute with Ethyl Acetate, wash with aq. Na₂CO₃. | Wash with water and brine. |
| Purification Method | Column Chromatography | Column Chromatography | Concentration in vacuo (product used as colorless oil) |
| Reported Yield | 85% | 100% | Not explicitly stated, but isolated as the final product. |
Visualizations
Experimental & Logic Diagrams
Caption: General workflow for scaling up chemical synthesis.
Caption: Decision tree for troubleshooting low yield issues.
Caption: Interplay of critical scale-up parameters.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nuvisan.com [nuvisan.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 19099-93-5 | Benchchem [benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in 1-Cbz-4-Piperidone Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemical reactions involving 1-Cbz-4-piperidone. The following sections detail potential unexpected byproducts, their characterization, and preventative measures to ensure the desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts observed in reactions with this compound?
A1: Unexpected byproducts can arise from various reactions. The most frequently encountered are aldol (B89426) condensation products, over-reduced species in reductive aminations, and products resulting from the cleavage of the Cbz (carbobenzyloxy) protecting group. Dimerization of the piperidone ring under certain conditions has also been observed.
Q2: Under what conditions is the Cbz protecting group susceptible to cleavage?
A2: The Cbz group is generally stable to many reaction conditions. However, it is sensitive to strong acids and catalytic hydrogenation.[1] Unwanted cleavage can occur during reactions that employ these conditions for other transformations within the molecule. For instance, prolonged reaction times or elevated temperatures during catalytic hydrogenation intended for other functional groups can lead to premature deprotection of the nitrogen.
Q3: Can this compound undergo self-condensation?
A3: Yes, under basic conditions, this compound can undergo a self-aldol condensation reaction. This leads to the formation of a dimeric byproduct. The presence of a strong base deprotonates the α-carbon to the ketone, which then acts as a nucleophile attacking the carbonyl group of another this compound molecule.
Q4: What causes over-reduction during the reductive amination of this compound?
A4: Over-reduction is a potential side reaction in reductive aminations where the carbonyl group is reduced to an alcohol (1-Cbz-4-hydroxypiperidine) before the imine is formed and reduced. This is more likely to occur with strong reducing agents like sodium borohydride (B1222165) if the imine formation is slow.
Troubleshooting Guides
Issue 1: Formation of a High Molecular Weight Byproduct in Aldol Condensation
Symptom: Appearance of a new spot on TLC with lower Rf than the starting material and the expected product. Mass spectrometry data suggests a dimeric species.
Possible Cause: Self-aldol condensation of this compound under basic conditions.
Troubleshooting Steps:
-
Control Base Stoichiometry: Use a stoichiometric amount of a milder base or a catalytic amount of a strong base with controlled addition to minimize the concentration of the enolate at any given time.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the self-condensation reaction.
-
Order of Addition: Add the this compound slowly to a solution of the base and the other carbonyl component to ensure it reacts with the intended partner before self-condensing.
Issue 2: Presence of 1-Cbz-4-hydroxypiperidine in Reductive Amination
Symptom: Identification of 1-Cbz-4-hydroxypiperidine as a significant byproduct in the crude reaction mixture.
Possible Cause: The rate of ketone reduction by the reducing agent is competitive with or faster than the rate of imine formation.
Troubleshooting Steps:
-
Pre-formation of the Imine: Stir the this compound and the amine together in the reaction solvent for a period before adding the reducing agent to allow for imine formation. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine.
-
Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (B8407120) (STAB).
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation and protonation, which can accelerate its reduction over the ketone.
Issue 3: Unwanted Removal of the Cbz Protecting Group
Symptom: Detection of byproducts lacking the benzyl (B1604629) carbamate (B1207046) group, such as 4-piperidone (B1582916) or N-benzylated products.
Possible Cause: The reaction conditions are too harsh, leading to the cleavage of the Cbz group. This is common in reactions involving catalytic hydrogenation or strong acids.[1]
Troubleshooting Steps:
-
Catalytic Hydrogenation:
-
Catalyst Selection: Use a less active catalyst or a poisoned catalyst to increase selectivity.
-
Control of Reaction Time and Hydrogen Pressure: Carefully monitor the reaction progress and stop it as soon as the desired transformation is complete. Use lower hydrogen pressure.
-
-
Acidic Conditions:
-
Choice of Acid: Use the mildest acid possible that can catalyze the desired reaction without affecting the Cbz group.
-
Temperature Control: Perform the reaction at the lowest effective temperature.
-
Quantitative Data on Byproduct Formation
The following table summarizes the observed yields of unexpected byproducts under various reaction conditions.
| Reaction Type | Reagents and Conditions | Expected Product | Unexpected Byproduct(s) | Yield of Byproduct(s) |
| Aldol Condensation | This compound, Acetone, NaOH (excess), EtOH, reflux | 4-(1-Cbz-4-hydroxypiperidin-3-yl)butan-2-one | Self-condensation dimer | Up to 30% |
| Reductive Amination | This compound, Benzylamine (B48309), NaBH₄, MeOH, rt | 1-Cbz-N-benzylpiperidin-4-amine | 1-Cbz-4-hydroxypiperidine | 10-25% |
| Cbz-Deprotection | Catalytic Hydrogenation (H₂, Pd/C, MeOH, 60°C, 24h) | N/A (starting material) | 4-Piperidone, Toluene | >90% (as deprotected product) |
Experimental Protocols for Key Experiments
Protocol 1: Base-Catalyzed Self-Aldol Condensation of this compound
-
To a solution of this compound (1.0 g, 4.29 mmol) in ethanol (B145695) (20 mL) was added sodium hydroxide (B78521) (0.34 g, 8.58 mmol) in one portion.
-
The reaction mixture was heated to reflux and monitored by TLC.
-
After 4 hours, the reaction was cooled to room temperature and neutralized with 1M HCl.
-
The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (B1210297) and water.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by column chromatography on silica (B1680970) gel to isolate the dimeric byproduct.
Protocol 2: Reductive Amination with Concurrent Ketone Reduction
-
To a solution of this compound (1.0 g, 4.29 mmol) and benzylamine (0.46 g, 4.29 mmol) in methanol (B129727) (20 mL) was added sodium borohydride (0.24 g, 6.44 mmol) portion-wise at 0°C.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The reaction was quenched by the slow addition of water.
-
The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The ratio of the desired amine to the alcohol byproduct was determined by ¹H NMR spectroscopy of the crude product.
Visualizations
Logical Flow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for identifying and addressing unexpected byproducts.
Reaction Pathway for Aldol Self-Condensation
Caption: Formation of a dimeric byproduct via self-aldol condensation.
Competing Pathways in Reductive Amination
Caption: Competing reduction pathways leading to the desired amine or an alcohol byproduct.
References
Technical Support Center: Selective N-Alkylation Strategies Following Cbz Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during selective N-alkylation after the deprotection of a carbobenzyloxy (Cbz or Z) protecting group.
Troubleshooting Guides
Issue 1: Incomplete or Slow Cbz Deprotection
Question: My Cbz deprotection via catalytic hydrogenation is sluggish or stalls completely. What are the possible causes and how can I resolve this?
Answer:
Slow or incomplete hydrogenation is a common issue. Several factors can contribute to this problem:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents.[1]
-
Solution: Ensure your starting material is free from sulfur-containing impurities. If the substrate contains sulfur, consider alternative deprotection methods not prone to poisoning, such as acidic cleavage or nucleophilic cleavage.[1]
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminishes with age.[1]
-
Solution: Use a fresh, high-quality catalyst. If you suspect your current batch is deactivated, try a new one.[1]
-
-
Inadequate Hydrogen Supply or Pressure: Insufficient hydrogen can lead to incomplete reactions.
-
Solution: Ensure a continuous and adequate supply of hydrogen gas. For more stubborn substrates, increasing the hydrogen pressure (e.g., from atmospheric to 50 psi or higher) can be effective.[1]
-
-
Poor Mixing: In a heterogeneous reaction like catalytic hydrogenation, efficient mixing is critical for the substrate to interact with the catalyst surface.[1]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]
-
Issue 2: Undesired Side Reactions During Cbz Deprotection
Question: I'm observing unexpected side products during my Cbz deprotection. How can I improve the selectivity?
Answer:
The nature of the side products depends on the deprotection method used. Here are common side reactions and strategies to mitigate them:
-
Over-reduction (Catalytic Hydrogenation): Other functional groups such as alkenes, alkynes, nitro groups, and aryl halides can also be reduced under hydrogenation conditions.[1]
-
Solution:
-
Transfer Hydrogenolysis: This method often provides better selectivity. Common hydrogen donors include ammonium (B1175870) formate, formic acid, or cyclohexadiene in the presence of Pd/C.[1]
-
Alternative Deprotection Methods: For substrates with reducible groups, non-reductive methods are recommended. Acidic cleavage (e.g., HBr in acetic acid or milder AlCl₃ in hexafluoroisopropanol (HFIP)) or nucleophilic cleavage (e.g., 2-mercaptoethanol (B42355) with a base) are excellent alternatives.[1][2][3]
-
-
-
N-Benzylation (Catalytic Hydrogenation): The formation of an N-benzyl side product can occur, especially if the reaction stalls or if there is a lack of sufficient hydrogen.[1]
-
Solution: Ensure complete and rapid hydrogenation by addressing the factors mentioned in Issue 1.
-
-
Alkylation or Acylation (Acidic Cleavage):
-
During acidic cleavage, the benzyl (B1604629) cation formed can alkylate sensitive functional groups or the solvent.[1]
-
If the solvent is a carboxylic acid (e.g., acetic acid), the deprotected amine can be acylated.[1][4]
-
Solution:
-
Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.[1]
-
Trifluoroacetic acid (TFA) can also be used, but be mindful of its strong acidity which might cleave other acid-sensitive protecting groups.[1]
-
Milder Lewis acid conditions, like AlCl₃/HFIP at room temperature, can prevent these side reactions and are compatible with many functional groups.[1][3]
-
-
Issue 3: Over-alkylation During Subsequent N-Alkylation
Question: After successfully deprotecting the Cbz group, my N-alkylation reaction is not selective and I'm getting di- or poly-alkylated products. How can I achieve mono-alkylation?
Answer:
Over-alkylation is a classic problem in amine alkylation because the product secondary amine is often more nucleophilic than the starting primary amine.[5] Here are several strategies to promote selective mono-alkylation:
-
Reductive Amination: This is generally the most reliable method for controlled N-alkylation. The reaction of the deprotected amine with an aldehyde or ketone to form an imine/enamine, followed by in-situ reduction (e.g., with sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride), is a high-yielding and selective method for forming secondary amines.[5][6]
-
Use of Bulky Reagents: Steric hindrance can disfavor a second alkylation event. Using a bulky alkylating agent or a sterically hindered base can improve selectivity.
-
Control of Stoichiometry and Reaction Conditions:
-
Using the amine as the limiting reagent can sometimes favor over-alkylation. A 3:1 molar ratio of amine to alkyl bromide has been shown to achieve selective monoalkylation under simple heating conditions.[6]
-
The "Cesium effect," using cesium bases like CsOH in DMF, has been reported to be highly chemoselective for mono-N-alkylation over dialkylation.[5][7]
-
-
Temporary Protection of the Primary Amine: In situations with di-amines where selective alkylation of a secondary amine in the presence of a primary amine is desired, the primary amine can be temporarily protected as an imine using a ketone solvent like 4-methyl-2-pentanone (B128772) (MIBK).[8] The secondary amine can then be alkylated, followed by hydrolysis of the imine to regenerate the primary amine.[8]
-
Competitive Deprotonation/Protonation Strategy: By using the amine hydrobromide salt and a suitable base, the reactant primary amine can be selectively deprotonated for reaction, while the newly formed, more basic secondary amine remains protonated and unreactive towards further alkylation.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the most common and cleanest method for Cbz deprotection?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is the most common and often the cleanest method.[1][11] The byproducts, toluene (B28343) and carbon dioxide, are volatile and easily removed.[11][12]
Q2: How do I choose the best Cbz deprotection method for my specific substrate?
A2: The choice of method is dictated by the functional groups present in your molecule:[1]
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the best choice.[1]
-
For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups, aryl halides): Non-reductive methods are recommended. These include acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage (e.g., 2-mercaptoethanol/base).[1][2][3][13]
Q3: I am concerned about the formation of the genotoxic byproduct benzyl iodide when using Lewis acid-TMS-iodide for Cbz deprotection. What are safer alternatives?
A3: Safer alternatives that do not generate highly reactive and genotoxic byproducts are available. Nucleophilic cleavage with 2-mercaptoethanol is a much safer option, producing a less reactive benzylated thiol as a byproduct.[1][13][14] Catalytic hydrogenation and milder acidic conditions like AlCl₃/HFIP are also considered safer choices.[1][3]
Q4: Can I perform the Cbz deprotection and N-alkylation in a one-pot reaction?
A4: Yes, one-pot procedures are possible and can be very efficient. For instance, after Cbz deprotection by hydrogenation, the catalyst can be filtered off, and the resulting amine solution can be directly subjected to reductive amination by adding an aldehyde/ketone and a reducing agent. This avoids isolation of the potentially unstable free amine.
Data Presentation
Table 1: Comparison of Cbz Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, H₂ (gas or transfer) | Room temp to 60 °C, atmospheric to high pressure | Clean byproducts (toluene, CO₂), mild conditions.[1][11][12] | Incompatible with reducible groups (alkenes, alkynes, nitro, aryl halides), catalyst poisoning by sulfur.[1][13] |
| Acidic Cleavage (Strong) | HBr, Acetic Acid | Room temp to elevated temp | Effective and relatively fast. | Harsh conditions, potential for acylation by solvent and alkylation by benzyl cation.[1] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | Room temp | Mild, excellent functional group tolerance, scalable.[2][3] | HFIP is an expensive solvent.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | 75 °C | Highly selective for sensitive substrates, avoids heavy metals and harsh acids.[2][13][14][15] | Thiol reagent has an unpleasant odor.[1] |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenation
-
Preparation: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight of the substrate).
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.[11]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[11]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be used directly or purified further if necessary.[11]
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
-
Preparation: Dissolve the deprotected amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)).
-
Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.0-1.2 equiv). If desired, a mild acid catalyst like acetic acid can be added.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visualizations
Caption: General workflow for Cbz deprotection followed by selective N-alkylation.
Caption: Troubleshooting logic for Cbz deprotection and N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine synthesis by carbamate cleavage [organic-chemistry.org]
dealing with emulsion formation during workup of 1-Cbz-4-Piperidone
This guide provides troubleshooting strategies and frequently asked questions to address the common issue of emulsion formation during the aqueous workup of 1-Cbz-4-Piperidone.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my workup?
An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] This stability is often caused by surfactant-like compounds that reduce the interfacial tension between the two phases.[3][4] During the workup of this compound, residual reagents, byproducts, or even the product itself can act as emulsifying agents, especially with vigorous shaking.
Q2: Are reactions involving Cbz-protected compounds prone to emulsion formation?
While not exclusive to them, workups of reactions involving protected amines can sometimes lead to emulsions. The presence of both polar (carbamate) and non-polar (benzyl group, piperidone ring) moieties can contribute to surfactant-like properties. Furthermore, workups often involve basic washes (e.g., sodium bicarbonate) which can create salts that stabilize emulsions.[5]
Q3: What is the first and simplest step I should take if an emulsion forms?
The simplest approach is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[5][6] Often, a slow separation will occur on its own. Gentle swirling of the mixture or lightly tapping the side of the funnel can also help the droplets coalesce.[7][8]
Q4: The emulsion is persistent. What is the next common technique to try?
The most common and effective method is "salting out".[2] Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1][3] This increases the ionic strength and density of the aqueous layer, which decreases the solubility of organic components in it and helps force the separation of the two phases.[1] Alternatively, adding solid sodium chloride directly can also be effective.[5][6]
Q5: Can changing the pH of the aqueous layer help break the emulsion?
Yes, adjusting the pH can be a useful technique. Emulsions are sometimes stabilized by acidic or basic impurities. Carefully adding a dilute acid or base can neutralize these impurities, breaking the emulsion.[1] For instance, if the workup involved a basic wash, a slight acidification might resolve the issue.[5] However, ensure your target compound, this compound, is stable to the pH change.
Q6: What if none of the above methods work?
For very stubborn emulsions, several other physical and chemical methods can be employed:
-
Filtration: Filter the entire mixture through a pad of a filter aid like Celite.[5][6] Emulsions are often stabilized by fine suspended solids, which the Celite will remove, allowing the layers to separate in the filtrate.[5]
-
Solvent Addition: Adding a small amount of a different solvent can alter the overall properties of the organic phase and disrupt the emulsion.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective mechanical method to force the separation of the layers.[1][2][7]
-
Temperature Change: Gently warming the mixture can decrease its viscosity and aid separation.[1] Conversely, freezing the aqueous layer and decanting the organic phase can also be effective.[1]
Q7: How can I prevent emulsions from forming in the first place?
Prevention is always the best strategy.
-
Reduce Agitation: Instead of vigorous shaking, gently invert or swirl the separatory funnel to mix the layers. This minimizes the energy input that creates emulsions.[3][4][9]
-
Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and re-dissolving the residue in your desired extraction solvent.[5][6]
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst used during the reaction can contribute to emulsions. Ensure it is properly removed or quenched.
Troubleshooting Guide for Emulsion Formation
This guide provides a systematic approach to resolving emulsions encountered during the workup of this compound.
| Technique | Principle of Action | Best For | Considerations |
| Patience & Gentle Agitation | Allows droplets to coalesce naturally over time. | Mild or newly formed emulsions. | May be time-consuming.[8] |
| Addition of Brine (Salting Out) | Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[1][2] | Most common and stubborn emulsions. | Highly effective and generally non-destructive. |
| Filtration through Celite | Physically removes fine solid particulates that may be stabilizing the emulsion.[5] | Emulsions that appear to contain suspended solids. | Ensure product does not adsorb to the Celite.[5] |
| pH Adjustment | Neutralizes acidic or basic species that may be acting as surfactants.[7] | Emulsions formed after acid/base washes. | Check for product stability at the new pH. |
| Centrifugation | Applies mechanical force to overcome the forces stabilizing the emulsion, separating the phases by density.[7] | Small-volume, highly persistent emulsions. | Requires access to a centrifuge. |
| Solvent Addition | Changes the polarity and density of the organic phase to disrupt the emulsion's stability.[1] | When other methods fail. | Choose a solvent that is miscible with the organic layer but not the aqueous layer. |
| Temperature Alteration | Reduces viscosity (heating) or physically separates phases by freezing (cooling).[1] | Thermally stable compounds. | Avoid excessive heat which could degrade the product.[1] |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Procedure: a. Cease shaking the separatory funnel containing the emulsion. b. Add a volume of the saturated brine solution equivalent to approximately 10-20% of the aqueous layer volume. c. Do not shake. Instead, gently swirl the funnel or slowly invert it 2-3 times, ensuring to vent frequently. d. Allow the funnel to stand and observe for phase separation. e. If separation begins but is incomplete, add another portion of brine and repeat the gentle mixing. f. Once the layers have separated, proceed with the extraction as planned.
Protocol 2: Filtration of an Emulsion through Celite
-
Preparation: a. Place a coarse porosity filter paper in a Büchner or Hirsch funnel. b. Add a layer of Celite (diatomaceous earth), approximately 1-2 cm thick, onto the filter paper. c. Wet the Celite pad with the organic solvent being used in the extraction and apply gentle vacuum to create a tightly packed pad.
-
Procedure: a. Pour the entire emulsified mixture directly onto the prepared Celite pad. b. Apply a gentle vacuum to draw the mixture through the filter. c. The filtrate collected should consist of two distinct, clear layers. Transfer this back to a clean separatory funnel to complete the separation. d. Rinse the Celite pad with a small amount of fresh organic solvent to recover any retained product.
Visualization of Troubleshooting Workflow
Caption: Decision workflow for troubleshooting emulsions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. Workup [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to 1-Cbz-4-Piperidone and N-Boc-4-piperidone in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the development of pharmaceutical agents, the piperidine (B6355638) moiety is a ubiquitous and invaluable scaffold. The strategic use of N-protected 4-piperidone (B1582916) derivatives allows for controlled and selective functionalization. Among the most common protecting groups employed are the carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) groups, leading to the widespread use of 1-Cbz-4-piperidone and N-Boc-4-piperidone as key building blocks. This guide provides an objective comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
Both this compound and N-Boc-4-piperidone serve to protect the piperidine nitrogen, thereby preventing its interference in reactions targeting the C4-ketone functionality. However, the nature of the Cbz and Boc protecting groups imparts distinct characteristics to each molecule, influencing their stability, reactivity, and the conditions required for their removal.
| Property | This compound | N-Boc-4-piperidone |
| Molecular Formula | C₁₃H₁₅NO₃[1] | C₁₀H₁₇NO₃ |
| Molecular Weight | 233.26 g/mol [1] | 199.25 g/mol [2] |
| Appearance | White to pale yellow solid or liquid[1] | White solid |
| Melting Point | 38-41 °C[1] | 73-77 °C[3] |
| Boiling Point | 114-140 °C at 0.25 mmHg[1] | Not readily available |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, methanol[1] | Soluble in DMSO, ethanol (B145695); sparingly soluble in PBS (pH 7.2)[4] |
| Stability | Stable to acidic and basic conditions | Stable to basic and nucleophilic conditions, and catalytic hydrogenation |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acidic conditions[5] | Acidic conditions (e.g., TFA, HCl)[6] |
Performance in Synthesis: A Focus on Reductive Amination
Reductive amination is a cornerstone transformation in medicinal chemistry for the introduction of nitrogen-containing substituents. The performance of this compound and N-Boc-4-piperidone in this key reaction provides a practical basis for comparison. Both are valuable precursors in the synthesis of various compounds, including fentanyl and its analogs.[7][8][9]
Experimental Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline (B41778)
This protocol details the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key intermediate.[10]
Reaction Scheme:
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Acetic acid (1.0 eq)
-
Sodium triacetoxyborohydride (B8407120) (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane and cool in an ice bath.[10]
-
Add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise.[10]
-
Stir the mixture and allow it to warm to room temperature for 16 hours.[10]
-
Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour.[10]
-
Transfer the mixture to a separatory funnel, shake, and separate the organic layer.[10]
-
Extract the aqueous layer twice with dichloromethane.[10]
-
Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the product.
Quantitative Data: While a specific yield for this exact reaction is not provided in the cited source, similar reductive aminations using sodium triacetoxyborohydride are generally high-yielding.[7]
Experimental Protocol 2: Reductive Amination of 1-Benzyl-4-piperidone with Acetylhydrazide (as a proxy for this compound)
Reaction Scheme:
Materials:
-
1-Benzyl-4-piperidone (0.05 mol)
-
Acetylhydrazide (0.05 mol)
-
Ethanol
-
Sodium borohydride (B1222165) (NaBH₄) (0.05 mol)
-
Tetrahydrofuran (THF)
-
Chloroform
-
Acetic acid
Procedure:
-
To a solution of acetylhydrazide (3.7 g, 0.05 mol) in 30 mL of ethanol, add a solution of 1-(phenylmethyl)-piperidin-4-one (9.45 g, 0.05 mol) in 30 mL of ethanol dropwise.
-
After leaving the mixture overnight, evaporate the ethanol and crystallize the product from acetone (B3395972) to yield N'-(1-benzylpiperidin-4-ylidene)acetohydrazide (Yield: 90%).
-
Dissolve the resulting hydrazone (6.125 g, 0.025 mol) in a mixture of 25 mL ethanol and 50 mL THF.
-
Add sodium borohydride (1.9 g, 0.05 mol) in small aliquots over 15 minutes.
-
After leaving the solution overnight, evaporate the solvents.
-
To the residue, add 50 mL of chloroform, cool, and stir while adding a solution of acetic acid (3 g, 0.05 mol) in 10 mL of water dropwise.
-
Separate the organic layer, dry over MgSO₄, and evaporate the solvent. Recrystallize the residue from hot ethanol to give N′-(1-benzylpiperidin-4-yl)acetohydrazide (Yield: 85%).
Deprotection Strategies: A Key Differentiator
The choice between Cbz and Boc protecting groups often hinges on the desired deprotection strategy and the compatibility of other functional groups in the molecule.
Cbz Group Deprotection
The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis. This method is mild and highly selective, making it compatible with a wide range of functional groups.
Alternatively, strong acidic conditions can also cleave the Cbz group, though this method is less common due to its harshness.[5]
Boc Group Deprotection
The Boc group is characteristically labile to acidic conditions. This allows for its selective removal in the presence of acid-stable protecting groups.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical experimental workflow for a reductive amination reaction using either N-protected 4-piperidone.
Conclusion
Both this compound and N-Boc-4-piperidone are indispensable reagents in modern organic synthesis, each offering a distinct set of advantages. The choice between them is primarily dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned deprotection steps.
-
N-Boc-4-piperidone is often favored for its ease of deprotection under acidic conditions, which is a common and straightforward procedure. Its stability to catalytic hydrogenation makes it orthogonal to Cbz and other hydrogenolysis-labile groups.
-
This compound provides a robust protecting group that is stable to a wider range of acidic and basic conditions. Its removal via catalytic hydrogenolysis offers a mild and neutral deprotection pathway, which can be advantageous when acid-sensitive functionalities are present.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their synthetic routes, leading to improved efficiency and success in the development of novel chemical entities.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. scribd.com [scribd.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Protecting Groups for 4-Piperidone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of piperidine-based scaffolds is a cornerstone of modern medicinal chemistry. 4-Piperidone (B1582916), a key intermediate, offers a versatile platform for creating a vast array of derivatives. However, the reactivity of its secondary amine necessitates the use of protecting groups to achieve selective functionalization at the C4-ketone position. The strategic choice of a protecting group is critical, as it directly impacts reaction efficiency, yield, and the overall synthetic pathway.
This guide provides an objective comparison of the most common N-protecting groups for 4-piperidone: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (B1604629) (Bn). We present a summary of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal group for your research needs.
Performance Comparison of N-Protecting Groups
The selection of an appropriate protecting group depends on its stability to various reaction conditions and the ease of its removal. The following table summarizes the key performance metrics for the Boc, Cbz, and Benzyl groups in the context of 4-piperidone synthesis.
| Protecting Group | Starting Material | Protection Reagents | Typical Yield (Protection) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | 4-Piperidone HCl | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534), DMAP | Quantitative[1] | Strong acid (e.g., TFA, HCl in dioxane)[2] | Robust under basic, hydrogenolysis, and nucleophilic conditions; Cleavage products are volatile.[3] | Labile to strong acids.[3] |
| Cbz (Benzyloxycarbonyl) | 4-Piperidone HCl | Benzyl chloroformate (CbzCl), Base (e.g., Na₂CO₃, DIPEA) | 85% - 100%[4][5] | Catalytic Hydrogenolysis (H₂, Pd/C); Strong acid (HBr/AcOH) | Stable to acidic and basic conditions; Orthogonal to Boc group.[4] | Not stable to hydrogenation; Requires specific catalysts for removal. |
| Benzyl (Bn) | 4-Piperidone HCl or Benzylamine (B48309) | Benzyl halide (BnBr or BnCl), Base or Acrylate (B77674) (one-pot) | ~88-92%[6][7] | Catalytic Hydrogenolysis (H₂, Pd/C) | Very stable to acidic, basic, and organometallic reagents.[8] | Requires hydrogenolysis for removal, which can affect other functional groups. |
Detailed Analysis and Experimental Protocols
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups in organic synthesis due to its stability under many conditions and its straightforward removal under acidic conditions.[3] This makes N-Boc-4-piperidone a versatile intermediate for developing complex molecules where the piperidine (B6355638) nitrogen needs to be deprotected in a late-stage synthesis.[2][3]
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (B129727) (300mL), add triethylamine (19.2g, 190mmol) and stir for 5 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O) (34g, 168mmol) in portions over a 5-minute period.
-
Add 4-Dimethylaminopyridine (DMAP) (0.4g, 3mmol).
-
Stir the solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude product in dichloromethane (B109758) (100mL).
-
Wash the organic phase sequentially with 2M HCl (2 x 70mL), saturated Na₂CO₃ (70mL), and saturated NaCl (50mL).
-
Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to yield 1-Boc-4-piperidone as a white solid in quantitative yield.
Caption: General workflow for using N-Boc-4-piperidone as an intermediate.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another cornerstone of amine protection, valued for its stability in both acidic and basic media.[4] Its removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy to the acid-labile Boc group, which is highly advantageous in multi-step syntheses.[4]
-
Cool a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (DCM, 40 mL) to 0°C.
-
Add diisopropylethylamine (3.40 mL, 19.5 mmol) and stir for five minutes.
-
Over a 20-minute period, add benzyl chloroformate (1.54 mL, 10.7 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for two hours.
-
Partition the mixture between DCM (25 mL) and water (15 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Combine the organic phases, wash with brine (1 x 15 mL), and dry over Na₂SO₄.
-
Evaporate the solvent to a residue, which is then purified by column chromatography (20% to 40% EtOAc in hexanes) to yield N-Cbz-4-piperidone (1.20 g, 85%) as a clear oil.
Caption: Synthesis of N-Cbz-4-piperidone.
Benzyl (Bn) Group
The N-benzyl group is exceptionally robust, offering high stability across a wide range of conditions, including strongly acidic and basic media, as well as exposure to many organometallic reagents.[8] Deprotection is typically achieved by catalytic hydrogenolysis. An improved one-pot synthesis method enhances both yield and purity, making it suitable for larger-scale production.[6]
-
Add benzylamine and an alcohol-based organic solvent to a reaction vessel.
-
Slowly add an acrylate (e.g., ethyl acrylate), with the molar ratio of acrylate to benzylamine being between 2.6 and 5. The temperature should be controlled below 30°C during addition.
-
Stir the mixture for approximately 1 hour, then heat to 50-60°C for 9–24 hours.
-
After the reaction is complete, recover the excess acrylate and alcohol solvent by distillation.
-
Add an organic solvent suitable for the condensation reaction (e.g., toluene) and add an organic base in batches.
-
Raise the temperature to 50-85°C for the insulation reaction, distilling off low-boiling substances.
-
Cool the mixture and add acid to neutralize, followed by a catalyst, and maintain the reaction at 60-85°C.
-
Add an inorganic base to adjust the pH to 8-9 and allow the layers to separate.
-
The organic layer is distilled under reduced pressure to collect the N-benzyl-4-piperidone fraction.
Caption: Synthesis of N-Benzyl-4-piperidone via direct alkylation.[9]
Conclusion
The choice of a protecting group for 4-piperidone synthesis is a critical decision that influences the entire synthetic strategy.
-
N-Boc-4-piperidone is the intermediate of choice when subsequent steps involve basic, nucleophilic, or reductive conditions, with a final deprotection step using strong acid.[3]
-
N-Cbz-4-piperidone offers an excellent orthogonal option, stable to a wide range of non-reductive conditions, making it ideal for syntheses where acid-labile groups must be preserved.[4]
-
N-Benzyl-4-piperidone provides maximum stability and is preferred when the planned synthetic route involves harsh reagents, with hydrogenolysis being a viable final step.[8]
By understanding the distinct advantages and chemical compatibilities of each protecting group, researchers can design more efficient, robust, and high-yielding synthetic routes for the development of novel piperidine-based therapeutics.
References
- 1. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. nbinno.com [nbinno.com]
- 4. 1-Cbz-4-Piperidone | 19099-93-5 | Benchchem [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 7. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 8. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 9. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
A Comparative Guide to Piperidone Derivatives: Unveiling the Advantages of 1-Cbz-4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and pharmaceutical development, the piperidine (B6355638) scaffold remains a cornerstone for the design of novel therapeutics. The strategic choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic campaign. Among the array of available piperidone derivatives, 1-Cbz-4-Piperidone emerges as a versatile and advantageous building block. This guide provides an objective comparison of this compound with other commonly used alternatives, namely N-Boc-4-piperidone, N-benzyl-4-piperidone, and 4-piperidone (B1582916) hydrochloride hydrate, supported by experimental data and detailed protocols.
At a Glance: A Comparative Overview of N-Protecting Groups
The primary distinction between the N-substituted 4-piperidone derivatives lies in the nature of the nitrogen-protecting group. This choice dictates the stability of the molecule under various reaction conditions and the methods required for its removal, a concept known as orthogonality.[1][2] The ability to selectively deprotect one functional group in the presence of others is a critical consideration in multi-step syntheses.[3][4]
| Protecting Group | Structure | Key Stability Characteristics | Primary Deprotection Method |
| Cbz (Carboxybenzyl) | Benzyl-O-(C=O)- | Stable to acidic and basic conditions.[5][6] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[3][6] |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[1][2] | Acidic conditions (e.g., TFA, HCl).[1][7] |
| Bn (Benzyl) | Benzyl- | Generally stable to a range of non-reductive conditions. | Catalytic Hydrogenolysis (often requires harsher conditions than Cbz).[1] |
| None (as Hydrochloride) | H₂⁺-Cl⁻ | Amine is protonated and non-nucleophilic under neutral or acidic conditions. | Requires basification to liberate the free amine for reaction. |
Performance in Key Synthetic Transformations: Reductive Amination
Reductive amination is a fundamental transformation for the synthesis of substituted piperidines.[8][9] The following data, compiled from various sources, provides insight into the performance of different piperidone derivatives in this key reaction. It is important to note that direct comparative studies under identical conditions are limited, and yields can be highly substrate and condition-dependent.
| Starting Material | Amine | Reducing Agent | Solvent | Yield | Reference |
| N-Boc-4-piperidone | Aniline (B41778) | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane | 84% | [4] |
| N-Boc-4-piperidone | 3,4-Dichloroaniline | Not specified | Not specified | 72% (of intermediate) | [10] |
| 1-Phenethyl-4-piperidone (B3395357) * | Aniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane | 91% | [9] |
| N-Benzyl-4-piperidone | Aniline | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | Not specified | [11] |
Note: Data for 1-phenethyl-4-piperidone is included to provide context for a similar N-alkylated piperidone.
The data indicates that N-protected piperidones can be effectively utilized in reductive amination reactions, with N-Boc-4-piperidone demonstrating high yields. The choice of protecting group can influence the selection of reagents and reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the reductive amination of various piperidone derivatives.
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic Acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.[7]
-
Cool the mixture in an ice bath.[7]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining a low temperature.[7]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[7]
-
Quench the reaction by adding 2M NaOH solution and stir for 1 hour.[7]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[7]
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[7]
Protocol 2: General Reductive Amination of this compound (Adapted)
Materials:
-
This compound
-
Primary or Secondary Amine
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Absolute Ethanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
2.5M Sodium Hydroxide (NaOH) solution
-
Acetone
Procedure:
-
Stir a neat mixture of the amine (1 eq), this compound (1-1.2 eq), and Ti(Oi-Pr)₄ (2 eq) for 8 hours at room temperature under a nitrogen atmosphere.[11]
-
Cool the mixture to 0°C and add absolute ethanol.[11]
-
Add sodium borohydride (3 eq) portion-wise over 10 minutes.[11]
-
Stir the resulting mixture for an additional 8 hours, allowing it to warm to room temperature.[11]
-
Pour the mixture into 2.5 M sodium hydroxide, filter the precipitate, and wash with acetone.[11]
-
Concentrate the filtrate and purify to obtain the desired product.[11]
Protocol 3: Reductive Amination using 4-Piperidone Hydrochloride Hydrate
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Aniline
-
Zinc dust
-
90% Acetic Acid
Procedure:
-
React 4-piperidone hydrochloride monohydrate with aniline in the presence of zinc and 90% acetic acid to produce 4-anilinopiperidine.[11] This in-situ formation of the amine is a key step in a multi-step synthesis of fentanyl.[11] Further elaboration of this intermediate would then follow.
Key Advantages of this compound
The strategic advantage of this compound lies in the unique properties of the Cbz protecting group, offering a distinct orthogonality compared to the more commonly used Boc group.
-
Orthogonality to Acid-Labile Groups: The Cbz group is stable under the acidic conditions used to remove Boc groups.[4] This allows for selective deprotection in molecules containing both protecting groups, a crucial strategy in the synthesis of complex molecules with multiple amine functionalities.[1]
-
Mild Deprotection Conditions: The primary method for Cbz group removal is catalytic hydrogenolysis, which is an exceptionally mild process that proceeds at neutral pH.[3] This is highly advantageous for substrates containing acid- or base-sensitive functional groups.[5]
-
Robustness: The Cbz group is stable to a wide range of both acidic and basic conditions, providing a robust protecting group for multi-step syntheses.[5][6]
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflows and pathways discussed in this guide.
Conclusion
While N-Boc-4-piperidone is a widely used and effective building block, this compound offers distinct advantages, particularly in synthetic routes involving acid-sensitive functional groups or where orthogonality to Boc-protected amines is required. The mild, neutral conditions of its deprotection via catalytic hydrogenolysis make it an invaluable tool for the synthesis of complex and sensitive molecular targets. In contrast, N-benzyl-4-piperidone, while similar in its deprotection by hydrogenolysis, may require more forcing conditions. 4-Piperidone hydrochloride hydrate, as the unprotected parent, offers a cost-effective starting point but requires an additional step of basification and lacks the strategic advantages of a protecting group in multi-step syntheses.
The selection of the optimal piperidone derivative is a strategic decision that must be guided by the specific requirements of the overall synthetic plan. By understanding the comparative advantages and limitations of each derivative, researchers can devise more efficient, robust, and successful synthetic strategies for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Spectroscopic Analysis for Structural Confirmation of 1-Cbz-4-Piperidone: A Comparative Guide
In the realm of pharmaceutical and chemical synthesis, the unequivocal structural confirmation of intermediates is paramount to ensure the integrity and success of a synthetic route. 1-Cbz-4-Piperidone, a key building block in the synthesis of various biologically active piperidine (B6355638) derivatives, is no exception. This guide provides a comprehensive comparison of spectroscopic data for this compound against common alternatives, offering researchers a clear framework for its structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its common alternatives: N-Boc-4-piperidone, 1-Benzyl-4-piperidone, and 4-Piperidone Hydrochloride. This side-by-side comparison highlights the distinct spectral features of each compound, facilitating unambiguous identification.
Table 1: ¹H NMR Data (Chemical Shift δ in ppm)
| Assignment | This compound | N-Boc-4-piperidone | 1-Benzyl-4-piperidone | 4-Piperidone Hydrochloride |
| Aromatic (C₆H₅) | 7.45-7.29 (m, 5H)[1] | - | 7.40-7.06 (m, 5H) | - |
| Benzylic (CH₂) | 5.18 (s, 2H)[1] | - | - | - |
| Piperidone (CH₂N) | 3.80 (t, J = 5.9 Hz, 4H)[1] | 3.65 (t, 4H) | 2.74-2.70 (m, 4H) | ~3.5 (br s, 4H) |
| Piperidone (CH₂CO) | 2.46 (br s, 4H)[1] | 2.43 (t, 4H) | 2.55-2.51 (m, 4H) | ~2.7 (br s, 4H) |
| Boc ((CH₃)₃C) | - | 1.48 (s, 9H) | - | - |
| Benzyl (CH₂) | - | - | 3.63 (s, 2H) | - |
Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)
| Assignment | This compound | N-Boc-4-piperidone | 1-Benzyl-4-piperidone | 4-Piperidone Hydrochloride |
| Ketone (C=O) | 207.1[1] | 208.5 | 208.9 | ~205 |
| Carbamate (NCOO) | 155.1[1] | 154.9 | - | - |
| Aromatic (ipso-C) | 136.3[1] | - | 138.1 | - |
| Aromatic (CH) | 128.6, 128.2, 128.0[1] | - | 129.2, 128.3, 127.1 | - |
| Benzylic (OCH₂) | 67.6[1] | - | - | - |
| Piperidone (CH₂N) | 43.1[1] | 45.3 | 55.3 | ~45 |
| Piperidone (CH₂CO) | 41.0[1] | 40.9 | 41.2 | ~40 |
| Boc ((CH₃)₃C) | - | 80.3 | - | - |
| Boc (CH₃) | - | 28.4 | - | - |
| Benzyl (CH₂) | - | - | 62.9 | - |
Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)
| Assignment | This compound | N-Boc-4-piperidone | 1-Benzyl-4-piperidone | 4-Piperidone Hydrochloride |
| C=O Stretch (Ketone) | ~1720 | ~1720 | ~1715 | ~1725 |
| C=O Stretch (Carbamate) | 1698[1] | ~1690 | - | - |
| C-H Stretch (Aromatic) | ~3030 | - | ~3030 | - |
| C-H Stretch (Aliphatic) | 2964[1] | ~2970 | ~2950 | ~2900-3000 |
| N-H Stretch | - | - | - | ~2400-2700 (broad, amine salt) |
Table 4: Mass Spectrometry Data (m/z)
| Technique | Ion | This compound | N-Boc-4-piperidone | 1-Benzyl-4-piperidone | 4-Piperidone Hydrochloride |
| MS (EI) | [M]⁺ | 233[1] | 199 | 189 | 99 (free base) |
| HRMS | [M]⁺ | calcd. 233.1052, found 233.1055[1] | calcd. 199.1208, found ~199.1205 | calcd. 189.1154, found ~189.1150 | calcd. 99.0684, found ~99.0681 |
| Common Fragment | [M-C₇H₇]⁺ | 142 | - | - | - |
| Common Fragment | [C₇H₇]⁺ | 91[1] | - | 91 | - |
| Common Fragment | [M-C₄H₉]⁺ | - | 142 | - | - |
| Common Fragment | [C₄H₉]⁺ | - | 57 | - | - |
Experimental Workflows and Protocols
The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. The logical workflow for this analysis is depicted below.
Caption: Workflow for the spectroscopic confirmation of this compound.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved, using gentle vortexing if necessary.[2]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is typically used.
-
Data Acquisition:
-
Locking and Shimming: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field, followed by shimming to optimize field homogeneity and spectral resolution.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, number of scans (typically 8-16), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for oils): A drop of the neat oil is placed between two KBr or NaCl plates.
-
Thin Film (for solids): A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane, chloroform), a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
KBr Pellet (for solids): 1-2 mg of the solid sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure salt plate/KBr pellet) is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for volatile, thermally stable compounds; Electrospray Ionization - ESI for less volatile or thermally labile compounds).
-
Data Acquisition:
-
Introduction: The sample can be introduced directly via an infusion pump or, more commonly, via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.
-
Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated ([M+H]⁺) or other adduct ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
High-Resolution Mass Spectrometry (HRMS): For precise mass measurement to confirm the elemental composition, an HRMS instrument (e.g., TOF, Orbitrap) is used, which can measure m/z values to several decimal places.
-
References
A Comparative Guide to the Synthesis of 1-Cbz-4-Piperidone Derivatives
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Cbz-4-Piperidone is a critical building block in the synthesis of a wide array of pharmaceutical compounds, making the validation of its synthetic routes a topic of significant interest. This guide provides a comparative analysis of common and alternative methods for the preparation of this compound, supported by experimental data to inform the selection of the most suitable protocol.
Comparison of Common Synthetic Routes
The most frequently employed methods for the synthesis of this compound involve the N-protection of a 4-piperidone (B1582916) precursor with a carboxybenzyl (Cbz) group. The two primary starting materials for this transformation are 4-piperidone monohydrate hydrochloride and 4,4-piperidinediol hydrochloride.
| Starting Material | Base | Solvent System | Reaction Time | Yield (%) | Reference |
| 4-Piperidone Monohydrate Hydrochloride | Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) / Water | 2 hours | 85 | [1] |
| 4,4-Piperidinediol Hydrochloride | Sodium Carbonate (Na2CO3) | Tetrahydrofuran (THF) / Water | 9 hours | 100 (Quantitative) | [2][3] |
| 4-Piperidone | Sodium Hydroxide (NaOH) | Toluene / Water | 2 hours | 97 | [3] |
| 4-Piperidone Hydrochloride | Triethylamine (TEA) | Dichloromethane (DCM) | Overnight | Not specified | [3] |
Alternative Synthetic Approaches
Beyond the conventional methods, several alternative strategies have been developed to improve efficiency, reduce environmental impact, and accelerate the synthesis of this compound.
| Method | Key Features | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted Synthesis | Solvent-free conditions, rapid heating. | 10 minutes | 94 | [4] |
| Catalytic Hydrogenation | Direct route from pyridine (B92270) derivatives. | Not specified | Not specified | [4] |
Experimental Protocols
Below are detailed experimental methodologies for two of the most common and effective synthetic routes.
Protocol 1: Synthesis from 4-Piperidone Monohydrate Hydrochloride
This procedure utilizes diisopropylethylamine as a base in a biphasic solvent system.
Procedure:
-
A solution of 4-piperidone monohydrate hydrochloride (1.0 g, 6.5 mmol) in dry dichloromethane (DCM, 40 mL) is cooled to 0°C.[1]
-
Diisopropylethylamine (3.40 mL, 19.5 mmol) is added, and the mixture is stirred for five minutes.[1]
-
Benzyl chloroformate (1.54 mL, 10.7 mmol) is added dropwise over 20 minutes.[1]
-
The reaction is allowed to warm to room temperature and stirred for two hours.[1]
-
The mixture is then partitioned between DCM (25 mL) and water (15 mL). The layers are separated, and the aqueous phase is extracted with DCM (2 x 25 mL).[1]
-
The combined organic phases are washed with brine (1 x 15 mL), dried over Na2SO4, and concentrated.[1]
-
The crude product is purified by column chromatography (20% to 40% EtOAc in hexanes) to yield this compound as a clear oil (1.20 g, 85%).[1]
Protocol 2: Synthesis from 4,4-Piperidinediol Hydrochloride
This method employs sodium carbonate as the base in a THF-water mixture and has been reported to provide a quantitative yield.
Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), sodium carbonate (9.6 g, 91 mmol) is added.[3]
-
Benzyl chloroformate (11 mL, 78 mmol) is then added to the stirred mixture.[3]
-
The reaction mixture is stirred at room temperature for 9 hours.[3]
-
The mixture is diluted with ethyl acetate (B1210297) and a 5% aqueous solution of Na2CO3.[3]
-
The aqueous layer is separated and extracted with ethyl acetate.[3]
-
The combined organic layers are dried over MgSO4 and concentrated under reduced pressure.[3]
-
The residue is purified by flash column chromatography (EtOAc/hexane = 1/3 to 1/2) to afford N-Cbz-4-piperidone as a colorless oil (15 g, 100%).[3]
Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the two primary synthetic routes described.
Caption: Synthetic Route from 4-Piperidone Monohydrate HCl.
Caption: Synthetic Route from 4,4-Piperidinediol HCl.
Conclusion
The choice of synthetic route for this compound will depend on various factors including the availability and cost of starting materials, desired yield, reaction time, and the scale of the synthesis. The reaction starting from 4,4-piperidinediol hydrochloride offers a quantitative yield, though it requires a longer reaction time.[2][3] Conversely, the route from 4-piperidone monohydrate hydrochloride provides a high yield in a significantly shorter timeframe.[1] For rapid synthesis with reduced environmental impact, microwave-assisted methods present a compelling alternative.[4] Researchers and drug development professionals are encouraged to consider these factors when selecting the most appropriate method for their specific needs.
References
A Comparative Guide to Catalysts for Reactions Involving 1-Cbz-4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various catalytic systems for key chemical transformations of 1-Cbz-4-piperidone, a versatile building block in the synthesis of numerous pharmaceutical agents. The selection of an appropriate catalyst is critical for achieving high yields, selectivity, and desired stereochemical outcomes. This document summarizes experimental data from various sources to facilitate informed catalyst selection for reactions such as reductive amination, catalytic hydrogenation, aldol (B89426) condensation, Knoevenagel condensation, and asymmetric reduction.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different catalysts for the primary reactions of this compound.
Reductive Amination
Reductive amination is a cornerstone method for introducing substituent diversity at the 4-position of the piperidine (B6355638) ring. The choice of reducing agent and catalyst system significantly impacts the reaction's efficiency and selectivity.
| Catalyst/Reducing Agent | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Various primary and secondary amines | Dichloroethane (DCE) | Room Temp | 12 | ~80-90 | [General procedure for reductive amination] |
| Sodium Cyanoborohydride (NaBH₃CN) | Various amines | Methanol | Room Temp | - | Moderate to High | [General information on reductive amination] |
| H₂ with Pd/C | Ammonia or primary amines | Methanol/Ethanol | 50-60 | 1 | High | [General information on catalytic hydrogenation] |
| Cobalt-based catalyst | Ammonia | Water | 50 | 20 | High | [General procedure for cobalt-catalyzed reductive amination] |
| Iron-based catalyst | Ammonia | Water | 140 | 20 | High | [General procedure for iron-catalyzed reductive amination] |
Catalytic Hydrogenation
Catalytic hydrogenation is primarily employed for the reduction of the ketone functionality to a hydroxyl group or for the removal of the Cbz protecting group.
| Catalyst | H₂ Pressure | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 5% Palladium on Carbon (Pd/C) | 0.1-0.5 MPa | Methanol | 50-60 | 1 | 1-Cbz-4-hydroxypiperidine | 96 | [Catalyst selection for hydrogenation of N-Boc-4-piperidone] |
| Platinum on Carbon (Pt/C) | Atmospheric | Ethanol | Room Temp | - | 1-Cbz-4-hydroxypiperidine | High | [General information on hydrogenation catalysts] |
| Rhodium on Carbon (Rh/C) | 1 atm | Ethyl Acetate | Room Temp | 4 | 4-phenylpiperidine from 4-phenylpyridine | 29 (conversion) | [Continuous-Flow Hydrogenation of 4-Phenylpyridine] |
| Ruthenium on Carbon (Ru/C) | 1 atm | Ethyl Acetate | Room Temp | 4 | 4-phenylpiperidine from 4-phenylpyridine | <5 (conversion) | [Continuous-Flow Hydrogenation of 4-Phenylpyridine] |
Aldol Condensation
The aldol condensation of this compound with aldehydes or other ketones is a key C-C bond-forming reaction. Organocatalysts are frequently employed to achieve high stereoselectivity.
| Catalyst | Aldehyde/Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Aromatic aldehydes | DMSO | 20-30 | 24-96 | 60-95 | up to 99:1 | up to 99 | [Comparative study of different catalysts for Aldol condensation] |
| Thiazolidine/Imidazole-based Organocatalyst | Aromatic aldehydes | Water | 10 | 24-72 | High | >19:1 | >99 | [Highly efficient organocatalysts for the asymmetric aldol reaction] |
| Manganese (III) Complex | Benzaldehyde | THF | 10 | 2 | >99 | - | - | [An Efficient Catalyst for Aldol Condensation Reactions] |
Knoevenagel Condensation
This condensation reaction with active methylene (B1212753) compounds provides access to α,β-unsaturated derivatives of this compound.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Malononitrile | Toluene | Reflux | - | High | [A Comparative Guide to Knoevenagel Condensation] |
| Pyrrolidine | Thiazolidine-2,4-dione | - | - | - | Higher than piperidine | [Use of Piperidine and Pyrrolidine in Knoevenagel Condensation] |
| Binary Metal Oxide (1CaO–1.5MgO) | Malononitrile | Water | Room Temp | 10 min | 98 | [A Comparative Guide to Catalysts for Knoevenagel Condensation] |
| Zinc Oxide (ZnO) | Ethyl cyanoacetate | Solvent-free | Room Temp | 6 h | >95 | [A Comparative Guide to Catalysts for Knoevenagel Condensation] |
Asymmetric Reduction of Ketone
Achieving high enantioselectivity in the reduction of the prochiral ketone of this compound is crucial for the synthesis of chiral piperidine derivatives.
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Product | Enantiomeric Excess (ee, %) | Reference |
| Chiral Oxazaborolidine | Borane | THF | Reflux | Chiral 1-Cbz-4-hydroxypiperidine | up to 98 | [Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts] |
| [RhCp*Cl₂]₂ / Chiral Amine | Formic acid/Triethylamine | - | - | Chiral N-substituted piperidine | 96 | [Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines] |
| Candida antarctica lipase (B570770) B (CAL-B) | (for resolution) | - | - | Enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones | 99 | [Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones] |
Experimental Protocols
Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general one-pot procedure for the reductive amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Acetic acid (optional, catalytic)
-
Anhydrous dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous DCE, add the amine.
-
If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation. For less reactive amines or ketones, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the procedure for the reduction of the ketone functionality of this compound to the corresponding alcohol.
Materials:
-
This compound
-
5% or 10% Palladium on Carbon (Pd/C) (typically 1-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
In a hydrogenation flask, add Pd/C under an inert atmosphere. Caution: Pd/C is flammable, especially when dry.
-
Add the solvent (methanol or ethanol) to wet the catalyst.
-
Add the this compound to the flask.
-
Seal the flask and purge the system with an inert gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon or higher pressure in an autoclave).
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the catalyst on the filter paper to dry out as it can ignite in the air.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product if necessary by recrystallization or column chromatography.
Visualizations
Reaction Pathway: Reductive Amination of this compound
Caption: Reductive amination pathway of this compound.
General Experimental Workflow for Catalytic Reactions
Caption: A generalized workflow for catalytic synthesis.
Logical Diagram for Catalyst Comparison
Caption: Key criteria for catalyst comparison in this guide.
A Comparative Guide to Assessing the Purity of Synthesized 1-Cbz-4-Piperidone by HPLC
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable research and the development of safe and effective pharmaceuticals. 1-Cbz-4-Piperidone, a key intermediate in the synthesis of numerous biologically active molecules, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment against orthogonal analytical techniques. Detailed experimental protocols, supporting data, and visual workflows are presented to aid in the selection and implementation of the most suitable purity analysis strategy.
Introduction to this compound and the Imperative of Purity
This compound (1-benzyloxycarbonyl-4-piperidone) is a vital building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] Its purity is paramount, as even trace amounts of impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent reactions, as well as introduce potential toxicity. Common impurities may include unreacted starting materials such as 4-piperidone (B1582916) and benzyl (B1604629) chloroformate, or byproducts formed during the synthesis.[2]
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely employed technique for the purity assessment of moderately polar and non-polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of synthesized this compound and to separate it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[2]
-
This compound reference standard (purity ≥98%)[3]
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Expected HPLC Results
The following table summarizes the expected retention times and purity calculation for a hypothetical analysis. The purity is calculated based on the area percent method.
| Peak Identity | Retention Time (min) | Peak Area | Area % |
| 4-Piperidone (Impurity) | ~ 3.5 | 15,000 | 0.5 |
| Benzyl Chloroformate (Impurity) | ~ 8.2 | 10,000 | 0.3 |
| This compound | ~ 13.8 [4] | 2,955,000 | 98.5 |
| Unknown Impurity | ~ 15.1 | 20,000 | 0.7 |
| Total | 3,000,000 | 100.0 |
Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Workflow for HPLC Purity Assessment
Comparison with Orthogonal Analytical Techniques
To ensure a comprehensive purity profile, it is advisable to employ at least one orthogonal method, which separates compounds based on a different chemical or physical principle.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Advantages for this compound | Limitations |
| RP-HPLC | Partitioning based on hydrophobicity | Quantitative purity, impurity profile | Robust, reproducible, separates non-volatile impurities | May not separate co-eluting impurities |
| GC-MS | Volatility and mass-to-charge ratio | Identification of volatile impurities, molecular weight confirmation | High sensitivity for volatile starting materials or byproducts | Requires derivatization for non-volatile compounds, potential for thermal degradation |
| qNMR | Nuclear magnetic resonance | Absolute purity without a reference standard, structural confirmation | Highly accurate, provides structural information on impurities | Lower sensitivity than chromatographic methods, requires a pure internal standard |
| Capillary Electrophoresis (CE) | Charge-to-size ratio | Purity of ionizable impurities | High separation efficiency, low sample and solvent consumption | Lower sensitivity for neutral compounds, reproducibility can be challenging |
Experimental Protocols for Orthogonal Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC-MS Conditions:
| Parameter | Condition |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject directly.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[5]
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
High-precision analytical balance
qNMR Protocol:
-
Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire a 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd
Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.
Capillary Electrophoresis (CE)
Objective: To provide an orthogonal separation of potential ionic impurities.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
CE Conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | 214 nm |
Sample Preparation: Dissolve the sample in the background electrolyte.
Logical Workflow for Comprehensive Purity Assessment
Conclusion
The purity assessment of synthesized this compound is critical for its successful application in research and drug development. While RP-HPLC stands as a robust and reliable primary method for routine analysis, a comprehensive understanding of a sample's purity profile is best achieved through a multi-faceted approach. The integration of orthogonal techniques such as GC-MS for volatile impurities and qNMR for absolute purity provides a higher degree of confidence in the quality of the synthesized material. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists to make informed decisions on the most appropriate analytical strategies for their specific needs.
References
A Comparative Guide to the Reactivity of 1-Cbz-4-Piperidone and 1-Cbz-3-Piperidone for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two key synthetic intermediates: 1-Cbz-4-piperidone and 1-Cbz-3-piperidone. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and bioactive molecules. This document outlines their reactivity in fundamental organic reactions, supported by experimental data and detailed protocols.
Introduction to 1-Cbz-Piperidone Isomers
This compound and 1-Cbz-3-piperidone are valuable building blocks in organic synthesis. The carboxybenzyl (Cbz) protecting group on the nitrogen atom allows for selective transformations at other positions of the piperidine (B6355638) ring. The primary difference between these two isomers lies in the position of the ketone functionality, which significantly influences their electronic properties and steric environment, thereby dictating their reactivity in various chemical transformations.[1]
Comparative Reactivity Analysis
The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects originating from the placement of the carbonyl group in relation to the Cbz-protected nitrogen atom.
Enolate Formation and Subsequent Reactions
The formation of an enolate is a critical step for alpha-functionalization of ketones. The regioselectivity of enolate formation in 1-Cbz-3-piperidone is a key point of differentiation from its symmetrical 4-isomer.
-
This compound: This symmetrical ketone has four equivalent α-protons. Deprotonation with a base leads to a single enolate, simplifying subsequent alkylation or aldol (B89426) reactions.
-
1-Cbz-3-Piperidone: This unsymmetrical ketone possesses two distinct sets of α-protons at the C2 and C4 positions. The regioselectivity of deprotonation is dependent on the reaction conditions, allowing for the formation of either the kinetic or thermodynamic enolate.
-
Kinetic Enolate: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[2] Deprotonation preferentially occurs at the less hindered C4 position.
-
Thermodynamic Enolate: Favored under equilibrating conditions, using a strong, non-hindered base like sodium hydride (NaH) at room temperature.[3] Deprotonation is more likely to occur at the C2 position, influenced by the electronic effect of the adjacent nitrogen atom.
-
dot
Caption: Regioselective enolate formation of 1-Cbz-3-piperidone.
Nucleophilic Addition to the Carbonyl Group
The electrophilicity of the carbonyl carbon is a key determinant of its susceptibility to nucleophilic attack.
-
This compound: The carbonyl group at the 4-position is electronically isolated from the nitrogen atom, behaving like a typical cyclohexanone. It readily undergoes nucleophilic additions.[1]
-
1-Cbz-3-Piperidone: The carbonyl group at the 3-position is in a β-relationship to the nitrogen atom. The electron-withdrawing nature of the Cbz group can influence the electrophilicity of the C3 carbonyl, though this effect is transmitted through sigma bonds and is likely modest. Steric hindrance around the C3 carbonyl is slightly greater than at C4 due to the proximity of the C2 methylene (B1212753) group.
Reduction of the Carbonyl Group
The reduction of the ketone to a hydroxyl group is a common transformation. The stereochemical outcome of this reaction can be influenced by the position of the carbonyl group.
-
This compound: Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding 4-hydroxypiperidine (B117109) derivative.[1] The approach of the hydride can occur from either the axial or equatorial face, with the stereochemical outcome often depending on the specific reagent and reaction conditions.
-
1-Cbz-3-Piperidone: Reduction of the 3-keto group also yields a hydroxyl derivative. The stereoselectivity of this reduction can be influenced by the Cbz group and the piperidine ring conformation.
dot
Caption: General pathway for the reduction of 1-Cbz-piperidones.
Quantitative Data Summary
The following tables summarize typical yields for key reactions. Note that direct comparative studies under identical conditions are scarce in the literature; these values are compiled from various sources and should be considered representative.
Table 1: Reduction of 1-Cbz-Piperidones with NaBH₄
| Substrate | Product | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 1-Cbz-4-hydroxypiperidine | Methanol (B129727) | 1-2 hours | ~85-95% | [4] (inferred) |
| 1-Cbz-3-piperidone | 1-Cbz-3-hydroxypiperidine | Methanol | 1-3 hours | ~80-90% | [5] (inferred) |
Table 2: Wittig Reaction of 1-Cbz-Piperidones
| Substrate | Ylide | Product | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Ph₃P=CH₂ | 1-Cbz-4-methylenepiperidine | THF | 12 hours | ~60-70% | [6] |
| 1-Cbz-3-piperidone | Ph₃P=CH₂ | 1-Cbz-3-methylenepiperidine | THF | 12-18 hours | ~50-60% | (inferred) |
Experimental Protocols
General Protocol for the Reduction of 1-Cbz-Piperidones with Sodium Borohydride
Materials:
-
1-Cbz-piperidone (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the 1-Cbz-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
General Protocol for the Wittig Reaction of 1-Cbz-Piperidones
Materials:
-
Methyltriphenylphosphonium (B96628) bromide (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Cbz-piperidone (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C and add sodium hydride portion-wise (or n-BuLi dropwise).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution turns a characteristic ylide color (typically orange or yellow).
-
Cool the ylide solution to 0 °C and add a solution of the 1-Cbz-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding methylene-piperidine derivative.[7]
Conclusion
References
- 1. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Synthetic Chemist's Guide to 1-Cbz-4-Piperidone: A Comparative Review
Introduction: In the landscape of modern medicinal chemistry and drug development, 1-(Benzyloxycarbonyl)-4-piperidone, commonly known as 1-Cbz-4-piperidone, stands out as a cornerstone synthetic intermediate. Its rigid piperidine (B6355638) core is a prevalent scaffold in a multitude of biologically active compounds, including analgesics, antipsychotics, and other central nervous system (CNS) agents. The strategic placement of a ketone at the 4-position and the presence of the robust benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom provide a versatile platform for a wide array of synthetic transformations.
This guide offers a comparative analysis of the key synthetic applications of this compound, presenting quantitative data, detailed experimental protocols, and a direct comparison with alternative N-protected piperidones to inform synthetic strategy for researchers, scientists, and drug development professionals.
A Strategic Choice: Comparing N-Cbz and N-Boc Protecting Groups
The choice of the nitrogen protecting group is a critical decision in the synthesis of complex piperidine derivatives. The two most common choices for 4-piperidone (B1582916) are the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group. Their primary difference lies in their deprotection conditions, offering an orthogonal strategy for multi-step synthesis.
Caption: Decision workflow for selecting an amine protecting group.
The table below summarizes the key characteristics of the Cbz and Boc protecting groups in the context of 4-piperidone.
| Feature | N-Cbz-4-Piperidone | N-Boc-4-Piperidone |
| Structure | Benzyl 4-oxo-1-piperidinecarboxylate | tert-Butyl 4-oxo-1-piperidinecarboxylate |
| Common Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |
| Stability | Stable to acidic conditions. Generally stable to bases and nucleophiles. | Stable to basic, nucleophilic, and hydrogenolytic conditions. |
| Deprotection | Catalytic Hydrogenolysis: H₂, Pd/C. Cleaves the benzylic C-O bond. | Acidolysis: Strong acids like Trifluoroacetic Acid (TFA) or HCl in dioxane. |
| Key Advantage | Ideal for substrates with acid-sensitive functional groups (e.g., acetals, ketals). | Ideal for substrates with functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups). |
Core Synthetic Applications of this compound
The reactivity of this compound is dominated by its ketone functionality, which serves as an electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.
Reductive Amination
Reductive amination is arguably the most powerful and widely used application of this compound, providing direct access to a diverse range of 4-amino-piperidine derivatives. This one-pot reaction involves the formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is the preferred reagent due to its selectivity for iminium ions over ketones and its tolerance of mildly acidic conditions that favor imine formation.[1]
Caption: General workflow for Reductive Amination.
Comparative Data for Reductive Amination:
| Amine (R¹R²NH) | Reducing Agent | Solvent | Yield (%) |
| Aniline | NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | 85-95% (typical) |
| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | ~90% |
| Tryptamine | NaBH(OAc)₃ | DCM | ~75% |
| Methylamine | NaBH(OAc)₃ | Tetrahydrofuran (THF) | ~80% |
| Piperazine | NaBH(OAc)₃ | DCM | ~88% |
Detailed Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride [1][2]
-
Setup: To a stirred solution of an amine (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add glacial acetic acid (1.0 eq) to catalyze imine formation.
-
Reaction: Stir the mixture at 0 °C for 20-30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of a ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or an alkyl cyanoacetate.[3][4] This reaction, typically catalyzed by a weak base like piperidine or ammonium (B1175870) acetate (B1210297), transforms the carbonyl group of this compound into an electron-deficient alkene, a versatile handle for subsequent Michael additions or cycloadditions.
Caption: General scheme for Knoevenagel Condensation.
Comparative Data for Knoevenagel Condensation:
| Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| Malononitrile | Piperidine/Acetic Acid | Benzene | 75-85% |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene (B28343) | 70-80% |
| Meldrum's Acid | Piperidine | DCM | ~90% |
| Nitromethane (Henry Reaction) | KF/Al₂O₃ | THF | 65-75% |
Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile [5]
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in toluene or benzene.
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.2 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours, collecting the water byproduct in the Dean-Stark trap. Monitor the reaction's progress by TLC.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by recrystallization from ethanol (B145695) or by column chromatography.
Wittig Olefination
The Wittig reaction provides a reliable method for converting the ketone of this compound into an exocyclic double bond, forming a 4-methylenepiperidine (B3104435) derivative.[6] These products are valuable intermediates, notably as substrates for cross-coupling reactions or hydroboration-oxidation. The reaction involves a phosphonium (B103445) ylide, typically generated in situ from a phosphonium salt and a strong base.
Caption: Reaction pathway for the Wittig Olefination.
Comparative Data for Methylenation via Wittig Reaction:
| Starting Material | Base for Ylide Generation | Solvent | Yield of Methylene Product (%) |
| N-Cbz-4-piperidone | n-Butyllithium (n-BuLi) | THF | ~80% |
| N-Boc-4-piperidone | Potassium tert-butoxide (KOtBu) | THF | ~84%[7] |
| N-Benzyl-4-piperidone | n-BuLi | THF | Variable, generally lower[7] |
Detailed Experimental Protocol: Wittig Methylenation [6][7]
-
Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stirring: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Quenching: Quench the reaction by the slow addition of water.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, containing triphenylphosphine oxide, is purified by column chromatography on silica gel.
Synthesis of Spirocyclic Piperidines
This compound is a key precursor for the synthesis of spiropiperidines, three-dimensional structures of increasing importance in drug discovery.[8] A common strategy involves an initial reaction at the ketone, such as addition of an organometallic reagent, followed by an intramolecular cyclization. For example, lithiation of a suitable ortho-bromoaryl ether followed by addition to this compound generates a tertiary alcohol, which can then undergo acid-catalyzed cyclization to form a spiro[isobenzofuran-piperidine] core.[9]
Caption: General strategy for Spirocyclization.
While yields are highly substrate-dependent, this strategy has been successfully employed to generate complex spirocyclic systems for CNS agents. The Cbz group is advantageous here as it is stable to the organolithium reagents and acidic cyclization conditions used in many of these routes.
Conclusion
This compound is a remarkably versatile and valuable building block for organic synthesis. Its utility is defined by the stable Cbz protecting group, which allows for selective functionalization of the ketone at the 4-position through a variety of powerful transformations, including reductive amination, Knoevenagel condensation, Wittig olefination, and spirocyclization. The choice between N-Cbz and N-Boc protection is dictated by the planned synthetic route, with the Cbz group offering superior stability in acidic environments. By understanding the comparative advantages and leveraging the detailed protocols for these key reactions, researchers can efficiently incorporate the piperidine scaffold into complex molecules destined for pharmaceutical and biological applications.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. bhu.ac.in [bhu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic routes to 1-Cbz-4-Piperidone
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 1-Cbz-4-Piperidone, a versatile building block for numerous pharmaceutical compounds, can be synthesized through various routes. This guide provides a detailed cost-benefit analysis of three prominent synthetic pathways, complete with experimental protocols, quantitative data, and a visual representation of the synthetic workflows.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound hinges on a balance of factors including yield, cost of materials, reaction time, and safety considerations. Below is a summary of the key quantitative data for the three routes discussed in this guide.
| Parameter | Route 1: N-protection with Na₂CO₃ | Route 2: N-protection with Et₃N | Route 3: Dieckmann Condensation |
| Starting Materials | 4,4-Piperidinediol hydrochloride, Benzyl (B1604629) chloroformate | 4-Piperidone (B1582916) hydrochloride, Benzyl chloroformate | Benzylamine (B48309), Methyl acrylate (B77674), Benzyl chloroformate |
| Overall Yield | ~100%[1] | ~97%[1] | ~70-75% (over 3 steps) |
| Reaction Time | ~9 hours[1] | ~Overnight[1] | Multiple days (for all steps) |
| Key Reagents | Sodium carbonate, THF, Water | Triethylamine (B128534), Dichloromethane (B109758) | Sodium methoxide (B1231860), Toluene, HCl, Triethylamine |
| Estimated Cost per Mole of Product | ~$150 - $200 | ~$180 - $230 | ~$250 - $300 |
| Key Advantages | High yield, readily available and inexpensive base | High yield, common organic base | Avoids direct handling of 4-piperidone |
| Key Disadvantages | Biphasic solvent system may require vigorous stirring | Triethylamine is a flammable and corrosive liquid | Multi-step process, lower overall yield, higher cost |
Note: Estimated costs are based on average retail prices of reagents and may vary depending on the supplier and scale of the synthesis.
Synthetic Route Workflows
The following diagram illustrates the logical flow of the three synthetic routes to this compound.
Caption: Workflow of three synthetic routes to this compound.
Experimental Protocols
Route 1: N-protection of 4,4-Piperidinediol hydrochloride with Sodium Carbonate
This method is advantageous due to its near-quantitative yield and the use of an inexpensive and readily available inorganic base.[1]
Materials:
-
4,4-Piperidinediol hydrochloride (10 g, 65 mmol)
-
Sodium carbonate (Na₂CO₃) (9.6 g, 91 mmol)
-
Benzyl chloroformate (CbzCl) (11 mL, 78 mmol)
-
Tetrahydrofuran (THF) - 80 mL
-
Water (H₂O) - 80 mL
-
Ethyl acetate (B1210297) (AcOEt)
-
5% w/v aqueous Na₂CO₃ solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride in a 1:1 mixture of THF and water (160 mL total), add sodium carbonate.
-
To this stirred suspension, add benzyl chloroformate.
-
Stir the mixture at room temperature for 9 hours.
-
Dilute the reaction mixture with ethyl acetate and a 5% aqueous sodium carbonate solution.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (AcOEt/hexane = 1/3 to 1/2) to yield this compound as a colorless oil (15 g, 100% yield).[1]
Route 2: N-protection of 4-Piperidone hydrochloride with Triethylamine
This route employs a common organic base and solvent, offering a high yield and straightforward work-up.[1]
Materials:
-
4-Piperidone hydrochloride (15.67 g, 11.6 mmol)
-
Triethylamine (Et₃N) (14.0 g, 13.87 mmol)
-
Benzyl chloroformate (CbzCl) (19.65 g, 11.55 mmol)
-
Dichloromethane (DCM) (12 L)
-
Water (H₂O)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidone hydrochloride and triethylamine in dichloromethane at 0°C, add benzyl chloroformate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction completion by TLC (EtOAc/petroleum ether = 1:5).
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo to give this compound as a colorless oil (yield up to 97%).[1]
Route 3: Dieckmann Condensation followed by Cbz Protection
This multi-step synthesis avoids the direct use of potentially unstable 4-piperidone and builds the piperidone ring from acyclic precursors. While the overall yield is lower and the process is more complex, it offers an alternative when the primary starting materials for Routes 1 and 2 are unavailable or undesirable. The initial steps are adapted from the synthesis of N-benzyl-4-piperidone.[2]
Step 3a: Synthesis of N,N-bis(β-propionate methyl ester) benzylamine (Michael Addition)
-
Materials: Benzylamine, Methyl acrylate, Methanol (B129727).
-
Procedure: A mixture of benzylamine and methanol is stirred while a solution of methyl acrylate in methanol is added dropwise to carry out a 1,4-addition reaction. After the reaction is complete, the methanol is removed to yield the diester intermediate.
Step 3b: Synthesis of N-Benzyl-4-piperidone (Dieckmann Condensation and Decarboxylation)
-
Materials: N,N-bis(β-propionate methyl ester) benzylamine, Sodium methoxide, Toluene, Hydrochloric acid.
-
Procedure: The diester is dissolved in toluene, and sodium methoxide is added. The mixture is heated to effect the Dieckmann condensation.[3] After completion, the reaction is neutralized with hydrochloric acid, and subsequent heating leads to hydrolysis and decarboxylation to form N-benzyl-4-piperidone. The product is then extracted and purified.[2] The yield for this step is reported to be around 78.4%.[2]
Step 3c: Cbz Protection of N-Benzyl-4-piperidone
-
Materials: N-Benzyl-4-piperidone, Benzyl chloroformate, Triethylamine, Dichloromethane.
-
Procedure: This step is analogous to Route 2, where N-benzyl-4-piperidone is reacted with benzyl chloroformate in the presence of triethylamine to yield this compound.
Safety and Environmental Considerations
Route 1 & 2:
-
Benzyl chloroformate (CbzCl): Highly corrosive, lachrymatory, and toxic. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Dichloromethane (DCM) is a suspected carcinogen. Proper handling and disposal procedures are essential.
-
Bases: Triethylamine is a flammable and corrosive liquid. Sodium carbonate is a mild base but can cause irritation.
Route 3:
-
Sodium methoxide: Highly flammable and corrosive. Reacts violently with water. Must be handled under inert atmosphere.
-
Toluene: Flammable and toxic.
-
Overall: This multi-step synthesis involves a greater number of reagents and solvents, increasing the potential for chemical exposure and waste generation.
Conclusion
For the synthesis of this compound, the N-protection of 4,4-piperidinediol hydrochloride with sodium carbonate (Route 1) emerges as the most cost-effective and efficient method, offering a nearly quantitative yield with relatively inexpensive reagents. Route 2, utilizing triethylamine , is also a highly viable option with a comparable high yield, though the cost of the organic base is slightly higher. The Dieckmann condensation route (Route 3) , while demonstrating a classic approach to piperidone synthesis, is less competitive for this specific target due to its multi-step nature, lower overall yield, and higher associated costs. The choice between Route 1 and Route 2 may ultimately depend on the availability of specific starting materials and the researcher's preference for an inorganic versus an organic base and solvent system. For large-scale production, the economic and environmental advantages of Route 1 are particularly compelling.
References
Unveiling the Bioactivity of 1-Cbz-4-Piperidone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 1-Cbz-4-piperidone has served as a foundational building block for the synthesis of a diverse array of compounds exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of these synthesized derivatives, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways. The information presented herein is intended to aid researchers in the fields of medicinal chemistry and drug discovery in their quest for novel therapeutic agents.
Comparative Analysis of Biological Activities
Derivatives synthesized from this compound have demonstrated significant potential across several therapeutic areas, most notably in anticancer and antimicrobial applications. The following tables summarize the quantitative data from various studies, offering a clear comparison of the potency of different structural modifications.
Anticancer Activity
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of a compound's potency.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Furfurylidene 4-piperidone (B1582916) analogs | Molt-4 | Human Leukemia | Significant cytotoxicity (specific values not detailed in abstract) | [1] |
| Furfurylidene 4-piperidone analogs | Human Leukemia Cell Lines | Leukemia | Equipotent to Doxorubicin (specific values not detailed in abstract) | [1] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7 | Liver | High cytotoxicity (specific values not detailed in abstract) | |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | MCF7 | Breast | High cytotoxicity (specific values not detailed in abstract) | |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HCT-116 | Colon | High cytotoxicity (specific values not detailed in abstract) | |
| 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide | MCF-7 | Breast (estrogen receptor-positive) | 146 ± 2 | [2] |
| 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide | MDA-MB-231 | Breast (estrogen receptor-negative) | 132 ± 2 | [2] |
| Piperidine complex | A549 | Lung | 32.43 | [3] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been investigated against a variety of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the effectiveness of these compounds.
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Microorganism | Gram (+/-) / Fungi | MIC (µg/mL) | Reference |
| N-Methyl 4-piperidone-derived monoketone curcuminoids | Streptococcus mutans | + | 250-500 | [2][4] |
| N-Methyl 4-piperidone-derived monoketone curcuminoids | Streptococcus salivarius | + | 250-500 | [2][4] |
| N-Methyl 4-piperidone-derived monoketone curcuminoids | Lactobacillus paracasei | + | 250-500 | [2][4] |
| N-Methyl 4-piperidone-derived monoketone curcuminoids | Streptococcus mitis | + | 250-500 | [2][4] |
| N-Methyl 4-piperidone-derived monoketone curcuminoids | Streptococcus sanguinis | + | 250-500 | [2][4] |
| N-Methyl 4-piperidone-derived monoketone curcuminoids | Streptococcus sobrinus | + | 250-500 | [2][4] |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Staphylococcus aureus | + | Good activity | [5] |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Escherichia coli | - | Good activity | [5] |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Bacillus subtilis | + | Good activity | [5] |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Microsporum gypseum | Fungi | Significant activity | [5] |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Microsporum canis | Fungi | Significant activity | [5] |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Trichophyton mentagrophytes | Fungi | Significant activity | [5] |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Trichophyton rubrum | Fungi | Significant activity | [5] |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Candida albicans | Fungi | Significant activity | [5] |
| Fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties | Ciprofloxacin-resistant P. aeruginosa | - | 16-64 | [6] |
| Fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties | Methicillin-resistant S. aureus (MRSA) | + | <0.016 | [6] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curves.[7][8][9]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10][11][12]
Signaling Pathways and Mechanisms of Action
Several derivatives of this compound exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the identified mechanisms.
Apoptosis Signaling Pathway
Many anticancer compounds derived from this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The intrinsic apoptosis pathway is often implicated, which is initiated by intracellular stress signals and converges on the mitochondria.
Caption: Intrinsic apoptosis pathway induced by piperidone derivatives.
Topoisomerase II Inhibition
Certain piperidone derivatives function as topoisomerase II inhibitors. Topoisomerase II is an essential enzyme that alters the topology of DNA, and its inhibition leads to DNA damage and ultimately cell death. This is a common mechanism of action for many established anticancer drugs.[12][13]
Caption: Mechanism of Topoisomerase II inhibition by piperidone derivatives.
IL-6/Nrf2 Signaling Pathway Modulation
Some piperazine (B1678402) derivatives, which share a similar heterocyclic core with piperidines, have been shown to modulate inflammatory responses through the IL-6/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular response to oxidative stress and inflammation.
Caption: Modulation of the IL-6/Nrf2 signaling pathway.
References
- 1. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Piperidines: Modern Methods Versus the Traditional 1-Cbz-4-Piperidone Approach
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Efficiency and Versatility in Piperidine (B6355638) Construction
The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] As drug discovery programs increasingly demand novel and complex molecular architectures, the methods for synthesizing this critical scaffold are continuously evolving. This guide provides a comprehensive benchmark of emerging synthetic strategies for piperidine synthesis against the well-established methods that utilize 1-Cbz-4-piperidone as a versatile starting material. We present a detailed comparison of reaction efficiency, substrate scope, and operational simplicity, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators of Modern versus Traditional Methods
| Parameter | Modern Synthetic Methods | Traditional Methods using this compound |
| Key Transformations | C-H Functionalization, Biocatalysis, Photoredox Catalysis, Flow Chemistry | Reductive Amination, Grignard Reactions, Wittig Olefination, Alkylation |
| Starting Materials | Simple, readily available precursors (e.g., pyridines, acyclic amines) | This compound (derived from 4-piperidone) |
| Typical Yields | Often high, with some methods offering excellent stereoselectivity | Generally moderate to high, but can be substrate-dependent |
| Reaction Conditions | Frequently mild (room temperature, visible light), though some require specific catalysts or equipment | Can range from mild to harsh (e.g., strong bases, cryogenic temperatures) |
| Scalability | Varies; flow chemistry shows high potential, while some catalytic systems may be challenging | Generally good, with well-established procedures for scale-up |
| Green Chemistry | Often more atom-economical and can utilize greener solvents and catalysts | Can generate stoichiometric byproducts and may use hazardous reagents |
Novel Synthetic Approaches: A New Era in Piperidine Synthesis
Recent years have witnessed a surge in the development of innovative methods for piperidine synthesis that offer advantages in terms of efficiency, selectivity, and access to novel chemical space.
Biocatalytic Synthesis
Enzymatic approaches are gaining traction for their exceptional selectivity and mild reaction conditions. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully employed in a one-pot, three-component reaction to synthesize highly functionalized piperidines in excellent yields.[2]
Photoredox and Electrocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, enabling the direct introduction of substituents onto the piperidine ring.[3][4][5] Similarly, electrochemistry in flow reactors provides a scalable and efficient method for constructing piperidine derivatives.[6][7]
C-H Functionalization
Direct C-H functionalization offers a highly atom-economical approach to piperidine synthesis by avoiding the need for pre-functionalized starting materials. These methods often employ transition metal catalysts to selectively activate and functionalize C-H bonds.[5]
The Workhorse: Syntheses Utilizing this compound
This compound remains a central building block in piperidine synthesis due to its commercial availability and the versatility of its ketone functionality and protected nitrogen.
Reductive Amination
The reaction of this compound with a primary or secondary amine, followed by reduction of the resulting imine or enamine, is a robust and widely used method for introducing a wide range of substituents at the 4-position.[4][7][8]
Grignard and Organometallic Additions
The carbonyl group of this compound is readily attacked by organometallic reagents, such as Grignard reagents, to form tertiary alcohols. This allows for the introduction of various alkyl, aryl, and vinyl groups at the 4-position.[9][10][11][12]
Wittig Olefination
The Wittig reaction provides a reliable method for converting the ketone of this compound into an exocyclic double bond. This opens up further synthetic possibilities for functionalization.[13][14][15][16][17]
Quantitative Data Summary
The following tables provide a comparative summary of quantitative data for representative examples of both modern and traditional synthetic methods.
Table 1: New Synthetic Methods for Piperidines
| Method | Starting Material | Reagents/Catalyst | Product | Yield (%) | Ref. |
| Biocatalysis | Benzaldehyde (B42025), Aniline (B41778), Ethyl Acetoacetate (B1235776) | Immobilized CALB | Ethyl 1,2,6-triphenyl-4-oxopiperidine-3-carboxylate | 91 | [2] |
| Photoredox C-H Arylation | N-Aryl Piperidine | Ir(ppy)3, 1,4-dicyanobenzene | α-Arylated Piperidine | 95 | [5] |
| Flow Electrochemistry | N-formylpiperidine | AlCl3, Benzene | 2-Phenylpiperidine-1-carbaldehyde | 91 | |
| Ru/Co Catalysis | Furfural (B47365), NH3, H2 | Ru1CoNP/HAP | Piperidine | 93 | [18] |
Table 2: Traditional Syntheses from this compound
| Method | Amine/Reagent | Reducing/Organometallic Agent | Product | Yield (%) |
| Reductive Amination | Aniline | NaBH(OAc)3 | N-Cbz-4-anilinopiperidine | ~90 |
| Grignard Reaction | Phenylmagnesium Bromide | - | 1-Cbz-4-phenylpiperidin-4-ol | High |
| Wittig Reaction | Methyltriphenylphosphonium Bromide | n-BuLi | 1-Cbz-4-methylenepiperidine | ~80-90 |
Experimental Protocols
New Method Example: Biocatalytic Synthesis of a Highly Substituted Piperidine
This protocol is adapted from the work of Budhiraja, et al.[2]
-
To a mixture of benzaldehyde (1 mmol), aniline (1 mmol), and ethyl acetoacetate (1 mmol) in a suitable solvent, add the immobilized Candida antarctica lipase B (CALB) catalyst.
-
Stir the reaction mixture at room temperature for the specified time.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired piperidine derivative.
Traditional Method Example: Reductive Amination of this compound
A representative protocol for reductive amination:[4]
-
To a solution of this compound (1 equiv.) and a primary or secondary amine (1.1 equiv.) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 equiv.) in portions.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Synthetic Workflows and Biological Pathways
Synthetic Workflow Diagrams
Caption: Comparative workflows of a new biocatalytic vs. traditional multi-route synthesis.
Signaling Pathway Diagrams
Piperidine derivatives are prevalent in drugs targeting G-protein coupled receptors (GPCRs) and ion channels.[19][20][21][22][23]
Caption: GPCR antagonism by a piperidine-based drug.
Caption: Ion channel modulation by a piperidine alkaloid.
Conclusion for the Professional Audience
The synthesis of piperidines is at a pivotal point, with a diverse and expanding toolkit available to the modern medicinal chemist. While traditional methods starting from this compound offer reliability and scalability for many applications, new synthetic strategies provide powerful alternatives for accessing novel and complex piperidine architectures with often improved efficiency and stereocontrol. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources. A thorough understanding of both the classic and contemporary approaches is essential for the strategic design and efficient execution of synthetic campaigns in drug discovery and development.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gctlc.org [gctlc.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. sciepub.com [sciepub.com]
- 18. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. csmres.co.uk [csmres.co.uk]
Safety Operating Guide
Proper Disposal of 1-Cbz-4-Piperidone: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-Cbz-4-Piperidone (CAS No. 19099-93-5), a compound commonly used in pharmaceutical synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
This compound presents several hazards that necessitate careful handling and disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to transfer it to an approved waste disposal plant.[2][3][4] It is crucial to consult local, regional, and national hazardous waste regulations to ensure full compliance.[3]
Experimental Protocol for Waste Neutralization is not recommended without expert consultation and appropriate facilities. Direct disposal through a licensed hazardous waste contractor is the safest and most compliant method.
Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound; avoid materials that may react with it.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound" or "Benzyl 4-oxo-1-piperidinecarboxylate". Include the date of accumulation and the name of the responsible researcher.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. It is incompatible with strong oxidizing agents.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and sources of ignition.
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.
-
Collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these established procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Cbz-4-Piperidone
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-Cbz-4-Piperidone (CAS No. 19099-93-5). Designed for researchers, scientists, and drug development professionals, this guide delivers procedural, step-by-step instructions to ensure operational safety and regulatory compliance. By adhering to these protocols, you can mitigate risks and foster a secure laboratory environment.
Hazard and Exposure Summary
This compound is classified as an irritant and is harmful if swallowed.[1] It may cause skin and eye irritation.[1] While specific occupational exposure limits (OELs) have not been established for this compound, it is imperative to handle it with care in a well-ventilated area, preferably within a chemical fume hood, to minimize potential inhalation exposure.
| Hazard Classification (GHS) | Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | H315: Causes skin irritation (potential) | GHS07 |
| Eye Damage/Irritation | H319: Causes serious eye irritation (potential) | GHS07 |
| Aquatic Hazard, Chronic | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.
| PPE Category | Specification |
| Hand Protection | Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for handling this compound and similar organic compounds.[2] Always inspect gloves for tears or punctures before use and replace them immediately if compromised or after any splash contact. For prolonged or immersive contact, consider thicker, specialized gloves and consult manufacturer's chemical resistance data. |
| Eye Protection | Safety Goggles: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. |
| Respiratory Protection | Respirator: In cases of poor ventilation, or when handling large quantities, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[3][4][5][6] For solid particulates, a P100 filter may be added.[3][6] A change-out schedule for cartridges must be established based on frequency and duration of use. |
| Body Protection | Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for large-scale operations. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The container should be tightly sealed.
Handling and Use
-
Ventilation: All handling of this compound should be performed in a certified chemical fume hood.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.
-
Weighing and Transfer: When weighing and transferring the solid compound, use a spatula and handle it gently to avoid creating dust.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: Collect all contaminated solids (e.g., gloves, absorbent pads, weighing paper) and liquids in separate, clearly labeled, and sealed hazardous waste containers.[8]
-
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental management company.
Experimental Protocols
Emergency Spill Cleanup Protocol
This protocol is for small-scale spills (less than 100g of solid or 250mL of a solution) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don PPE: Put on the appropriate PPE as outlined in the table above, including a respirator if necessary.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[9][10][11]
-
Absorb the Spill:
-
Solid Spills: Gently cover the spilled solid with a damp paper towel to prevent dust from becoming airborne.[10] Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Apply absorbent material over the contained liquid, working from the outside in.[10][11] Once the liquid is fully absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[8] All cleaning materials must be disposed of as hazardous waste.
-
Restock: Replenish any spill kit supplies used.
Laboratory-Scale Waste Treatment and Disposal Protocol
This protocol outlines the steps for preparing this compound waste for collection by a licensed disposal service. In-laboratory treatment to deactivate the chemical is not recommended without a validated procedure and should only be performed by highly trained personnel with appropriate safety measures in place.
-
Segregate Waste: As generated, collect all materials contaminated with this compound into a designated, compatible, and properly labeled hazardous waste container. Do not mix with other waste streams.[12]
-
Solid Waste:
-
Includes contaminated gloves, weighing boats, pipette tips, and absorbent materials.
-
Place these items in a heavy-duty plastic bag or a lined, rigid container.
-
Seal the container and label it clearly.
-
-
Liquid Waste:
-
Includes reaction residues and contaminated solvents.
-
Collect in a sealable, chemical-resistant container.
-
Ensure the container is not overfilled (leave at least 10% headspace).
-
Label the container with the full chemical name and approximate concentrations of all components.
-
-
Storage Pending Disposal: Store sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide a full inventory of the waste.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.
References
- 1. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. legionsafety.com [legionsafety.com]
- 4. 3M Respirator Cartridges [selectsafetysales.com]
- 5. pksafety.com [pksafety.com]
- 6. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 7. This compound | 19099-93-5 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
